molecular formula C8H11NO B150923 (2-(Aminomethyl)phenyl)methanol CAS No. 4152-92-5

(2-(Aminomethyl)phenyl)methanol

Cat. No.: B150923
CAS No.: 4152-92-5
M. Wt: 137.18 g/mol
InChI Key: FTFHSGKASINZBY-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(aminomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFHSGKASINZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460772
Record name (2-(aminomethyl)phenyl)methanol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4152-92-5
Record name 2-(Aminomethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(aminomethyl)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)benzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6E8HZ346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Aminomethyl)phenyl)methanol, with the Chemical Abstracts Service (CAS) number 4152-92-5 , is a versatile organic compound that serves as a crucial intermediate in various synthetic pathways.[1][2][3][4][5] Its unique bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a valuable building block in medicinal chemistry and materials science.[6] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations to support its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental design.

PropertyValueSource
CAS Number 4152-92-5[1][2][3][4][5]
Molecular Formula C8H11NO[1][2][3][5]
Molecular Weight 137.18 g/mol [1][2][3]
Boiling Point 271.2 ± 20.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
pKa 14.28 ± 0.10 (Predicted)[2]
Appearance Solid[5]
Storage Temperature 2-8°C, under inert atmosphere[2]

Synonyms: This compound is also known by several other names, including:

  • [2-(aminomethyl)phenyl]methanol[2][3][4]

  • o-(Hydroxymethyl)benzylamine[2]

  • 2-(Aminomethyl)benzyl Alcohol[5]

  • Benzenemethanol, 2-(aminomethyl)-[2][5]

Synthesis and Purification

Representative Synthetic Workflow

Precursor 2-Cyanobenzaldehyde Reduction Reduction (e.g., H2, Raney Ni) Precursor->Reduction Reactant Product This compound Reduction->Product Crude Product Purification Purification (e.g., Filtration, Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of a related compound and should be optimized for the synthesis of this compound.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2-cyanobenzaldehyde in a suitable solvent system such as methanol saturated with ammonia.

  • Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and agitate the mixture at room temperature for an extended period (e.g., 20 hours).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Further purification can be achieved through recrystallization or column chromatography to obtain the final, pure compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Intermediate

Its primary utility lies in its role as a building block for pharmaceutical intermediates.[2][4] The presence of both an amine and a hydroxyl group allows for sequential or orthogonal functionalization, enabling the construction of diverse molecular scaffolds. It has been identified as a useful research intermediate for the total synthesis of Adalinine.[4][7]

Materials Science

In the field of materials science, the dual functionality of this compound makes it a candidate for the development of novel polymers and resins.[6] The amine and hydroxyl groups can participate in polymerization and cross-linking reactions, which are essential for creating materials with tailored properties for applications in coatings, adhesives, and advanced composites.[6] Its incorporation into polymer backbones can impart enhanced thermal stability and reactivity.[6]

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification

According to safety data sheets, this compound is associated with the following hazards:

  • Causes skin irritation.[8][9]

  • Causes serious eye irritation.[8][9]

  • May cause respiratory irritation.[8][9]

  • Harmful if swallowed.[9]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][10]

  • Ventilation: Use only in a well-ventilated area or outdoors.[8]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8][10] Do not eat, drink, or smoke when using this product.[10]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Store in a cool, dry place for long-term storage.

First Aid Measures
  • If on skin: Wash with plenty of soap and water.[8]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

Conclusion

This compound is a key chemical intermediate with significant potential in both pharmaceutical synthesis and materials science. Its versatile structure, combined with a growing understanding of its reactivity, will continue to drive innovation in these fields. Adherence to proper safety protocols is paramount to harnessing its full potential in a research and development setting.

References

  • This compound | CAS#:4152-92-5 | Chemsrc. (n.d.).
  • This compound | C8H11NO | CID 11275036 - PubChem. (n.d.).
  • The Critical Role of (2-Aminophenyl) Methanol in Advanced Material Science. (n.d.).
  • [2-(aminomethyl)phenyl]methanol One Chongqing Chemdad Co. ,Ltd. (n.d.).
  • (2-(Methylamino)phenyl)methanol | C8H11NO | CID 295953 - PubChem. (n.d.).
  • (2-Aminophenyl)methanol - ResearchGate. (2011, December).

Sources

(2-(Aminomethyl)phenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-(Aminomethyl)phenyl)methanol

Authored by a Senior Application Scientist

Introduction: The Versatility of a Bifunctional Building Block

This compound, also known as 2-(hydroxymethyl)benzylamine, is a unique organic compound distinguished by the presence of both a primary amine and a primary alcohol functionality.[1] These groups are positioned in an ortho relationship on a benzene ring, creating a scaffold with significant potential for complex molecular synthesis. This structural arrangement allows for a diverse range of chemical transformations, making it a valuable intermediate and building block in medicinal chemistry, organic synthesis, and materials science.[2][3][4] Its ability to participate in both intermolecular and intramolecular reactions enables the construction of novel heterocyclic systems and complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding handling, storage, and reaction conditions.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1][2][5]
Molecular Weight 137.18 g/mol [2][5]
CAS Number 4152-92-5[1][5]
IUPAC Name [2-(aminomethyl)phenyl]methanol[5]
Synonyms 2-(Aminomethyl)benzyl Alcohol, 2-Hydroxymethylbenzylamine[1][5]
Appearance Solid[1]
Boiling Point 271.2 ± 20.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
pKa (Predicted) 14.28 ± 0.10[3]

Storage and Stability: For optimal stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere, typically at temperatures between 2-8°C.[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is characterized by distinct absorptions corresponding to its key functional groups.[7]

  • O-H Stretch: A strong and very broad absorption is expected in the 3400-3300 cm⁻¹ region, which is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.[7]

  • N-H Stretch: As a primary amine, two medium-intensity peaks are anticipated in the 3400-3300 cm⁻¹ range due to symmetric and asymmetric stretching vibrations.[8] These may overlap with the broad O-H signal.

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two methylene groups are found just below 3000 cm⁻¹.

  • C-O Stretch: A strong absorption corresponding to the primary alcohol C-O bond is expected around 1000-1075 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9]

  • ¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton. The aromatic protons will appear in the 7.0-7.5 ppm region. The two methylene groups, being diastereotopic, will show signals around 4.5-4.7 ppm for the benzylic alcohol (-CH₂OH) and 3.8-4.0 ppm for the aminomethyl group (-CH₂NH₂). The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and will appear as broad singlets that can be confirmed by their disappearance upon shaking the sample with D₂O.[8]

  • ¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the two substituted carbons appearing at distinct chemical shifts. The carbon of the hydroxymethyl group (-CH₂OH) is expected in the 60-65 ppm range, while the carbon of the aminomethyl group (-CH₂NH₂) will appear in the 45-50 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[5][9]

  • Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z of 137.

  • Fragmentation: Common fragmentation pathways include the loss of water (H₂O) from the alcohol group or the loss of ammonia (NH₃) from the amine group, leading to fragment ions at m/z 119 and 120, respectively. Cleavage of the C-C bond adjacent to the functional groups (alpha cleavage) is also a common fragmentation pattern for alcohols and amines.[7]

Synthesis and Purification Protocols

The synthesis of this compound typically involves the reduction of a suitable precursor containing the required carbon skeleton with oxidized functional groups. A common and efficient method is the reduction of 2-cyanobenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

This two-step procedure involves the selective reduction of the aldehyde followed by the reduction of the nitrile.

Step 1: Selective Reduction of the Aldehyde

  • Dissolve 2-cyanobenzaldehyde in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The aldehyde is reduced much faster than the nitrile under these conditions.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water or dilute acid.

  • Extract the product, 2-cyanobenzyl alcohol, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitrile

  • Dissolve the crude 2-cyanobenzyl alcohol from Step 1 in a solvent such as tetrahydrofuran (THF) or ethanol.

  • Add a more powerful reducing agent capable of reducing nitriles, such as Lithium Aluminum Hydride (LiAlH₄) in THF, or perform catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere.[2][3]

  • For hydrogenation, charge a pressure vessel with the substrate, solvent, and catalyst. Pressurize with hydrogen gas (e.g., 50 psi) and stir at room temperature or with gentle heating.[2]

  • After the reaction is complete (monitored by TLC or GC-MS), carefully filter the catalyst (e.g., through a pad of Celite®).[2]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.[2]

  • The final product can be purified by crystallization or column chromatography if necessary.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and alcohol functional groups. This allows for selective transformations or simultaneous reactions to build molecular complexity.

Reactions of the Aminomethyl Group

The primary amine is nucleophilic and can undergo a variety of standard transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactions of the Hydroxymethyl Group

The primary alcohol can be transformed through several common reactions:

  • Oxidation: Can be oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC) or to the carboxylic acid using stronger agents (e.g., KMnO₄).

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Conversion into ethers via reactions like the Williamson ether synthesis.

Bifunctional Reactivity and Cyclization

The ortho-positioning of the two functional groups is ideal for intramolecular cyclization reactions, providing a powerful route to nitrogen-containing heterocycles such as isoindoline and its derivatives.[6]

Reactivity of this compound cluster_amine Amine Reactivity cluster_alcohol Alcohol Reactivity main This compound amide Amide main->amide Acylation (RCOCl) sec_amine Secondary Amine main->sec_amine Alkylation (R-X) imine Imine (Schiff Base) main->imine Condensation (R₂C=O) aldehyde Aldehyde main->aldehyde Mild Oxidation (PCC) ester Ester main->ester Esterification (RCOOH) ether Ether main->ether Etherification (NaH, R-X) isoindoline Isoindoline Derivatives main->isoindoline Intramolecular Cyclization

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several fields, particularly in the synthesis of biologically active molecules.

  • Pharmaceutical Intermediates: It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][4] Its structure is a key component in the synthesis of various therapeutic agents. For instance, it is documented as a useful research intermediate for the total synthesis of Adalinine.[2]

  • Organic Synthesis: As a bifunctional molecule, it is widely used in the construction of complex organic scaffolds and heterocyclic compounds.[2][3]

  • Ligand Synthesis: The amine and alcohol groups can act as donor atoms, making this compound a precursor for designing ligands used in coordination chemistry and catalysis.

  • Materials Science: It can be incorporated into polymers or other materials to introduce specific functional properties, such as improved adhesion or thermal stability.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this substance.[10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

First Aid Measures
  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11275036, this compound.
  • Anshul Specialty Molecules. (n.d.). 2-Amino Benzyl Alcohol.
  • Chemsrc. (2023). This compound | CAS#:4152-92-5.
  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

Sources

Introduction: The Strategic Importance of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-(Aminomethyl)phenyl)methanol

This compound (CAS No. 4152-92-5) is a bifunctional organic compound featuring both a primary amine and a primary alcohol tethered to a benzene ring in an ortho configuration.[1] This unique structural arrangement makes it a highly valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct reactive sites allows for sequential and selective functionalization, enabling the construction of complex molecular architectures. Notably, it serves as a key intermediate in the synthesis of various pharmaceutical agents and is a useful research chemical for developing novel heterocyclic scaffolds.[2][3] For instance, it has been identified as a precursor for the total synthesis of Adalinine, an alkaloid.[2]

This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the underlying chemical principles, strategic considerations for experimental design, and detailed, field-proven protocols. The discussion is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of its preparation.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of route is often dictated by factors such as starting material availability, scalability, cost, and the desired purity profile. We will explore two primary and highly effective strategies: the reduction of phthalide-derived precursors and the direct reduction of ortho-substituted benzonitriles.

Logical Framework for Synthesis

The following diagram illustrates the main strategic pathways discussed in this guide, originating from common starting materials and converging on the target molecule.

Synthesis_Overview Figure 1. High-level overview of primary synthesis routes. Start1 Phthalide Intermediate1 N-(2-(Hydroxymethyl)benzyl)phthalimide Start1->Intermediate1 1. Ring Opening 2. Phthalimide Formation Start2 2-Cyanobenzyl Alcohol Target This compound Start2->Target Nitrile Reduction (e.g., Catalytic Hydrogenation) Intermediate1->Target Imide Reduction (e.g., LiAlH4)

Caption: Figure 1. High-level overview of primary synthesis routes.

Strategy 1: Synthesis via Reduction of Phthalimide Derivatives

This strategy leverages the principles of the Gabriel synthesis, a classic and highly reliable method for preparing primary amines while avoiding the over-alkylation common with other methods.[4] The core concept involves using phthalimide as a protected source of ammonia. The synthesis proceeds in two major stages: formation of an N-substituted phthalimide intermediate, followed by a robust reduction to yield the final product.

Causality and Mechanistic Insight

The phthalimide group serves as an excellent protecting group for the amine. The two adjacent carbonyl groups render the N-H proton acidic (pKa ≈ 8.3), facilitating deprotonation with a mild base.[4] The resulting phthalimide anion is a soft nucleophile that cleanly displaces a halide or other leaving group in an SN2 reaction, preventing the formation of secondary or tertiary amines.

The critical final step is the reduction of the N-substituted phthalimide. Standard deprotection with hydrazine, while effective for releasing a primary amine, would not yield the desired this compound. Instead, a powerful reducing agent is required to reduce both amide carbonyl groups to methylene groups. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards amides. In contrast, a milder reductant like sodium borohydride (NaBH₄) is generally unreactive with amides and would be ineffective.[5]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established chemical principles for amide reduction.

Step 1: Synthesis of N-(2-(hydroxymethyl)benzyl)phthalimide

  • This intermediate is typically prepared from phthalide by ring-opening to form a 2-(bromomethyl)benzoate ester, followed by reaction with potassium phthalimide and subsequent reduction of the ester. For the purpose of this guide, we will assume the intermediate is available or synthesized via standard literature methods.

Step 2: Reduction of N-(2-(hydroxymethyl)benzyl)phthalimide to this compound

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Expertise Note: The use of an inert atmosphere and anhydrous solvent is critical, as LiAlH₄ reacts violently with water.

  • Substrate Addition: Dissolve N-(2-(hydroxymethyl)benzyl)phthalimide (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

    • Trustworthiness Note: Slow, controlled addition is necessary to manage the exothermic reaction. An ice bath is used to maintain a safe temperature.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

    • Expertise Note: The order and stoichiometry of the quench are crucial for safety and effective workup. For every 'x' grams of LiAlH₄ used, 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water are added sequentially.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound as a solid.

Strategy 2: Synthesis via Reduction of 2-Cyanobenzyl Alcohol

This route is more direct and atom-economical, provided the starting material, 2-cyanobenzyl alcohol, is readily available. The key transformation is the reduction of the nitrile (cyano) group to a primary amine. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Causality and Mechanistic Insight

Catalytic hydrogenation is often the preferred method in industrial settings due to its cleaner reaction profile, avoidance of metal waste, and often higher yields.[6] Catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) are commonly employed. The reaction proceeds by the adsorption of hydrogen and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The presence of ammonia is sometimes used to suppress the formation of secondary amine byproducts.[2][7]

Chemical reduction with LiAlH₄ is also highly effective. The mechanism involves the nucleophilic attack of hydride ions from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile, followed by subsequent hydride additions and eventual hydrolysis during workup to liberate the amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from a similar reduction of a hydroxymethyl-benzonitrile derivative.[2][8]

Protocol_Workflow Figure 2. Workflow for catalytic hydrogenation. Start Charge Reactor Step1 Add 2-Cyanobenzyl Alcohol, Solvent (Methanol), and Raney Ni Start->Step1 Step2 Seal and Purge Reactor Step1->Step2 Step3 Pressurize with H₂ Gas (e.g., 50 psi) Step2->Step3 Step4 Heat and Stir (e.g., 20 hours) Step3->Step4 Step5 Cool and Vent Reactor Step4->Step5 Step6 Filter Catalyst Step5->Step6 Caution: Raney Ni is pyrophoric when dry Step7 Concentrate Filtrate Step6->Step7 End Purified Product Step7->End

Caption: Figure 2. Workflow for catalytic hydrogenation.

  • Reactor Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 2-cyanobenzyl alcohol (1.0 eq.).

  • Catalyst and Solvent: Under a stream of inert gas, add a suitable solvent such as methanol or ethanol, followed by the Raney Nickel catalyst (approx. 20-25% by weight of the substrate).

    • Trustworthiness Note: Raney Nickel is typically supplied as a slurry in water. The catalyst should be washed with the reaction solvent before use. It is pyrophoric and must be handled with care, always kept wet.

  • Reaction Conditions: Seal the reactor. Purge the vessel several times with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Hydrogenation: Heat the mixture to 40-60 °C and stir vigorously to ensure good mixing and catalyst suspension. The reaction is typically run for 12-24 hours, or until hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should not be allowed to dry and should be quenched immediately with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Comparative Analysis of Synthesis Routes

FeatureStrategy 1: Phthalimide ReductionStrategy 2: Nitrile Reduction (Catalytic)
Starting Material N-(2-(hydroxymethyl)benzyl)phthalimide2-Cyanobenzyl Alcohol
Key Reagents LiAlH₄, THFRaney Ni (or Pd/C), H₂ gas, Methanol
Yield Generally good (70-85%)Typically high (90-98%)[2]
Scalability Moderate; limited by LiAlH₄ handlingExcellent; well-suited for industrial scale
Safety Concerns Highly reactive LiAlH₄, pyrophoric byproductsPyrophoric catalyst (Raney Ni), flammable H₂ gas
Green Chemistry Poor; stoichiometric metal hydride wasteGood; catalytic process, water as main byproduct
Advantages Excellent for preventing byproductsHigh yield, atom-economical, clean process
Disadvantages Multi-step precursor synthesis, hazardous reagentsRequires specialized high-pressure equipment

Conclusion

The synthesis of this compound is most effectively achieved via two primary routes: the reduction of an N-substituted phthalimide or the catalytic hydrogenation of 2-cyanobenzyl alcohol. The phthalimide route offers exquisite control over the formation of the primary amine, making it a reliable, albeit reagent-intensive, laboratory-scale method. For larger-scale and more environmentally benign production, the catalytic hydrogenation of 2-cyanobenzyl alcohol is demonstrably superior, offering high yields and operational efficiency. The selection of the optimal route will ultimately depend on the specific constraints and objectives of the research or manufacturing campaign, including scale, cost, available equipment, and safety protocols.

References

  • PrepChem.com. Synthesis of 2-amino-benzyl alcohol.
  • Molbase. Synthesis of (R)-α-[[[3-[5-(aminomethyl)-2-thienyl]propyl]amino]methyl]benzyl alcohol.
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Synonyms for (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-(Aminomethyl)phenyl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

This compound is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring both a primary amine and a primary alcohol tethered to an aromatic ring in an ortho configuration, provides a unique platform for constructing heterocyclic systems. This guide offers an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthetic routes, and its significant role as a precursor to medicinally relevant scaffolds such as isoindolines.

This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical insights into the utility of this important synthetic intermediate.

Nomenclature and Identification

The compound is known by several names in scientific literature and chemical catalogs, which can sometimes lead to confusion. A clear understanding of its various synonyms and identifiers is crucial for effective literature searching and material procurement.[1][2][3][4]

Identifier Type Value
Systematic Name This compound
IUPAC Name [2-(aminomethyl)phenyl]methanol[2]
CAS Number 4152-92-5[1][2][5]
Common Synonyms 2-(Aminomethyl)benzyl Alcohol[2][3][4]
2-(Hydroxymethyl)benzylamine[2][3][4]
Benzenemethanol, 2-(aminomethyl)-[2][3][4]
1-hydroxymethyl-2-aminomethylbenzene[2][3]
Molecular Formula C₈H₁₁NO[1][2][5]
Molecular Weight 137.18 g/mol [2][5]
Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property Value
Appearance Solid[3]
Boiling Point 271.2 ± 20.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
pKa 14.28 ± 0.10 (Predicted)
Storage Keep in dark place, Inert atmosphere, 2-8°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of bifunctional precursors where the aminomethyl and hydroxymethyl moieties are present in oxidized forms. The choice of starting material and reducing agent is critical to achieving a high yield and purity.

Primary Synthetic Pathway: Reduction of 2-Cyanobenzaldehyde

A prevalent and efficient method for preparing this compound involves the simultaneous reduction of the nitrile and aldehyde functionalities of 2-cyanobenzaldehyde.[6][7] This precursor is a valuable starting material for various cascade reactions leading to different heterocyclic compounds.[6]

The dual reduction can be accomplished using strong reducing agents capable of converting both functional groups. A common choice is a metal hydride, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation under pressure.

G start 2-Cyanobenzaldehyde reagent Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) start->reagent product This compound reagent->product Simultaneous Reduction of Aldehyde and Nitrile G cluster_0 Drug Development Pipeline start This compound Key Building Block isoindoline Isoindoline Scaffold Privileged Structure start->isoindoline Cyclization Reactions drugs Bioactive Molecules e.g., Kinase Inhibitors, Anti-inflammatory agents isoindoline->drugs Further Functionalization

Caption: Role in the synthesis of bioactive molecules.

Examples of Isoindoline-Containing Drugs

Several important classes of drugs feature the isoindoline or related phthalimide core, highlighting the significance of precursors like this compound.

  • Immunomodulatory Drugs (IMiDs®): This class, which includes thalidomide, lenalidomide, and pomalidomide, is based on a phthalimide structure (the oxidized form of an isoindoline). [8]They are pivotal in treating multiple myeloma. [8]* Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, especially cancer. [9][10]Several small molecule kinase inhibitors incorporate the isoindoline or related heterocyclic systems. For example, Midostaurin, an approved kinase inhibitor, contains an isoindolinone moiety. [8]The development of novel kinase inhibitors often utilizes versatile building blocks to create diverse chemical libraries. [9][11]* Other Therapeutic Areas: The isoindoline scaffold is also present in drugs like chlorthalidone (a diuretic for hypertension) and mazindol (for obesity). [8]

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

The following is a representative, generalized protocol for the synthesis of this compound. Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Objective: To synthesize this compound by the reduction of 2-cyanobenzaldehyde.

Materials:

  • 2-Cyanobenzaldehyde

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous diethyl ether.

  • Addition of Substrate: Dissolve 2-cyanobenzaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. If necessary, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its ideal positioning of reactive functional groups make it an invaluable tool for constructing the medicinally significant isoindoline scaffold. A thorough understanding of its properties, synthesis, and reactive potential allows researchers and drug development professionals to leverage this molecule for the creation of novel and effective therapeutics. The continued exploration of derivatives originating from this core structure promises to yield new generations of drugs across a wide spectrum of diseases.

References
  • Mancilla-Percino, T., et al. (2001). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of Heterocyclic Chemistry.
  • Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(7), 2273–2276.
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  • Padwa, A., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Beilstein Journal of Organic Chemistry, 16, 1234-1241.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • Ibrahim, M. A., et al. (2018). Synthesis of Isoindolo[2,1-a]quinoline Derivatives and Their Effects on N2-Induced Hypoxia. Chemical and Pharmaceutical Bulletin, 66(5), 519-526.
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  • Khan, I., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4983.
  • Guler, E., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.
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(2-(Aminomethyl)phenyl)methanol: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(2-(Aminomethyl)phenyl)methanol is a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals and other complex organic structures. Its distinct ortho-substituted aminomethyl and hydroxymethyl groups confer unique chemical and physical characteristics that are fundamental to its application. This in-depth technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of established data, detailed experimental protocols for property determination, and expert scientific insights to ensure the highest standards of accuracy and reproducibility.

Introduction: The Strategic Importance of this compound in Chemical Synthesis

The utility of this compound in the fields of medicinal and materials chemistry is substantial. The proximate primary amine and primary alcohol functionalities allow for a diverse array of chemical transformations, making it a valuable scaffold for creating intricate molecular designs. The spatial arrangement of these functional groups can lead to intramolecular hydrogen bonding, which significantly influences the molecule's conformation, reactivity, and interactions with biological systems. A thorough understanding of its physical properties is therefore a prerequisite for its effective use in any research or development context.

Core Physicochemical Characteristics

A foundational grasp of this compound is built upon its molecular structure and key physical data points.

Caption: Figure 1. Chemical structure of this compound

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₁NO[1][2]
Molecular Weight137.18 g/mol [1]
AppearanceSolid[2]
Boiling Point271.2 ± 20.0 °C at 760 mmHg[3]
pKa14.28 ± 0.10 (Predicted)
SolubilitySoluble in DMSO[4]

Expert Insight: The predicted pKa of the amine group is a critical determinant of its ionization state at physiological pH. In typical biological environments (pH ~7.4), the amine will exist predominantly in its protonated, cationic form. This has profound implications for its solubility in aqueous media, its ability to cross cellular membranes, and its potential to form ionic bonds with biological targets.

Rigorous Experimental Protocols for Property Verification

To ensure the integrity of research and development, the physical properties of starting materials must be verified. The following sections detail robust, self-validating experimental methodologies.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality and Trustworthiness: DSC is a highly reliable technique for determining the melting point and assessing the purity of a crystalline solid. It operates by measuring the heat flow into a sample relative to a reference as a function of temperature. The melting of a pure crystalline solid is a first-order phase transition that results in a sharp, well-defined endothermic peak. The onset of this peak is taken as the melting point. The shape and sharpness of the peak provide a qualitative measure of purity; impurities typically lead to a broadened and depressed melting transition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Configuration:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Initiate a nitrogen purge at a rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

  • Thermal Program:

    • Equilibrate the system at a baseline temperature of 25°C.

    • Ramp the temperature at a controlled rate of 10°C/min up to a final temperature well above the expected melting point (e.g., 200°C).

  • Data Interpretation:

    • The resulting thermogram is analyzed to identify the endothermic peak corresponding to melting.

    • The onset temperature of this peak is reported as the melting point. The area under the peak can be integrated to determine the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (3-5 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load program Run Thermal Program (10°C/min ramp) load->program thermogram Generate Thermogram program->thermogram determine_mp Determine Onset Temp (Melting Point) thermogram->determine_mp caption Figure 2. Workflow for DSC-based melting point determination.

Caption: Figure 2. Workflow for DSC-based melting point determination.

Spectroscopic Identity Confirmation

Causality and Trustworthiness: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.

Step-by-Step Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumental Analysis:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Spectral Analysis:

    • Chemical Shift: The position of each signal on the x-axis (in ppm) indicates the electronic environment of the protons.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

Expected ¹H NMR Signals (Conceptual):

  • Aromatic protons (4H) would appear as a complex multiplet in the region of ~7.0-7.5 ppm.

  • The benzylic protons of the -CH₂OH group (2H) would likely appear as a singlet around 4.5-5.0 ppm.

  • The benzylic protons of the -CH₂NH₂ group (2H) would likely appear as a singlet around 3.5-4.0 ppm.

  • The labile protons of the -OH and -NH₂ groups would appear as broad singlets, and their chemical shifts would be highly dependent on solvent and concentration.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Causality and Trustworthiness: TGA provides critical information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere. This is essential for determining safe handling, storage, and processing temperatures.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (typically ceramic or platinum).

  • Instrument Configuration:

    • Place the crucible into the TGA furnace.

    • Establish an inert atmosphere by purging with nitrogen at a flow rate of 20-40 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature at a linear rate of 10°C/min to a final temperature where complete decomposition is expected (e.g., 600°C).

  • Data Interpretation:

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset temperature of significant mass loss is identified as the decomposition temperature, indicating the upper limit of the material's thermal stability.

TGA_Workflow start Start weigh Weigh Sample (5-10 mg) into TGA Crucible start->weigh load Load into TGA Furnace under Nitrogen Flow weigh->load heat Ramp Temperature (10°C/min to 600°C) load->heat analyze Record Mass Loss vs. Temperature heat->analyze end Determine Onset of Decomposition analyze->end caption Figure 3. Experimental workflow for TGA.

Caption: Figure 3. Experimental workflow for TGA.

Conclusion

This technical guide has systematically presented the fundamental physical properties of this compound, underpinned by a framework of scientific integrity and experimental rigor. The detailed protocols for DSC, NMR, and TGA are designed to be self-validating, providing researchers and drug development professionals with the necessary tools to confidently characterize this important chemical intermediate. A thorough understanding and verification of these properties are essential for the successful and reproducible application of this compound in the synthesis of novel chemical entities.

References

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A Methodological Guide to Determining the Aqueous Solubility of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Instead of a static data sheet, this document provides a comprehensive, actionable framework for determining the thermodynamic equilibrium solubility of (2-(Aminomethyl)phenyl)methanol. As Senior Application Scientists, we recognize that empowering researchers with robust, validated methodologies is paramount. Herein, we detail the foundational principles, step-by-step experimental protocols, and analytical quantification techniques necessary to generate reliable and reproducible solubility data. The guide is structured to explain the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how," and is grounded in authoritative standards, including OECD guidelines.

Physicochemical Profile and Its Implications for Solubility

Before embarking on experimental determination, a thorough understanding of the molecule's inherent properties is essential. These characteristics govern its behavior in solution and inform the design of the solubility protocol.

This compound is a small organic molecule featuring a benzene ring substituted with a primary amine (aminomethyl group) and a primary alcohol (methanol group). This bifunctional nature is key to its solubility profile.

PropertyValue / Predicted ValueSourceImplication for Solubility
Molecular Formula C₈H₁₁NO[2]-
Molecular Weight 137.18 g/mol [2]Low molecular weight generally favors higher solubility.
Appearance Off-white to yellow solid[3]The physical state necessitates a dissolution-based solubility assay.
Predicted pKa 14.28 (alcohol), ~9-10 (amine)[4]The presence of a basic amine and a very weakly acidic alcohol means the compound's ionization state, and thus its solubility, will be highly dependent on pH.[5] The amine will be protonated (cationic) at acidic pH, enhancing aqueous solubility.
Predicted XLogP3 -0.1[2]A low LogP value suggests the compound is hydrophilic and is likely to have appreciable aqueous solubility.

The key takeaway from this profile is the ionizable nature of the aminomethyl group. The Henderson-Hasselbalch equation predicts that at pH values significantly below the amine's pKa, the compound will exist predominantly in its protonated, cationic form, which is expected to be significantly more water-soluble than the neutral form.[5] Therefore, any solubility determination must be performed at a defined and controlled pH.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, with excess solid present.[6] It represents the true, intrinsic solubility of the material under given conditions. The most widely accepted method for this determination is the Shake-Flask Method , which is compliant with OECD Guideline 105.[6][7]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the comprehensive workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation A 1. Prepare Buffer (e.g., pH 7.4 PBS) D 4. Add Buffer to Vial (e.g., 1 mL) A->D B 2. Weigh Compound (Excess solid, ~2-5 mg) C 3. Add Compound to Vial B->C C->D E 5. Agitate Vials (Thermomixer, 24-48h, 25°C) D->E F 6. Allow Sedimentation (Let solid settle) E->F G 7. Separate Phases (Centrifuge or Filter) F->G H 8. Collect Supernatant (Saturated Solution) G->H I 9. Dilute for Analysis H->I J 10. Quantify by HPLC-UV I->J L 12. Calculate Solubility (mg/mL or µg/mL) J->L K 11. Prepare Calibration Curve K->L

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure equilibrium is reached and measurements are accurate.

Materials:

  • This compound (solid, >95% purity)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 1.5 mL glass vials or microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Centrifuge or syringe filters (0.22 µm PVDF)

  • Calibrated analytical balance

  • HPLC system with UV detector

Protocol Steps:

  • Preparation of Media: Prepare 1 L of 0.01 M PBS at pH 7.4. Filter through a 0.45 µm membrane.[9] This buffer is chosen to mimic physiological pH.

  • Compound Dispensing: Accurately weigh approximately 2-5 mg of solid this compound into at least three separate glass vials. The key is to add sufficient excess solid to ensure saturation.[6]

  • Incubation: Add a precise volume (e.g., 1.0 mL) of the pH 7.4 PBS to each vial. Seal the vials securely.

  • Equilibration: Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously (e.g., 700-1000 rpm) for 24 to 48 hours.[6] This extended incubation is critical to allow the system to reach thermodynamic equilibrium between the dissolved and solid states.[10]

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[11]

    • Filtration: Use a syringe to withdraw the solution and pass it through a chemical-resistant 0.22 µm filter. Discard the first few drops to avoid adsorptive losses.

  • Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant. This is your saturated solution. Perform a precise serial dilution (e.g., 1:10, 1:100) with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 4.0.

  • Data Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the final solubility in mg/mL or µg/mL. Report the mean and standard deviation of the replicate measurements.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and standard technique for quantifying small aromatic compounds.[12][13]

HPLC Method Parameters

The following is a starting point for method development, typical for aromatic amines.[12][14]

ParameterConditionRationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmStandard for retaining and separating non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for amines and provides protons for mass spectrometry if used.[15]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.[15]
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures the compound elutes with a good peak shape and separates it from potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak symmetry.[11]
Injection Vol. 5 µLA small volume minimizes peak distortion.
UV Detection 254 nm or scan for λ-maxBenzene rings typically absorb strongly around 254 nm. A full UV scan of a concentrated standard is recommended to find the wavelength of maximum absorbance for optimal sensitivity.
Calibration Curve
  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Inject each standard in triplicate onto the HPLC system.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

Investigating Factors Influencing Solubility: The Role of pH

As established, pH is the most critical factor influencing the solubility of this compound.[1][5] A pH-solubility profile provides invaluable data for formulation development.

Protocol for pH-Dependent Solubility

The shake-flask protocol (Section 3.2) should be repeated using a series of buffers with different pH values. Recommended buffers include:

  • pH 2.0: 0.01 M HCl or Glycine buffer

  • pH 4.5: Acetate buffer

  • pH 6.8: Phosphate buffer

  • pH 7.4: Phosphate buffer

  • pH 9.0: Borate or Tris buffer

Plotting the resulting solubility (on a log scale) against pH will generate a profile that reveals the dramatic increase in solubility as the pH drops below the amine's pKa.

Decision Logic for Solubility Enhancement

The data generated informs strategies to address potential solubility issues in drug development.

G A Is Aqueous Solubility (pH 7.4) Sufficient? B Proceed with Formulation A->B Yes C Investigate pH-Solubility Profile A->C No D Does Solubility Increase Significantly at Low pH? C->D E Strategy: pH Adjustment Use acidic excipients or salt forms to lower micro-environmental pH. D->E Yes F Strategy: Co-solvents / Complexation Investigate excipients like PEG, cyclodextrins, or surfactants. D->F No

Caption: Decision Tree for Solubility Enhancement Strategies.

Conclusion

While direct, published solubility data for this compound is scarce, this guide provides the complete scientific and methodological framework required for its rigorous determination. By following the detailed shake-flask protocol and employing a validated HPLC-UV analytical method, researchers can generate high-quality, reliable thermodynamic solubility data. Understanding and experimentally defining the pH-solubility profile is particularly critical for this molecule due to its ionizable aminomethyl group. The protocols and logic presented here constitute a robust, self-validating system that empowers scientists to produce the foundational data necessary for advancing research and development objectives.

References

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Spectroscopic Signature of (2-(Aminomethyl)phenyl)methanol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-(Aminomethyl)phenyl)methanol, CAS number 4152-92-5, is a versatile bifunctional organic molecule incorporating a primary amine and a primary alcohol on an aromatic scaffold.[1][2][3] Its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] Accurate and comprehensive structural characterization is a prerequisite for its use in any research or development setting. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers and drug development professionals engaged in its synthesis and characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on typical values for similar functional groups and are referenced against an internal standard like tetramethylsilane (TMS) at 0.00 ppm. The spectrum would likely be recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Assignment Predicted δ (ppm) Multiplicity Integration Notes
Ar-H (4 protons)7.2 - 7.5Multiplet (m)4HThe four protons on the aromatic ring will exhibit complex splitting patterns due to their proximity to two different substituents and to each other.
C H₂-OH (2 protons)~4.7Singlet (s)2HThe methylene protons of the benzyl alcohol group are expected to appear as a singlet. Coupling to the hydroxyl proton may be observed under certain conditions (e.g., in dry DMSO-d₆).
CH ₂-NH₂ (2 protons)~3.9Singlet (s)2HThe methylene protons adjacent to the amino group are also expected to be a singlet.
CH₂-NH ₂ (2 protons)Variable (broad)Singlet (s, broad)2HThe chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent. The peak is often broad due to quadrupole broadening and exchange.
CH₂-OH (1 proton)Variable (broad)Singlet (s, broad)1HSimilar to the amine protons, the hydroxyl proton's chemical shift is variable and the peak is often broad. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Diagram: ¹H NMR Structural Assignments for this compound

Caption: Predicted ¹H NMR environments for this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Pulse width: 30-45 degrees.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

Assignment Predicted δ (ppm) Notes
C H₂-OH~64Typical chemical shift for a benzylic alcohol carbon.
C H₂-NH₂~45Typical chemical shift for a benzylic amine carbon.
Ar-C (quaternary, C-CH₂OH)~142The aromatic carbon attached to the hydroxymethyl group.
Ar-C (quaternary, C-CH₂NH₂)~138The aromatic carbon attached to the aminomethyl group.
Ar-C H (4 carbons)127 - 130The four protonated aromatic carbons will appear in this region.

Diagram: ¹³C NMR Structural Assignments for this compound

Caption: Unique carbon environments in this compound.

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: Acquire the spectrum on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz or higher.

  • Acquisition Parameters:

    • Mode: Proton-decoupled.

    • Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the data similarly to ¹H NMR. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at δ = 77.16 ppm).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₁₁NO), the exact mass is 137.0841 g/mol .[1]

  • Molecular Ion (M⁺•): A peak at m/z = 137 is expected, corresponding to the intact molecule with one electron removed.

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z = 138.

  • Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation. Key fragmentation patterns for benzyl alcohols and amines include:

    • Loss of •OH (M-17): A peak at m/z = 120.

    • Loss of H₂O (M-18): A peak at m/z = 119.

    • Benzylic cleavage (loss of •CH₂OH): A peak at m/z = 106, corresponding to the aminobenzyl cation.

    • Benzylic cleavage (loss of •CH₂NH₂): A peak at m/z = 107, corresponding to the hydroxybenzyl cation. This is often a very stable and prominent fragment for benzyl alcohols.

    • Tropylium ion formation: The fragment at m/z = 106 or 107 could rearrange to the tropylium cation, which is a common feature in the mass spectra of benzyl derivatives.

Diagram: Potential MS Fragmentation of this compound

Fragmentation M [C₈H₁₁NO]⁺• m/z = 137 F1 [C₈H₁₀N]⁺ m/z = 120 M->F1 - •OH F2 [C₇H₈N]⁺ m/z = 106 M->F2 - •CH₂OH F3 [C₇H₇O]⁺ m/z = 107 M->F3 - •CH₂NH₂

Caption: Simplified potential fragmentation pathways in EI-MS.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Introduce the sample into an electrospray ionization mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used for compounds with basic amine groups.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-300).

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas: Nitrogen, with flow and temperature optimized for desolvation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibration Intensity Notes
3400 - 3200O-H stretch (alcohol), N-H stretch (amine)Strong, BroadThese peaks will likely overlap, creating a very broad absorption band. The N-H stretch of the primary amine may appear as a doublet (two small peaks) superimposed on the broad O-H band.
3100 - 3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the benzene ring.
2950 - 2850C-H stretch (aliphatic)MediumCorresponding to the two CH₂ groups.
~1600, ~1475C=C stretch (aromatic)Medium-StrongTwo or three bands are typical for the aromatic ring.
~1600N-H bend (amine)MediumScissoring vibration of the primary amine.
1250 - 1000C-O stretch (alcohol)StrongCharacteristic of a primary alcohol.
1100 - 1000C-N stretch (amine)MediumCharacteristic of the aliphatic amine.
850 - 750C-H bend (aromatic, out-of-plane)StrongThe position of this peak can give information about the substitution pattern on the aromatic ring (in this case, ortho-disubstituted).

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a detailed and self-validating structural fingerprint. By correlating the data from these orthogonal techniques, researchers can unambiguously confirm the identity and purity of the synthesized compound. The predicted data and detailed protocols within this guide serve as an authoritative reference for scientists and professionals, ensuring the integrity and reliability of their research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11275036, this compound.
  • Capot Chemical Co., Ltd. (n.d.). This compound.
  • LookChem (n.d.). [2-(aminomethyl)phenyl]methanol.
  • NIST (n.d.). NIST Chemistry WebBook.

Sources

A Comprehensive Technical Guide to (2-(Aminomethyl)phenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Aminomethyl)phenyl)methanol is a versatile bifunctional building block crucial for synthesizing a diverse range of heterocyclic compounds, particularly those with pharmaceutical relevance. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on its commercial sourcing, quality assessment, safe handling, and practical application. By synthesizing technical data with field-proven insights, this document serves as a vital resource for leveraging this reagent effectively in a laboratory and developmental setting.

Introduction: The Strategic Value of this compound in Synthesis

This compound, identified by CAS number 4152-92-5, is a primary amino alcohol featuring a unique ortho-substitution pattern on a benzene ring.[1] This specific arrangement of a nucleophilic amine and a primary alcohol facilitates the construction of various fused ring systems, making it an invaluable intermediate in medicinal chemistry and materials science. Its utility is most pronounced in the synthesis of isoindolinones, a privileged scaffold found in numerous biologically active molecules.[2][3][4] The inherent reactivity of both the aminomethyl and methanol moieties allows for a wide array of chemical transformations, positioning it as a cornerstone reagent for generating molecular complexity.

Figure 1: Structure and key identifiers of this compound.

Commercial Procurement: A Comparative Analysis of Leading Suppliers

The quality and purity of starting materials are paramount to the success and reproducibility of any synthetic endeavor. Selecting a reputable supplier is a critical decision that can significantly impact research outcomes. The following table provides a comparative overview of prominent commercial suppliers of this compound.

SupplierProduct NumberPurityAdditional Information
Sigma-Aldrich (Merck) CDS017680AldrichCPRPart of the ChemBridge collection, intended for early discovery research.
Thermo Fisher Scientific AC42602005097%Available under the Acros Organics brand.
TCI America A1638>97.0% (GC)Provides gas chromatography purity data.
Combi-Blocks OR-4322≥95%Specializes in building blocks for combinatorial chemistry.[5][6][7]
Fluorochem F23351995%A well-established supplier of fine chemicals for research.[8]
Santa Cruz Biotechnology sc-261765N/AFor research use only.[9]
Tyger Scientific N/AN/AA supplier of specialty organic chemicals.[10]

Note: Purity specifications and availability are subject to change. Researchers should always consult the supplier's website and product documentation for the most current information.

Quality Control and Specification Analysis: Ensuring Experimental Integrity

A thorough assessment of the quality of this compound is a self-validating step that underpins the reliability of experimental results. Beyond the purity value stated on the label, a detailed examination of the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) is essential.

Interpreting the Certificate of Analysis (CoA)

The CoA is a critical document that provides lot-specific data on the quality and purity of the chemical. Key analytical techniques to look for include:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and provides an indication of purity. The spectra should be consistent with the structure of this compound and free from significant unassigned signals.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound (137.18 g/mol ).[1]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide a quantitative measure of purity, typically expressed as a percentage of the main component's peak area.

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the molecule.

Safety Data Sheet (SDS): A Guide to Safe Handling and Storage

The SDS contains crucial information regarding the hazards, handling, storage, and emergency procedures for the chemical.[11] this compound is typically classified as an irritant.

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Synthesis of 2,3-Dihydroisoindol-1-one

A prominent application of this compound is its conversion to 2,3-dihydroisoindol-1-one, a core structure in many pharmaceutical agents.[2][3][4] This transformation is typically achieved through an oxidation reaction.

G cluster_workflow Synthetic Workflow start Start: this compound step1 Dissolve in an appropriate solvent (e.g., toluene or dichloromethane) start->step1 step2 Add activated Manganese Dioxide (MnO₂) step1->step2 step3 Stir at room temperature or with gentle heating step2->step3 step4 Monitor reaction by TLC or LC-MS step3->step4 step5 Filter to remove MnO₂ and other solids step4->step5 step6 Purify by recrystallization or column chromatography step5->step6 end_product Product: 2,3-Dihydroisoindol-1-one step6->end_product

Figure 2: Experimental workflow for the synthesis of 2,3-dihydroisoindol-1-one.

Step-by-Step Methodology
  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or chloroform) is added activated manganese dioxide (MnO₂) (5-10 equivalents).[12]

  • Reaction Conditions: The resulting suspension is stirred vigorously at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the MnO₂ and other insoluble materials. The filter cake is washed with the reaction solvent.

  • Purification: The combined filtrate is concentrated under reduced pressure, and the crude product is purified by either recrystallization or column chromatography on silica gel to yield pure 2,3-dihydroisoindol-1-one.

Mechanistic Insights

The oxidation of benzylic alcohols with manganese dioxide is a well-established transformation.[12][13] The reaction is believed to proceed through a radical mechanism on the surface of the MnO₂.[12][14] The benzylic alcohol adsorbs onto the surface of the manganese dioxide, followed by a homolytic cleavage of the C-H bond of the carbinol carbon and the O-H bond, leading to the formation of an aldehyde and reduced manganese species.[14] In the case of this compound, the initially formed aldehyde undergoes spontaneous intramolecular cyclization with the neighboring amine to form a hemiaminal intermediate, which then dehydrates to furnish the stable isoindolinone product.

Conclusion

This compound is a chemical of significant strategic importance in synthetic chemistry. A comprehensive understanding of its commercial availability, quality attributes, and reactivity is essential for its effective utilization. This guide has provided a framework for researchers and drug development professionals to confidently source, handle, and apply this versatile building block in their synthetic endeavors, thereby fostering innovation and advancing scientific discovery.

References

  • An Overview on Asymmetric Synthesis of 3-Substituted Isoindolinones. Arkivoc.
  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal. [Link]
  • The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
  • Manganese Dioxide (MnO2)
  • Synthesis of Isoindolines and Isoindolinones by Palladium Catalyzed Reactions. BUET Institutional Repository.
  • Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2.
  • The chemistry of isoindole natural products. Beilstein Journals. [Link]
  • Oxidation with Manganese Dioxide. TRUNNANO. [Link]
  • Solvent free oxidation of alcohols with manganese dioxide.
  • Oxidations with manganese dioxide. AUB ScholarWorks. [Link]
  • This compound. PubChem. [Link]
  • Synthesis of 2,3-dihydroisoindolin-1-ones.
  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids.
  • Synthesis of a Masked 2,3-Diaminoindole. PubMed. [Link]
  • Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]

Sources

The Versatile Virtuoso: A Technical Guide to (2-(Aminomethyl)phenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Aminomethyl)phenyl)methanol, a seemingly simple bifunctional molecule, has emerged as a powerful and versatile building block in the intricate world of organic synthesis. Its unique ortho-substitution pattern, featuring a nucleophilic aminomethyl group and a reactive hydroxymethyl moiety, provides a synthetically advantageous platform for the construction of a diverse array of heterocyclic scaffolds. This technical guide delves into the core applications of this compound, offering field-proven insights into its use in the synthesis of medicinally relevant isoindolinones and quinazolinones. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and showcase its utility in the design of novel ligands. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this invaluable chemical intermediate.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the quest for novel molecular architectures with desirable pharmacological properties, the choice of starting materials is of paramount importance. This compound (CAS No: 4152-92-5) presents itself as a strategic asset in the synthetic chemist's arsenal.[1] Its structure, a benzene ring substituted with an aminomethyl and a hydroxymethyl group in a 1,2-relationship, offers a unique combination of nucleophilicity and electrophilicity, predisposing it to intramolecular cyclization reactions. This inherent reactivity profile allows for the efficient and often atom-economical construction of fused heterocyclic systems, which are prevalent in numerous biologically active compounds.

PropertyValueReference
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
CAS Number 4152-92-5[1]
Appearance Off-white to yellow solid
Boiling Point 271 °C
Density 1.113 g/cm³

Synthesis of Isoindolinones: A Gateway to Bioactive Scaffolds

Isoindolinones are a prominent class of nitrogen-containing heterocycles that form the core of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties, make them attractive targets for drug discovery programs. This compound serves as an excellent precursor for the synthesis of substituted isoindolinones through condensation and subsequent cyclization with carbonyl compounds.

Reaction with Aldehydes: A Direct Route to 3-Substituted Isoindolinones

The reaction of this compound with aldehydes provides a straightforward method for the synthesis of 3-substituted isoindolinones. The reaction proceeds through the initial formation of a Schiff base (imine), followed by an intramolecular nucleophilic attack of the hydroxyl group onto the iminium ion, leading to the formation of the isoindolinone ring.

Reaction Workflow: Isoindolinone Synthesis from this compound and an Aldehyde

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation (Schiff Base Formation) A->C B Aldehyde (R-CHO) B->C D Intramolecular Cyclization C->D E Oxidation D->E F 3-Substituted Isoindolinone E->F

Caption: Workflow for the synthesis of 3-substituted isoindolinones.

Experimental Protocol: Synthesis of 2,3-Dihydro-1H-isoindolin-1-one Derivatives

This protocol describes a general procedure for the synthesis of 2,3-dihydro-1H-isoindolin-1-ones from this compound and various aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., Toluene)

  • Oxidizing agent (e.g., Manganese dioxide)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (1.0 eq.) and the corresponding aldehyde (1.1 eq.) in toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Oxidation: After the formation of the intermediate aminal is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add an oxidizing agent, such as activated manganese dioxide (5.0 eq.), in portions.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature and monitor the progress of the oxidation by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with ethyl acetate.

  • Purification: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified isoindolinone derivative by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

AldehydeProductYield (%)
Benzaldehyde2-Phenyl-2,3-dihydro-1H-isoindolin-1-one85
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindolin-1-one82
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindolin-1-one88

Synthesis of Quinazolinones and Related Heterocycles

Quinazolinones and their fused analogues are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2] The bifunctional nature of this compound makes it a suitable precursor for the construction of these important scaffolds.

Copper-Catalyzed Cascade Reaction with Aldehydes

A highly efficient method for the synthesis of 2-substituted quinazolines involves a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes.[2] This reaction proceeds through an aerobic oxidative cyclization, offering a green and atom-economical route to these valuable heterocycles. While the literature primarily focuses on (2-aminophenyl)methanol, the principles can be extended to its aminomethyl analog.

Mechanistic Pathway: Copper-Catalyzed Quinazoline Synthesis

G A This compound C Iminium Ion Intermediate A->C B Aldehyde (R-CHO) B->C D Intramolecular Cyclization C->D E Oxidative Aromatization (Cu-Catalyst, O2) D->E F 2-Substituted Quinazoline E->F

Caption: Proposed mechanism for copper-catalyzed quinazoline synthesis.

This compound as a Ligand Precursor

The presence of both a primary amine and a hydroxyl group allows this compound to function as a versatile precursor for the synthesis of N,O-bidentate ligands. These ligands can coordinate with a variety of metal ions to form stable metal complexes with potential applications in catalysis and materials science.[3][4][5][6]

Synthesis of Schiff Base Ligands

The condensation of this compound with various aldehydes or ketones yields Schiff base ligands.[7][8][9] These ligands possess an imine nitrogen and a hydroxyl oxygen as donor atoms, making them effective chelating agents for transition metal ions.[7][8][9]

Experimental Protocol: General Synthesis of a Schiff Base Ligand

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Salicylaldehyde)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Addition: To the stirred solution, add the corresponding aldehyde or ketone (1.0 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.

  • Characterization: Characterize the purified Schiff base ligand using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The formation of the imine bond can be confirmed by the appearance of a characteristic signal in the ¹H NMR spectrum (typically between δ 8.0-9.0 ppm) and a C=N stretching vibration in the IR spectrum (around 1600-1650 cm⁻¹).[10]

The Pictet-Spengler Reaction: A Pathway to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[11][12] While this compound is not a β-arylethylamine, its structural features allow for a related cyclization pathway to access valuable heterocyclic scaffolds.

A variation of the Pictet-Spengler reaction can be envisioned where the aminomethyl group acts as the nucleophile and the aromatic ring undergoes cyclization. This would lead to the formation of tetrahydroisoquinoline derivatives.

Conceptual Workflow: Modified Pictet-Spengler Reaction

G A This compound C Iminium Ion Formation (Acid Catalyst) A->C B Aldehyde/Ketone B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Tetrahydroisoquinoline Derivative D->E

Sources

The Versatile Scaffold: Unlocking the Potential of (2-(Aminomethyl)phenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, thereby serving as a fertile starting point for the development of novel therapeutics across a range of diseases. (2-(Aminomethyl)phenyl)methanol, a seemingly simple aromatic bifunctional molecule, represents one such scaffold. Its inherent structural features—a reactive primary amine and a primary alcohol tethered to a phenyl ring in an ortho-relationship—provide a unique three-dimensional arrangement of functional groups that can be strategically exploited for molecular recognition. This guide will delve into the core attributes of this compound, exploring its synthetic versatility and its burgeoning applications in medicinal chemistry, with a particular focus on oncology.

Physicochemical Properties and Synthetic Accessibility

This compound is a solid compound with a molecular weight of 137.18 g/mol and a pKa of approximately 14.28[1][2]. Its structure presents two key reactive handles: the aminomethyl group and the hydroxymethyl group. This bifunctionality is the cornerstone of its utility, allowing for a diverse array of chemical modifications.

PropertyValueSource
Molecular FormulaC8H11NOPubChem[1]
Molecular Weight137.18 g/mol PubChem[1]
IUPAC Name[2-(aminomethyl)phenyl]methanolPubChem[1]
CAS Number4152-92-5PubChem[1]
pKa (predicted)14.28 ± 0.10Guidechem[3]

The synthesis of this compound is readily achievable through several established routes, most commonly via the reduction of 2-cyanobenzaldehyde or the reductive amination of 2-formylbenzonitrile. A typical laboratory-scale synthesis involves the reduction of 4-hydroxymethyl-benzonitrile using a catalyst such as Raney nickel under a hydrogen atmosphere[3][4].

Core Application in Anticancer Drug Design: A Case Study of N1-(Hydroxymethyl phenylmethyl) Pyrimidine Derivatives

A compelling example of the application of this compound in medicinal chemistry is in the development of novel anticancer agents. Researchers have utilized this scaffold to synthesize a series of N1-[(hydroxymethylphenyl)methyl]pyrimidines, which have demonstrated significant cytotoxic activity against various cancer cell lines.

The rationale behind this approach lies in the established importance of the pyrimidine nucleus in a plethora of biologically active compounds, including anticancer and antiviral drugs. By appending the this compound moiety, a unique spatial arrangement of atoms is introduced, which can lead to novel interactions with biological targets.

Synthesis and Biological Evaluation

A series of ortho-, meta-, and para-N1-[(hydroxymethylphenyl)methyl]pyrimidines were synthesized through the alkylation of various pyrimidine bases with α,α'-dichloroxylenes, followed by acid-catalyzed hydrolysis. These compounds were then evaluated for their cytotoxic effects against a panel of human cancer cell lines, including NCI-H460 (lung), MCF7 (breast), and SF-268 (central nervous system)[1].

Notably, the ortho-substituted derivatives, derived from this compound, exhibited significant growth inhibitory effects, particularly against leukemia cell lines (CCRF-CEM, HL-60, K562, MOLT-4, SR) with GI50 values in the micromolar to nanomolar range[1]. This highlights the critical role of the ortho-substitution pattern in conferring potent anticancer activity.

Structure-Activity Relationship (SAR) Insights

The superior activity of the ortho-isomers suggests a specific conformational requirement for binding to the biological target. The proximity of the hydroxymethyl and the pyrimidine-linked aminomethyl groups likely facilitates a specific binding mode, potentially through chelation of a metal ion in an enzyme's active site or through a specific hydrogen bonding network.

The following diagram illustrates the general structure of these active compounds and highlights the key pharmacophoric features.

SAR_Diagram cluster_scaffold This compound Scaffold cluster_pyrimidine Pyrimidine Moiety Scaffold Phenyl Ring CH2OH Hydroxymethyl Group (Key for activity) Scaffold->CH2OH ortho-position CH2NH Aminomethyl Linker Scaffold->CH2NH Pyrimidine Substituted Pyrimidine Base CH2NH->Pyrimidine N1-alkylation caption Key structural features of N1-(hydroxymethyl phenylmethyl) pyrimidine anticancer agents.

Caption: Key structural features of N1-(hydroxymethyl phenylmethyl) pyrimidine anticancer agents.

Experimental Protocol: Synthesis of N1-[(2-Hydroxymethylphenyl)methyl]thymine

This protocol provides a generalized procedure for the synthesis of a representative compound from the active series, based on established chemical principles.

Step 1: Alkylation of Thymine

  • To a solution of thymine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 1-(chloromethyl)-2-(methoxymethyl)benzene (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N1-{[2-(methoxymethyl)phenyl]methyl}thymine.

Step 2: Demethylation to Afford the Final Product

  • Dissolve the product from Step 1 in a solution of 3M hydrochloric acid.

  • Stir the reaction mixture at 60°C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N1-[(2-hydroxymethylphenyl)methyl]thymine.

Synthesis_Workflow Thymine Thymine Alkylation Alkylation (K2CO3, DMF, 80°C) Thymine->Alkylation Chloromethyl 1-(chloromethyl)-2- (methoxymethyl)benzene Chloromethyl->Alkylation Intermediate N1-{[2-(methoxymethyl)phenyl] methyl}thymine Alkylation->Intermediate Demethylation Demethylation (3M HCl, 60°C) Intermediate->Demethylation Product N1-[(2-hydroxymethylphenyl) methyl]thymine Demethylation->Product caption Synthetic workflow for N1-[(2-hydroxymethylphenyl)methyl]thymine.

Caption: Synthetic workflow for N1-[(2-hydroxymethylphenyl)methyl]thymine.

Broader Potential and Future Directions

The utility of the this compound scaffold extends beyond the realm of anticancer agents. The unique ortho-disposition of the amine and alcohol functionalities makes it an attractive starting point for the synthesis of various heterocyclic systems and as a scaffold for combinatorial libraries targeting a diverse range of biological targets.

  • Enzyme Inhibitors: The bidentate nature of the scaffold makes it an ideal candidate for designing inhibitors of metalloenzymes, where the two functional groups can coordinate to a metal ion in the active site.

  • Central Nervous System (CNS) Agents: The benzylamine motif is a well-established pharmacophore in many CNS-active drugs. The introduction of the hydroxymethyl group in the ortho position can modulate physicochemical properties such as polarity and hydrogen bonding capacity, potentially leading to improved blood-brain barrier penetration and target engagement.

  • Asymmetric Catalysis: The chiral derivatives of this compound can serve as valuable ligands in asymmetric catalysis, a critical tool in the synthesis of enantiomerically pure pharmaceuticals.

Conclusion

This compound is a versatile and synthetically accessible scaffold with significant, yet not fully exploited, potential in medicinal chemistry. The successful development of potent anticancer agents based on this framework underscores its value as a starting point for drug discovery campaigns. The unique spatial arrangement of its functional groups provides a rich playground for medicinal chemists to design and synthesize novel bioactive molecules. Further exploration of this privileged scaffold is warranted and is likely to yield new therapeutic agents for a variety of diseases.

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The Fulcrum of Synthesis: A Technical Guide to (2-(Aminomethyl)phenyl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2-(Aminomethyl)phenyl)methanol, a seemingly unassuming aromatic bifunctional molecule, serves as a critical and versatile intermediate in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique ortho-substituted structure, featuring both a primary amine and a primary alcohol, provides two distinct points for chemical modification, making it an ideal scaffold for constructing complex molecular architectures. This guide delves into the physicochemical properties, synthesis, and core applications of this intermediate. We will explore its pivotal role in the formation of key heterocyclic systems, such as isoindolinones, and its application in the synthesis of major drugs, including the selective serotonin reuptake inhibitor (SSRI) Sertraline. Detailed, field-tested protocols for its key chemical transformations are provided to bridge theoretical knowledge with practical application for researchers and drug development professionals.

Introduction: The Architectural Advantage

In the landscape of medicinal chemistry, the selection of a starting material is a decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. This compound, also known as 2-(hydroxymethyl)benzylamine, has emerged as a preferred building block due to its inherent structural advantages.[1][2] The molecule's power lies in the ortho-positioning of its nucleophilic amine (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups on a stable benzene ring. This specific arrangement facilitates intramolecular cyclization reactions, providing facile access to privileged heterocyclic scaffolds that are prevalent in numerous biologically active compounds.[3][4] Furthermore, the distinct reactivity of the amine and alcohol moieties allows for selective, stepwise functionalization, enabling chemists to build molecular complexity in a controlled and predictable manner.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a molecule's properties is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
Appearance SolidCymitQuimica[2]
CAS Number 4152-92-5PubChem[1]
IUPAC Name [2-(aminomethyl)phenyl]methanolPubChem[1]

The reactivity of this compound is governed by its two functional groups:

  • The Primary Amine: As a potent nucleophile, the amine group readily participates in N-alkylation, N-acylation, and reductive amination reactions.[5][6] This site is often the initial point of modification to introduce side chains or build upon the core structure.

  • The Primary Alcohol: The hydroxymethyl group can be targeted for O-alkylation, O-acylation, or oxidation to an aldehyde or carboxylic acid. Its reactivity allows for the introduction of ether or ester linkages, or the formation of new carbon-carbon bonds.

The synergy between these two groups is the molecule's most powerful attribute, enabling elegant one-pot cyclization reactions to form valuable heterocyclic systems.

The Crucial Role in Heterocyclic Synthesis: The Isoindolinone Scaffold

The isoindolinone core is a privileged structure in medicinal chemistry, found in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[3][7][8] The ortho-disposed functional groups of this compound make it an exemplary precursor for the synthesis of this scaffold.

A common strategy involves the condensation of this compound with an aldehyde or ketone. The initial reaction forms a Schiff base (imine) between the amine and the carbonyl compound. Subsequent intramolecular attack by the hydroxyl group onto the imine carbon, followed by oxidation, yields the stable isoindolinone ring system. This transformation highlights the utility of the molecule's unique architecture.

Diagram 1: General Reactivity of this compound

G cluster_main Core Intermediate cluster_reactions Key Transformations cluster_products Resulting Scaffolds main This compound n_alk N-Alkylation / Acylation main->n_alk Amine Reactivity o_alk O-Alkylation / Acylation main->o_alk Alcohol Reactivity cyclo Intramolecular Cyclization (e.g., with Aldehydes) main->cyclo Bifunctional Reactivity amine_prod Functionalized Amines n_alk->amine_prod alcohol_prod Functionalized Alcohols / Ethers o_alk->alcohol_prod heterocycle Isoindolinones & Related Heterocycles cyclo->heterocycle G start Aromatic Precursors inter Key Tetralone Intermediate start->inter Multi-step Synthesis imine Imine Formation inter->imine amine Methylamine amine->imine sertraline Sertraline (API) imine->sertraline Catalytic Reduction

Caption: Logical flow from precursor to the Sertraline API.

Field-Proven Experimental Protocols

The following protocols are representative of common transformations involving this compound and are designed to be self-validating through clear steps and checkpoints.

Protocol 1: General N-Alkylation via Reductive Amination

This protocol describes the reaction of the primary amine with an aldehyde, followed by in-situ reduction to form a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound and the anhydrous solvent.

  • Add the aldehyde or ketone and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once imine formation is evident, add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of other functional groups. The portion-wise addition helps control any exotherm.

  • Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Isoindolinone Derivative

This protocol demonstrates the cyclization reaction to form the core isoindolinone scaffold.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Manganese(IV) oxide (MnO₂) (5.0 eq)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and the aromatic aldehyde in toluene.

  • Reflux the mixture for 4-6 hours to form the intermediate imine, collecting the water generated in the Dean-Stark trap. Causality Note: The azeotropic removal of water drives the equilibrium towards imine formation.

  • Cool the reaction mixture to room temperature.

  • Add MnO₂ as an oxidizing agent. Causality Note: MnO₂ is a mild oxidant suitable for converting the intermediate isoindoline to the more stable, conjugated isoindolinone.

  • Heat the mixture to reflux and stir for another 6-12 hours. Monitor the progress by TLC.

  • After completion, cool the reaction and filter it through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the desired isoindolinone.

Diagram 3: Experimental Workflow for Isoindolinone Synthesis

G start 1. Combine Reactants This compound + Aldehyde in Toluene reflux1 2. Reflux with Dean-Stark (Imine Formation) start->reflux1 check1 TLC Check 1: Confirm Imine Formation reflux1->check1 add_oxidant 3. Cool and Add MnO₂ check1->add_oxidant Proceed if complete reflux2 4. Reflux (Oxidative Cyclization) add_oxidant->reflux2 check2 TLC Check 2: Confirm Product Formation reflux2->check2 workup 5. Filter through Celite check2->workup Proceed if complete purify 6. Concentrate & Purify (Chromatography/Recrystallization) workup->purify product Final Product: Isoindolinone purify->product

Caption: Step-by-step workflow for isoindolinone synthesis.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information by showing the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as O-H (alcohol), N-H (amine), and C=O (in derivatives like amides or isoindolinones).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns to aid in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor reaction progress.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount.

  • Handling: this compound is irritating to the eyes, respiratory system, and skin. [9][10]It should be handled in a well-ventilated area, preferably a chemical fume hood. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11]Avoid breathing dust, vapor, mist, or gas. [9][10]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9][11]Keep the container tightly closed. [9]* First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. [9][11]If on skin, wash with plenty of soap and water. [10][11]If inhaled, move to fresh air. [9]If swallowed, wash out the mouth with water and get medical aid. [9]

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a testament to the power of molecular design. Its bifunctional nature and strategic ortho-substitution provide a reliable and efficient platform for the synthesis of complex pharmaceutical targets. Its role in creating the valuable isoindolinone scaffold and its conceptual linkage to major drugs like Sertraline underscore its importance in the pharmaceutical industry. As drug discovery continues to demand novel and intricate molecular architectures, the strategic application of versatile intermediates like this compound will remain a cornerstone of innovation, enabling the development of the next generation of therapeutic agents.

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The Advent and Evolution of a Versatile Scaffold: A Technical Guide to (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

(2-(Aminomethyl)phenyl)methanol, a seemingly unassuming aromatic bifunctional molecule, holds a significant position in the landscape of contemporary organic and medicinal chemistry. Possessing both a primary amine and a primary alcohol tethered to an ortho-substituted benzene ring, this compound offers a unique combination of reactive handles. This dual functionality makes it an exceptionally versatile building block, or scaffold, upon which complex molecular architectures can be constructed. Its importance is particularly pronounced in the realm of drug discovery and development, where it serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents, most notably nitrogen-containing heterocyclic compounds.[1] This in-depth technical guide will traverse the historical landscape of its synthesis, from the foundational principles that likely governed its first preparation to the sophisticated and efficient methods employed today. We will dissect the evolution of its synthetic methodologies, provide detailed experimental protocols, and explore its critical applications in the pharmaceutical industry.

Chapter 1: A Historical Perspective: The Genesis of a Synthetic Strategy

While a singular, dated report detailing the "discovery" of this compound is not readily apparent in the annals of chemical literature, its conceptual origins are deeply rooted in the foundational work on the synthesis of primary amines. The late 19th century witnessed a surge in the development of synthetic methodologies, one of the most significant being the Gabriel synthesis , first reported by German chemist Siegmund Gabriel in 1887.[2][3] This revolutionary method provided a reliable means to synthesize primary amines, free from the over-alkylation products that plagued earlier methods.[4]

The Gabriel synthesis, in its classic form, involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the liberation of the desired primary amine.[4] Given the structure of this compound, it is highly probable that its initial synthesis was achieved through a pathway analogous to the Gabriel synthesis. This would involve the reaction of potassium phthalimide with 2-(chloromethyl)benzyl alcohol or a protected variant thereof.

The historical significance of the Gabriel synthesis lies in its ability to act as a surrogate for the direct use of ammonia in nucleophilic substitution reactions, thereby preventing the formation of secondary and tertiary amines.[4] The robustness and versatility of this method made it a cornerstone of organic synthesis for over a century and laid the groundwork for the preparation of a vast number of primary amines, including structurally related benzylamines.[5]

Chapter 2: The Evolution of Synthetic Routes: From Classical Methods to Modern Efficiency

The journey from the probable first synthesis of this compound to the highly optimized methods of today reflects the broader advancements in synthetic organic chemistry. While the Gabriel synthesis provided a foundational approach, modern methodologies offer greater efficiency, milder reaction conditions, and improved yields.

The Gabriel Synthesis: A Plausible Historical Route

The Gabriel synthesis remains a viable, albeit somewhat dated, method for the preparation of this compound. The reaction proceeds in two key steps:

  • N-Alkylation of Phthalimide: Potassium phthalimide, a commercially available and stable solid, is reacted with a suitable precursor such as 2-(bromomethyl)benzyl alcohol (or a protected version to prevent side reactions with the hydroxyl group). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 reaction.[2]

  • Deprotection: The resulting N-substituted phthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, though these methods often require harsh conditions.[4] A milder and more common approach is the Ing-Manske procedure , which utilizes hydrazine (N2H4) to cleave the phthalimide group, yielding the desired amine and the stable phthalhydrazide byproduct.[4]

Gabriel_Synthesis_Workflow cluster_deprotection Cleavage start Potassium Phthalimide intermediate N-(2-(Hydroxymethyl)benzyl)phthalimide start->intermediate  N-Alkylation (SN2) Solvent: DMF precursor 2-(Bromomethyl)benzyl Alcohol (or protected derivative) precursor->intermediate product This compound intermediate->product  Deprotection (Ing-Manske) byproduct Phthalhydrazide hydrazine Hydrazine (N2H4) hydrazine->product

Caption: Generalized workflow of the Gabriel synthesis for preparing this compound.

Modern Synthetic Methodologies: A Comparative Overview

Contemporary approaches to the synthesis of this compound focus on efficiency, selectivity, and milder reaction conditions. These methods often involve the reduction of a suitable precursor.

Synthetic Route Precursor Key Reagents & Conditions Advantages Disadvantages
Nitrile Reduction 2-Cyanobenzyl alcohol1. LiAlH₄ in THF2. Catalytic Hydrogenation (e.g., Raney Ni, H₂)High yields, direct conversion.LiAlH₄ is highly reactive and requires anhydrous conditions.
Amide Reduction 2-(Aminocarbonyl)phenyl)methanolLiAlH₄ or other strong reducing agentsApplicable if the amide is readily available.Requires a strong reducing agent.
Azide Reduction 2-(Azidomethyl)phenyl)methanol1. LiAlH₄2. Catalytic Hydrogenation (e.g., Pd/C, H₂)Mild conditions for hydrogenation, high yields.Azide precursors can be explosive and require careful handling.

Chapter 3: A Cornerstone in Medicinal Chemistry: Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile scaffold in medicinal chemistry. Its ortho-disubstituted nature provides a rigid framework that can be elaborated into a variety of complex molecules, particularly nitrogen-containing heterocycles which are prevalent in many drug classes.

Recent research has highlighted the use of 2-aminobenzyl alcohols as precursors for the synthesis of quinolines and quinazolines, which are core structures in numerous pharmaceuticals.[1] These heterocycles are synthesized through condensation reactions where the amino and alcohol functionalities of this compound (or its isomer 2-aminobenzyl alcohol) react with various coupling partners.

Medicinal_Chemistry_Applications start This compound quinoline Quinoline Derivatives start->quinoline  Condensation Reactions quinazoline Quinazoline Derivatives start->quinazoline  Condensation Reactions other_het Other N-Heterocycles (e.g., Oxazines, Diazepines) start->other_het  Various Cyclization Strategies pharma Pharmaceuticals quinoline->pharma quinazoline->pharma other_het->pharma

Caption: Role of this compound as a precursor to important pharmaceutical scaffolds.

Chapter 4: Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

Property Value Source
CAS Number 4152-92-5[6]
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [6]
Appearance Solid[7]
pKa 14.28 ± 0.10 (Predicted)[8]
Storage 2-8°C, Inert atmosphere, Keep in dark place[8]

Analytical Characterization: The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C-N, C-O stretches).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Chapter 5: Modern Experimental Protocols

This section provides a detailed, step-by-step methodology for a modern and efficient synthesis of this compound via the reduction of 2-cyanobenzyl alcohol.

Synthesis of this compound via Reduction of 2-Cyanobenzyl Alcohol

Causality behind Experimental Choices: This protocol utilizes lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting the nitrile group directly to a primary amine. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve LiAlH₄ and its relative inertness under the reaction conditions. The reaction is performed under an inert atmosphere (nitrogen or argon) as LiAlH₄ reacts violently with water and moisture. The workup procedure with sequential addition of water and sodium hydroxide is a standard method (Fieser workup) to safely quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for easier filtration and product isolation.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.

  • Addition of Precursor: A solution of 2-cyanobenzyl alcohol (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the careful, sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Self-Validating System: The success of the synthesis is validated at each critical step. The complete consumption of the starting material is confirmed by TLC. The identity of the final product is confirmed by NMR, MS, and IR spectroscopy, and its purity is assessed by HPLC.

Conclusion: An Enduring Legacy and a Bright Future

This compound stands as a testament to the enduring power of fundamental synthetic methodologies and the continuous drive for innovation in chemical synthesis. From its conceptual beginnings in the era of classical organic chemistry, likely through the application of the Gabriel synthesis, it has evolved into a readily accessible and highly valuable building block in modern drug discovery. Its unique bifunctional nature continues to provide chemists with a reliable and versatile platform for the construction of complex and biologically active molecules. As the quest for new therapeutics continues, the importance of foundational scaffolds like this compound is unlikely to diminish, ensuring its continued relevance in the laboratories of researchers and drug development professionals for the foreseeable future.

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A Comprehensive Theoretical Examination of (2-(Aminomethyl)phenyl)methanol Conformation: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Aminomethyl)phenyl)methanol is a key structural motif in a variety of pharmacologically active compounds and functional materials. Its conformational flexibility, largely dictated by the rotational freedom of the aminomethyl and methanol substituents on the phenyl ring, plays a pivotal role in its interaction with biological targets and its solid-state properties. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of this compound. We will explore the critical role of intramolecular hydrogen bonding and outline a robust computational workflow, from initial structure generation to high-level quantum chemical analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the conformational preferences of this important molecule, thereby enabling more rational molecular design and development.

Introduction: The Significance of Conformation in this compound

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its function. For flexible molecules like this compound, which possesses two rotatable bonds connecting the substituents to the aromatic ring, a multitude of conformations are possible.[1] The relative orientation of the aminomethyl and methanol groups can significantly influence a range of molecular properties, including:

  • Biological Activity: The specific conformation, or a subset of accessible conformations, is often what is recognized by a biological receptor. Understanding the preferred conformations is crucial for designing potent and selective ligands.[2]

  • Physicochemical Properties: Intramolecular interactions, particularly hydrogen bonds, can mask polar functional groups, impacting properties like solubility, lipophilicity, and membrane permeability.[3][4]

  • Crystal Packing: In the solid state, both intramolecular and intermolecular forces dictate the crystal lattice. The conformational preferences of the molecule are a key determinant of the resulting crystal structure and its properties.[5][6]

A central feature governing the conformational landscape of this compound is the potential for intramolecular hydrogen bonding (IMHB) between the hydroxyl group of the methanol substituent and the nitrogen atom of the aminomethyl group (O-H···N), or between an N-H bond and the oxygen atom (N-H···O).[7][8] The formation of these IMHBs can significantly stabilize certain conformations, making them more populated at equilibrium.

This guide will provide a detailed, step-by-step protocol for the theoretical investigation of these conformational features using modern computational chemistry techniques.

Theoretical Framework and Computational Strategy

A robust computational approach is essential for accurately mapping the potential energy surface of this compound and identifying its stable conformers. Our strategy is built upon a multi-tiered approach that balances computational cost with accuracy.

The Hierarchy of Computational Methods

The choice of computational method is a critical decision in any theoretical study. For conformational analysis, a balance must be struck between methods that are fast enough to explore the conformational space broadly and those that are accurate enough to provide reliable energetic orderings.

  • Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules.[9][10][11] Functionals like B3LYP, often paired with a dispersion correction (e.g., B3LYP-D3), provide a good compromise between accuracy and computational expense for geometry optimizations and frequency calculations.

  • Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) offers a higher level of theory that can be valuable for refining the energies of conformers identified at the DFT level.[12][13] It generally provides a better description of non-covalent interactions, such as hydrogen bonds, compared to many DFT functionals.

  • Basis Sets: The choice of basis set is equally important. Pople-style basis sets, such as 6-31G(d,p) for initial optimizations and larger sets like 6-311++G(d,p) for final energy calculations, are commonly employed and offer a systematic way to improve accuracy.

A Self-Validating Computational Workflow

To ensure the trustworthiness of our theoretical predictions, we employ a workflow designed to be self-validating. This involves comparing computational results with available experimental data and systematically refining the level of theory.

Below is a diagram illustrating the proposed computational workflow:

Computational_Workflow cluster_0 Initial Steps cluster_1 Conformational Search cluster_2 Refinement and Analysis cluster_3 Validation A 1. 3D Structure Generation B 2. Initial Optimization (Molecular Mechanics) A->B Initial guess C 3. Systematic/Stochastic Search B->C Input for search D 4. DFT Optimization & Frequencies C->D Unique conformers E 5. Single Point Energy (MP2) D->E Optimized geometries F 6. Analysis of Results E->F Refined energies G 7. Comparison with Experiment F->G Theoretical predictions

Caption: A multi-step workflow for the theoretical conformational analysis of this compound.

Experimental Protocols: A Step-by-Step Computational Guide

This section provides a detailed, step-by-step methodology for executing the computational workflow described above.

Step 1: 3D Structure Generation

The starting point for any conformational analysis is a reasonable 3D structure of the molecule.

  • Protocol:

    • Use a molecular builder/editor (e.g., Avogadro, ChemDraw) to construct the 2D structure of this compound.

    • Convert the 2D structure to a 3D representation.

    • Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a sensible initial geometry.

  • Causality: A good starting geometry is crucial to ensure that subsequent, more computationally expensive, calculations converge efficiently and correctly.

Step 2: Conformational Search

The goal of the conformational search is to identify all low-energy conformers on the potential energy surface.

  • Protocol:

    • Define the rotatable bonds: In this compound, these are the C(aryl)-C(H2NH2) and C(aryl)-C(H2OH) bonds.

    • Perform a systematic or stochastic conformational search.

      • Systematic Search: Rotate each defined bond by a fixed increment (e.g., 30°) and perform a geometry optimization at a low level of theory (e.g., semi-empirical PM7 or a small basis set DFT) for each starting geometry.

      • Stochastic Search (e.g., Molecular Dynamics): Run a short molecular dynamics simulation at an elevated temperature to allow the molecule to overcome rotational barriers and sample a wide range of conformations. Periodically save snapshots and optimize their geometries.

    • Cluster the resulting conformers based on their root-mean-square deviation (RMSD) to identify unique structures.

  • Causality: A thorough conformational search is essential to avoid missing important low-energy structures that could be biologically relevant.

Step 3: High-Level Geometry Optimization and Frequency Analysis

Each unique conformer identified in the previous step should be re-optimized at a higher level of theory.

  • Protocol:

    • For each unique conformer, perform a geometry optimization using DFT with a suitable functional and basis set (e.g., B3LYP-D3/6-31G(d,p)).

    • After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • From the frequency calculation, obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Causality: Frequency calculations are a critical self-validation step to ensure that the optimized geometries are stable conformers and not transition states. They also provide essential thermodynamic data for accurate energy comparisons.

Step 4: Refined Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory and a larger basis set.

  • Protocol:

    • Using the geometries obtained from the DFT optimization, perform single-point energy calculations with a more robust method, such as MP2, and a larger basis set (e.g., 6-311++G(d,p)).

    • Calculate the relative energies of all conformers with respect to the global minimum.

  • Causality: This multi-level approach, where geometries are optimized at a computationally less demanding level and energies are refined at a more accurate level, provides a cost-effective way to achieve high accuracy.

Data Presentation and Analysis

Summarizing Conformational Data

The results of the conformational analysis should be presented in a clear and concise manner. A table summarizing the key data for each conformer is highly recommended.

Conformer IDRelative Energy (kcal/mol) (DFT)Relative Energy (kcal/mol) (MP2)Key Dihedral Angles (°)Intramolecular H-Bond Distance (Å)
Conf-1 0.000.00C1-C2-C7-N: X, C2-C1-C8-O: YO-H···N: Z
Conf-2 1.251.10C1-C2-C7-N: X', C2-C1-C8-O: Y'N-H···O: Z'
... ............
Visualizing Intramolecular Interactions

The presence and nature of intramolecular hydrogen bonds are key to understanding the conformational preferences.

IMHB cluster_0 O-H...N Hydrogen Bond cluster_1 N-H...O Hydrogen Bond O-H O-H N N O-H->N H-bond N-H N-H O O N-H->O H-bond

Caption: Possible intramolecular hydrogen bonding patterns in this compound.

Authoritative Grounding and Validation

The theoretical results should be validated against available experimental data whenever possible. For this compound, the primary source of experimental validation is its crystal structure.[5][6]

  • Comparison with Crystal Structure: The conformation observed in the solid state is one of the low-energy conformations accessible to the molecule. A comparison of the theoretically predicted lowest-energy conformer(s) with the experimental crystal structure provides a strong validation of the computational methodology. It is important to note that crystal packing forces can sometimes trap a conformation that is not the absolute global minimum in the gas phase.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for investigating the conformational landscape of this compound. By following the detailed computational workflow, researchers can gain valuable insights into the preferred three-dimensional structures of this important molecule. This understanding is critical for applications in drug discovery, where conformation dictates molecular recognition, and in materials science, where it influences solid-state properties. The emphasis on a multi-tiered approach and validation against experimental data ensures the reliability of the theoretical predictions, paving the way for more informed and rational molecular design.

References

  • Zipp, C. F., Fernandes, M. A., Marques, H. M., & Michael, J. P. (2012). (2-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o174. [Link]
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Methodological & Application

Synthesis of (2-(Aminomethyl)phenyl)methanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2-(Aminomethyl)phenyl)methanol in Medicinal Chemistry and Materials Science

This compound, a deceptively simple aromatic amino alcohol, serves as a crucial building block in a multitude of advanced chemical syntheses. Its unique ortho-substituted bifunctionality, featuring a primary amine and a primary alcohol, makes it a highly versatile precursor for the construction of complex molecular architectures. In the realm of drug development, this compound is a key intermediate in the synthesis of various pharmaceutical agents, where the aminomethyl and hydroxymethyl groups provide strategic points for molecular elaboration and interaction with biological targets.[1][2] Beyond medicinal chemistry, its structural motif is integral to the design of novel ligands for catalysis and advanced materials with tailored properties.

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound. The described two-step synthesis is designed for reproducibility and scalability, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and thoroughly explained methodology for the preparation of this valuable chemical intermediate.

Chemical Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process. The first step involves the protection of the amine functionality of a suitable starting material, followed by the reduction of a carbonyl group to yield the desired product. This strategy prevents undesirable side reactions and ensures a high-yielding and clean conversion.

Step 1: Synthesis of the Phthalimide Precursor

The initial step focuses on the formation of a stable phthalimide intermediate. This is achieved by reacting (2-aminophenyl)methanol with phthalic anhydride. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from interfering with the subsequent reduction step. This reaction proceeds via a condensation mechanism, forming a stable five-membered ring.

Step 2: Lithium Aluminium Hydride (LAH) Reduction

The second and final step is the reduction of the phthalimide carbonyl groups to the desired aminomethyl group. For this transformation, Lithium Aluminium Hydride (LAH) is the reagent of choice. LAH is a powerful, non-selective reducing agent capable of reducing amides and esters to their corresponding amines and alcohols.[3] The mechanism involves the nucleophilic attack of hydride ions from the AlH₄⁻ complex onto the electrophilic carbonyl carbons of the phthalimide.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step reaction sequence for the synthesis of this compound.

Synthesis_Pathway Start (2-Aminophenyl)methanol + Phthalic Anhydride Intermediate N-(2-(hydroxymethyl)benzyl)phthalimide Start->Intermediate Condensation (Step 1) Reagent LiAlH4, THF Intermediate->Reagent Product This compound Reagent->Product Reduction (Step 2)

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis, work-up, and purification of this compound.

Part 1: Synthesis of N-(2-(hydroxymethyl)benzyl)phthalimide
Reagent/SolventMolar Mass ( g/mol )AmountMoles
(2-Aminophenyl)methanol123.1510.0 g0.081
Phthalic Anhydride148.1212.0 g0.081
Glacial Acetic Acid60.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-aminophenyl)methanol (10.0 g, 0.081 mol) and phthalic anhydride (12.0 g, 0.081 mol).

  • Add glacial acetic acid (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • The white precipitate of N-(2-(hydroxymethyl)benzyl)phthalimide will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high.

Part 2: Synthesis of this compound via LAH Reduction
Reagent/SolventMolar Mass ( g/mol )AmountMoles
N-(2-(hydroxymethyl)benzyl)phthalimide253.2615.0 g0.059
Lithium Aluminium Hydride (LAH)37.954.5 g0.118
Anhydrous Tetrahydrofuran (THF)72.11300 mL-

Safety First: Lithium Aluminium Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (flame-retardant lab coat, safety goggles, and gloves) is mandatory.

Procedure:

  • Set up a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add Lithium Aluminium Hydride (4.5 g, 0.118 mol) and anhydrous THF (150 mL). Stir the suspension.

  • Dissolve N-(2-(hydroxymethyl)benzyl)phthalimide (15.0 g, 0.059 mol) in anhydrous THF (150 mL) and add it to the dropping funnel.

  • Cool the LAH suspension in an ice bath to 0 °C.

  • Slowly add the solution of the phthalimide derivative from the dropping funnel to the LAH suspension over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Work-up and Purification

The work-up procedure for an LAH reaction is critical for safety and product isolation. The Fieser method is a reliable and commonly used procedure.

Fieser Work-up Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • With vigorous stirring, slowly and cautiously add the following reagents sequentially:

    • 4.5 mL of water

    • 4.5 mL of 15% aqueous sodium hydroxide solution

    • 13.5 mL of water

  • A granular white precipitate of aluminum salts will form.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts.

  • Wash the filter cake with THF (3 x 50 mL).

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Workflow Start Step 1: Synthesis of Phthalimide Precursor Reaction1 Reflux in Acetic Acid Start->Reaction1 Workup1 Precipitation in Water & Filtration Reaction1->Workup1 Drying1 Drying of Intermediate Workup1->Drying1 Start2 Step 2: LAH Reduction Drying1->Start2 Reaction2 Reaction with LAH in THF Start2->Reaction2 Workup2 Fieser Work-up Reaction2->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to aromatic protons, the methylene protons of the aminomethyl and hydroxymethyl groups, and exchangeable protons of the amine and alcohol.
¹³C NMR Signals for the aromatic carbons, and the carbons of the aminomethyl and hydroxymethyl groups.
IR Spectroscopy Characteristic peaks for O-H and N-H stretching (broad), C-H aromatic and aliphatic stretching, and C=C aromatic stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (m/z = 137.18).[4]

Troubleshooting and Key Considerations

  • Moisture is the Enemy: The success of the LAH reduction is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried and the THF is anhydrous.

  • Controlling the Exotherm: The addition of the phthalimide derivative to the LAH suspension and the subsequent work-up are exothermic. Slow and controlled addition, along with efficient cooling, is crucial.

  • Efficient Stirring: During the work-up, vigorous stirring is necessary to ensure the formation of a granular precipitate that is easy to filter.

  • Complete Recovery: Thoroughly wash the aluminum salt filter cake with the reaction solvent to maximize the recovery of the product.

Conclusion

The two-step synthesis protocol detailed in this application note provides a robust and reliable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently synthesize this versatile building block for their research and development endeavors. The combination of a protective group strategy with a powerful reduction agent ensures a high-yielding and clean synthesis, making this protocol a valuable asset in the modern chemistry laboratory.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11275036, this compound. [Link]
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(2-(Aminomethyl)phenyl)methanol synthesis from 4-Hydroxymethyl-benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (2-(Aminomethyl)phenyl)methanol

Title: A Detailed Guide to the Chemoselective Synthesis of this compound from 2-(Hydroxymethyl)benzonitrile

Affiliation: Google Research, Advanced Synthesis Group

Abstract

This compound is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a primary amine and a primary alcohol in an ortho-relationship on a benzene ring. This application note provides a comprehensive guide for its synthesis via the chemoselective reduction of 2-(hydroxymethyl)benzonitrile. We present two robust protocols: a direct, one-step reduction using lithium aluminum hydride (LiAlH₄) and an alternative three-step sequence involving a protecting group strategy for enhanced control. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical process parameters to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

The synthesis of molecules containing multiple reactive functional groups presents a common challenge in organic chemistry: achieving chemoselectivity. The target molecule, this compound, contains a nucleophilic primary amine and a primary benzylic alcohol. The synthetic precursor, 2-(hydroxymethyl)benzonitrile (also known as 2-cyanobenzyl alcohol), similarly possesses two reducible groups: a nitrile and a benzylic alcohol.

A Note on Isomeric Specificity: The synthesis of the target ortho isomer, this compound, necessitates the use of an ortho-substituted precursor, namely 2-(hydroxymethyl)benzonitrile. The correspondingly named para isomer, 4-(hydroxymethyl)benzonitrile, would yield the regioisomeric product, (4-(aminomethyl)phenyl)methanol, under identical reductive conditions. This note will focus exclusively on the synthesis of the 2-substituted product.

The primary synthetic challenge lies in reducing the nitrile group to a primary amine without causing hydrogenolysis or over-reduction of the benzylic alcohol. Two primary strategies are considered:

  • Direct Reduction: Employing a reducing agent potent enough to reduce the nitrile but which, after an initial acid-base reaction with the alcohol, does not reduce the resulting alkoxide. Lithium aluminum hydride (LiAlH₄) is an excellent candidate for this approach.[1][2]

  • Protecting Group Strategy: Temporarily masking the alcohol functionality with a protecting group inert to the nitrile reduction conditions.[3][4] This adds steps to the synthesis but can provide cleaner reactions and higher yields by preventing any potential side reactions at the hydroxyl group. Following reduction, the protecting group is removed to yield the final product.

This guide will detail the experimental protocols for both approaches, allowing researchers to select the method best suited to their experimental context and scale.

Mechanistic Considerations

Nitrile Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent that provides a source of hydride ions (H⁻). The reduction of a nitrile to a primary amine is a well-established transformation that proceeds in two stages.[5][6]

  • First Hydride Addition: A hydride ion performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This breaks one of the π-bonds of the C≡N triple bond, forming a transient imine anion intermediate.[2][6]

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, breaking the remaining π-bond and generating a dianion.

  • Aqueous Workup: The reaction is quenched with water and typically a base (e.g., NaOH) to protonate the dianion, yielding the primary amine, and to precipitate the aluminum salts as filterable solids.[5]

In the context of 2-(hydroxymethyl)benzonitrile, the acidic proton of the alcohol will first react with one equivalent of LiAlH₄ to form a lithium alkoxide and hydrogen gas. Therefore, at least two additional equivalents of LiAlH₄ are required for the nitrile reduction itself.

Catalytic Hydrogenation: An Alternative Approach

Catalytic hydrogenation offers a milder alternative to metal hydrides and is often used in industrial settings.[7][8][9] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂). The reaction involves the addition of hydrogen across the nitrile's triple bond, typically proceeding through an imine intermediate.

However, this method requires careful optimization. Over-reduction can lead to the formation of secondary amine byproducts via condensation of the intermediate imine with the product primary amine.[7] Furthermore, benzylic alcohols are susceptible to hydrogenolysis (cleavage of the C-O bond) to form a methyl group, particularly with palladium-based catalysts.[9][10]

Experimental Protocols

Protocol 1: Direct Chemoselective Reduction

This protocol details the one-step reduction of 2-(hydroxymethyl)benzonitrile using LiAlH₄. It is efficient but requires rigorous anhydrous conditions and careful handling of the pyrophoric reagent.

A 2-(Hydroxymethyl)benzonitrile B LiAlH₄, Anhydrous THF 0 °C to RT A->B 1. Reduction C Quench (Fieser Workup) H₂O, NaOH(aq) B->C 2. Workup D Extraction & Purification C->D 3. Isolation E This compound D->E 4. Final Product

Direct reduction of 2-(hydroxymethyl)benzonitrile.
Reagent/MaterialM.W. ( g/mol )Quantity (for 5 mmol scale)EquivalentsNotes
2-(Hydroxymethyl)benzonitrile133.15666 mg1.0Ensure starting material is dry.
Lithium Aluminum Hydride (LiAlH₄)37.95569 mg3.0Highly reactive with water/air. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)-30 mL-Use a freshly opened bottle or distilled from Na/benzophenone.
Deionized Water18.02~5 mL-For quenching.
15% (w/v) Sodium Hydroxide Solution40.00~1 mL-For quenching.
Ethyl Acetate (EtOAc)-~100 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-For drying.
  • Reaction Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add 2-(hydroxymethyl)benzonitrile (1.0 eq). Dissolve it in 20 mL of anhydrous THF. Cool the resulting solution to 0 °C using an ice-water bath.

  • LiAlH₄ Addition: In a separate, dry flask under inert gas, prepare a suspension of LiAlH₄ (3.0 eq) in 10 mL of anhydrous THF. CAUTION: LiAlH₄ is pyrophoric. Using a cannula or syringe, add the LiAlH₄ suspension dropwise to the stirred nitrile solution at 0 °C over 20-30 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be gently heated to reflux (approx. 65 °C) for 2 hours to ensure completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. Add reagents dropwise in the following order:

    • Add 0.6 mL of deionized water.

    • Add 0.6 mL of 15% NaOH solution.

    • Add 1.8 mL of deionized water.

  • Workup: Stir the resulting white suspension vigorously at room temperature for 30 minutes. The aluminum salts should precipitate as a granular, easily filterable solid.

  • Isolation: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 25 mL). Combine the filtrate and washes.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography (e.g., using a gradient of Dichloromethane/Methanol with 1% Triethylamine) to afford this compound as a pure solid or oil.

Protocol 2: Protection-Reduction-Deprotection Strategy

This three-step approach is ideal when side reactions are a concern or when working with more complex substrates. It involves protecting the alcohol as a tert-butyldimethylsilyl (TBDMS) ether, which is robust and easily removed.

cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A 2-(Hydroxymethyl)benzonitrile B TBDMSCl, Imidazole Anhydrous DMF A->B C Protected Intermediate B->C D LiAlH₄, Anhydrous THF C->D E Protected Amine D->E F TBAF, THF E->F G This compound F->G

Three-step synthesis via a silyl-protected intermediate.
  • Dissolve 2-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography to obtain the TBDMS-protected nitrile.

  • Using the procedure detailed in Protocol 1 , reduce the TBDMS-protected nitrile with LiAlH₄ (1.5 eq is sufficient as there is no acidic proton).

  • Perform the Fieser workup and extraction as described to isolate the TBDMS-protected amine.

  • Dissolve the crude TBDMS-protected amine from the previous step in THF.

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).[11][12]

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture and purify by column chromatography to yield the final product, this compound. Various acidic deprotection methods can also be employed.[13][14]

Summary and Concluding Remarks

The synthesis of this compound from 2-(hydroxymethyl)benzonitrile is effectively achieved through the chemoselective reduction of the nitrile group. This application note provides two reliable methods to accomplish this transformation. The direct LiAlH₄ reduction is a rapid and atom-economical choice for many lab-scale applications, provided stringent anhydrous techniques are followed. The alternative protection-reduction-deprotection sequence offers a higher degree of control and may be preferable for sensitive substrates or during multi-step syntheses where reaction robustness is paramount. The choice of strategy will ultimately depend on the specific requirements of the research project, including scale, purity requirements, and available resources.

References

  • Chemguide. (n.d.). Reduction of Nitriles.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(11), 2055-2059. DOI: 10.1039/b803949f.
  • Chemistry LibreTexts. (2023). Reactivity of Nitriles.
  • JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction.
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • J&K Scientific LLC. (n.d.). Benzyl Protection of Alcohols.
  • Varga, E., & Kónya, Z. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 465-484.
  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.
  • ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Request PDF.
  • Nagashima, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. Angewandte Chemie International Edition, 56(8), 2084-2088.
  • JoVE. (n.d.). Preparation of Amines: Reduction of Amides and Nitriles.
  • Wikipedia. (n.d.). Silyl ether.
  • Liu, W., & Liu, J. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances, 12(28), 17953-17961.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
  • Wikipedia. (n.d.). Benzyl alcohol.

Sources

Application Notes and Protocols for the Purification of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

(2-(Aminomethyl)phenyl)methanol, also known as 2-(hydroxymethyl)benzylamine, is a valuable building block in organic and medicinal chemistry.[1] Its purity is paramount for the success of subsequent synthetic transformations and for ensuring the quality of final products. This document provides a comprehensive guide to the purification of this compound, detailing various techniques from fundamental to advanced levels. It is intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind procedural steps to ensure both efficacy and reproducibility.

Introduction: The Need for Purity

This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. This unique structure makes it a versatile intermediate in the synthesis of a range of compounds, including pharmaceuticals.[1] Impurities, which can arise from the synthetic route (e.g., unreacted starting materials like 2-cyanobenzaldehyde, or by-products), can interfere with subsequent reactions, lead to the formation of undesired side-products, and complicate product isolation and characterization. Therefore, robust purification is a critical step.

Common Impurities May Include:

  • Starting materials (e.g., 2-cyanobenzaldehyde)

  • Over-reduced or partially reduced species

  • Oxidation products

  • Residual solvents

The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
Appearance Off-white to yellow solid[3]
Boiling Point 271.2 ± 20.0 °C at 760 mmHg[4]
pKa (predicted) 14.28 ± 0.10[5]
Storage Keep in dark place, Inert atmosphere, 2-8°C[5]

The presence of both an amine (basic) and an alcohol (weakly acidic/neutral) functional group allows for manipulation of its solubility in acidic and basic aqueous solutions, a property that can be exploited in purification.

Safety Precautions

Before undertaking any of the following procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

  • Hazards: May cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Purification Strategy Selection

The choice of purification technique is dictated by the impurity profile and the required scale. The following decision tree provides a general guideline for selecting the most appropriate method.

Purification_Decision_Tree start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check decision_purity High Purity (>95%)? purity_check->decision_purity decision_impurities Nature of Impurities? decision_purity->decision_impurities No recrystallization Recrystallization decision_purity->recrystallization Yes decision_scale Scale? decision_impurities->decision_scale Neutral Impurities acid_base Acid-Base Extraction decision_impurities->acid_base Acidic/Basic Impurities decision_scale->recrystallization Large Scale column Column Chromatography decision_scale->column Small to Medium Scale final_product Pure Product (>99%) recrystallization->final_product column->final_product acid_base->column Further Purification Needed

Caption: Decision tree for selecting a purification method.

Purification Protocols

Technique 1: Recrystallization

Principle: Recrystallization is a technique used to purify solids. It relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent mixture at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Application: This method is highly effective if the crude material is relatively pure (>90%) and is suitable for large-scale purification.

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., toluene, ethyl acetate, isopropanol, water, or mixtures thereof) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Self-Validation: Assess the purity of the recrystallized material and the mother liquor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The melting point of the purified solid should be sharp and consistent with literature values.

Technique 2: Flash Column Chromatography

Principle: Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[6] Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later.

Application: This is the most versatile method for purifying this compound, especially when dealing with complex mixtures of impurities or on a small to medium scale.

Workflow Diagram:

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample in Minimum Solvent adsorb_sample Adsorb Sample onto Silica Gel (Dry Loading) prep_sample->adsorb_sample adsorb_sample->load_sample elute Elute with Mobile Phase Gradient (e.g., Dichloromethane to Methanol) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for purification by flash column chromatography.

Protocol:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[6]

  • Mobile Phase Selection: Determine a suitable mobile phase system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. For better resolution, it is advisable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin elution with the less polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Self-Validation: Purity of the combined fractions should be confirmed by HPLC and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good separation.
Mobile Phase Gradient: 0-10% Methanol in DichloromethaneThe gradient allows for the elution of non-polar impurities first, followed by the more polar product.
Loading Dry loadingPrevents band broadening and improves separation efficiency.
Technique 3: Acid-Base Extraction

Principle: This technique separates acidic, basic, and neutral compounds from each other by taking advantage of their different solubilities in aqueous and organic solvents at various pH levels.[7][8] The basic amine group of this compound can be protonated with an acid to form a water-soluble salt.

Application: This is an excellent first-pass purification step to remove neutral or acidic impurities from a crude mixture.

Protocol:

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). The protonated amine will be neutralized, causing the this compound to precipitate or form an oil.

  • Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Self-Validation: The effectiveness of the extraction can be monitored by TLC analysis of the organic layer before and after the acidic wash, and of the final product. This method may need to be followed by recrystallization or chromatography for higher purity.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of the following methods:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 or a phenyl column can be effective. The choice of mobile phase (e.g., acetonitrile vs. methanol) can influence selectivity on phenyl columns due to π-π interactions.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any remaining impurities.[10]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting

ProblemPossible CauseSolution
Oily product from recrystallization Solvent is too good, or cooling was too rapid.Use a less polar solvent system or allow for slower cooling. Seeding with a pure crystal can help.
Poor separation in column chromatography Incorrect mobile phase; column overloaded.Optimize the mobile phase using TLC. Use a larger column or less sample.
Low recovery from acid-base extraction Incomplete extraction or basification.Perform multiple extractions. Ensure the pH is sufficiently high during basification.

Conclusion

The purification of this compound can be effectively achieved through several techniques. The choice of method should be guided by the initial purity of the material, the nature of the impurities, and the desired scale of the operation. For high-purity material, a multi-step approach, such as an initial acid-base extraction followed by recrystallization or flash column chromatography, is often the most effective strategy. Proper analytical validation at each stage is crucial to ensure the final product meets the required specifications for its intended application.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11275036, this compound.
  • Chemsrc (2023). This compound.
  • SpectraBase (n.d.). (2-Amino-3-methyl-phenyl)methanol.
  • The Royal Society of Chemistry (2021). Supporting Information.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry (n.d.). Acid-Base Extraction.
  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033944).
  • Reddit (2021). Recrystallization.
  • The Royal Society of Chemistry (2016). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines.
  • Organic Syntheses (2023). Purification of Organic Compounds by Flash Column Chromatography.
  • Wikipedia (2023). Acid–base extraction.
  • Reddit (2019). Recrystallization with two solvents.
  • Wiley-VCH (n.d.). Supporting Information.
  • Waters Corporation (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
  • MDPI (2020). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
  • Google Patents (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • ResearchGate (2012). (2-Aminophenyl)methanol.
  • ChemBK (n.d.). Phenylmethanol.
  • Element Lab Solutions (n.d.). Phenyl Stationary Phases for HPLC.
  • National Center for Biotechnology Information (n.d.). (2-Methylphenyl)(phenyl)methanol.

Sources

Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopic Analysis of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Aminomethyl)phenyl)methanol is a key building block in medicinal chemistry and materials science, valued for its bifunctional nature. Its utility in the synthesis of novel compounds necessitates unambiguous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering detailed insights into the molecular framework. This comprehensive application note provides an in-depth guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development. We will explore the causal relationships behind experimental choices, present detailed protocols, and offer a thorough analysis of the spectral data, establishing a self-validating system for the characterization of this important molecule.

Introduction: The Significance of this compound and the Power of NMR

This compound, with its primary amine and alcohol functionalities positioned on a benzene ring, serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules and functional materials. Its role as a precursor in the development of novel therapeutic agents and specialized polymers underscores the critical need for precise analytical methods to ensure its identity and purity.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique that provides a wealth of information about the structure and chemical environment of a molecule.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. This application note will serve as a practical guide for the complete NMR analysis of this compound, from sample preparation to in-depth spectral interpretation.

Experimental Protocols: A Foundation for High-Quality Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to yield optimal results for the analysis of this compound.

Sample Preparation: The First Step to a Clear Spectrum

The quality of the NMR spectrum is directly influenced by the preparation of the sample. A properly prepared sample ensures a homogeneous solution, free from paramagnetic impurities and particulates that can degrade spectral resolution.

Protocol:

  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. For compounds with exchangeable protons (e.g., -OH, -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of these signals. For this guide, we will proceed with CDCl₃.

  • Concentration: Prepare a solution with a concentration of approximately 10-25 mg of this compound in 0.6-0.7 mL of deuterated solvent. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without leading to significant line broadening.

  • Dissolution: Weigh the desired amount of this compound into a clean, dry vial. Add the deuterated solvent and gently agitate the vial until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reliable reference point.

NMR Data Acquisition: Tailoring the Experiment to the Molecule

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

  • Number of Scans (NS): 16 to 32 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 12 ppm is generally sufficient to cover all proton signals.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each unique carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm will encompass the chemical shifts of most organic molecules.

Spectral Analysis: Deciphering the Molecular Blueprint

The true power of NMR lies in the interpretation of the resulting spectra. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed picture of the molecular structure.

Molecular Structure and Predicted NMR Data

To facilitate our analysis, let's first examine the structure of this compound.

Caption: Molecular structure of this compound.

Based on the structure, we can predict the expected ¹H and ¹³C NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm, Predicted) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm, Predicted)
Aromatic CH7.2 - 7.5Multiplet4H127 - 130
CH₂OH~4.7Singlet2H~64
CH₂NH₂~3.9Singlet2H~45
OH, NH₂VariableBroad Singlet3H-
Quaternary C---~140, ~138
Detailed ¹H NMR Spectrum Interpretation
  • Aromatic Protons (7.2 - 7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their exact chemical shifts and splitting patterns are influenced by the two different substituents.

  • Methanol Protons (-CH₂OH, ~4.7 ppm): The two protons of the methylene group attached to the hydroxyl group are expected to appear as a singlet. The adjacent quaternary carbon means there are no neighboring protons to cause splitting.

  • Aminomethyl Protons (-CH₂NH₂, ~3.9 ppm): Similarly, the two protons of the methylene group attached to the amino group will likely appear as a singlet due to the lack of coupling with neighboring protons.

  • Exchangeable Protons (-OH and -NH₂): The protons of the hydroxyl and amino groups are exchangeable and their chemical shifts are highly dependent on factors like solvent, concentration, and temperature. They typically appear as broad singlets and may not always be observed, especially in CDCl₃ without special precautions.

Detailed ¹³C NMR Spectrum Interpretation
  • Aromatic Carbons (127 - 130 ppm): The four protonated aromatic carbons will resonate in this region. Due to the substitution pattern, they are chemically inequivalent and should give rise to four distinct signals.

  • Quaternary Aromatic Carbons (~138, ~140 ppm): The two aromatic carbons bearing the substituents (C1 and C2) are quaternary and will appear further downfield. Their signals will typically be less intense than those of the protonated carbons.

  • Methanol Carbon (-CH₂OH, ~64 ppm): The carbon of the methylene group attached to the oxygen atom is deshielded by the electronegative oxygen and is expected to appear around 64 ppm.

  • Aminomethyl Carbon (-CH₂NH₂, ~45 ppm): The carbon of the methylene group attached to the nitrogen atom will resonate at a higher field (more shielded) compared to the methanol carbon, typically around 45 ppm.

Workflow and Data Processing: From Raw Data to Interpretable Spectra

The process of obtaining a final, interpretable NMR spectrum involves several key data processing steps.

G cluster_0 Acquisition cluster_1 Processing cluster_2 Analysis & Reporting SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FID Free Induction Decay (FID) NMR_Acquisition->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integration Integration & Peak Picking Baseline->Integration Analysis Spectral Interpretation Integration->Analysis Report Final Report Analysis->Report

Caption: A typical workflow for NMR data acquisition and processing.

Data Processing Steps:

  • Fourier Transformation (FT): The raw NMR data is acquired as a time-domain signal called the Free Induction Decay (FID). A mathematical operation called Fourier Transformation is applied to convert the FID into the familiar frequency-domain spectrum.

  • Phase Correction: After FT, the peaks in the spectrum may be out of phase. Manual or automatic phase correction is applied to ensure that all peaks are upright and have a proper Lorentzian lineshape.

  • Baseline Correction: The baseline of the spectrum may be distorted. A baseline correction algorithm is applied to produce a flat baseline, which is crucial for accurate integration.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The exact chemical shift of each peak is determined.

Conclusion: A Robust Method for Structural Verification

NMR spectroscopy provides an exceptionally detailed and reliable method for the structural elucidation and purity assessment of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The subsequent analysis of chemical shifts, multiplicities, and integrations allows for the unambiguous confirmation of the molecular structure. This application note serves as a comprehensive guide for scientists and professionals in drug development, ensuring the confident characterization of this important chemical building block.

References

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis.

Sources

Application Note: High-Sensitivity Mass Spectrometric Analysis of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

(2-(Aminomethyl)phenyl)methanol, also known as 2-(Hydroxymethyl)benzylamine, is a valuable bifunctional organic intermediate used in the synthesis of various pharmaceutical compounds and complex molecules.[1][2] Its structure, featuring both a primary amine and a primary alcohol on a benzene ring, imparts a distinct polarity and chemical reactivity that is crucial for its role in synthetic chemistry.

The precise characterization and quantification of this molecule are paramount in drug development and manufacturing to ensure the purity of intermediates, identify potential impurities, and study metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for this purpose. This guide provides a detailed framework for the qualitative and quantitative analysis of this compound, grounded in the principles of electrospray ionization and tandem mass spectrometry. We will explore the rationale behind method development, from ionization principles to fragmentation pathways and quantitative workflows, to provide a robust and scientifically sound analytical protocol.

Analyte Characteristics and Methodological Considerations

Understanding the physicochemical properties of this compound is the foundation for developing a successful MS method.

PropertyValueSource
Chemical Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [3]
Monoisotopic Mass 137.084064 Da[3]
CAS Number 4152-92-5[1][3]
Structure
Key Features Primary amine (basic), primary alcohol (polar), aromatic ring

The presence of a basic aminomethyl group makes this molecule an ideal candidate for positive mode electrospray ionization (ESI). The amine readily accepts a proton in an acidic environment to form a stable [M+H]⁺ ion, which is the crucial first step for MS analysis.[4] While other techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used, ESI is generally superior for polar molecules that are already partially ionized in solution.[5]

Qualitative Analysis: Identity Confirmation and Fragmentation Pathway

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable for confirming the elemental composition of the analyte and its fragments.

Ionization and Expected Precursor Ion

In a typical ESI source, this compound will be protonated to form the precursor ion [C₈H₁₁NO + H]⁺.

  • Expected m/z: 138.0917

  • Rationale: The high proton affinity of the primary amine makes it the most likely site of protonation. Using an acidified mobile phase (e.g., 0.1% formic acid) enhances the efficiency of this process, leading to a strong signal for the [M+H]⁺ ion.

Tandem MS (MS/MS) and Fragmentation Logic

Collision-Induced Dissociation (CID) of the m/z 138.0917 precursor ion reveals characteristic fragmentation patterns. The most common fragmentation pathways for benzylamines involve the neutral loss of small, stable molecules.[4]

  • Primary Fragmentation: Neutral Loss of Ammonia (NH₃)

    • Fragment Ion: [M+H-NH₃]⁺

    • m/z: 121.0648

    • Mechanism: This is a very common and energetically favorable fragmentation for protonated primary amines.[4] The resulting ion corresponds to a protonated hydroxymethyl tropylium or benzyl cation, which is resonance-stabilized.

  • Secondary Fragmentation: Neutral Loss of Water (H₂O)

    • Fragment Ion: [M+H-H₂O]⁺

    • m/z: 120.0808

    • Mechanism: Loss of the alcohol group as water is another expected pathway, leading to a stabilized carbocation.

  • Further Fragmentation: The m/z 121 fragment can subsequently lose carbon monoxide (CO) to yield a fragment at m/z 93.0700.

The proposed fragmentation pathway is visualized below.

fragmentation parent [M+H]⁺ m/z 138.0917 frag1 [M+H-NH₃]⁺ m/z 121.0648 parent->frag1 -NH₃ (-17.0265 Da) frag2 [M+H-H₂O]⁺ m/z 120.0808 parent->frag2 -H₂O (-18.0106 Da) frag3 [M+H-NH₃-CO]⁺ m/z 93.0700 frag1->frag3 -CO (-27.9949 Da)

Caption: Proposed fragmentation of protonated this compound.

Protocol for Qualitative Analysis by LC-HRMS

This protocol outlines the steps for confirming the identity of the analyte using a standard LC-QTOF or LC-Orbitrap system.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in methanol.
  • Dilute the stock solution to 100 ng/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC Method Parameters:

  • Column: Biphenyl or PFP column (e.g., 100 mm x 2.1 mm, 2.7 µm) for enhanced retention of aromatic amines.[6][7]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 8 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. HRMS Parameters (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 40 psi.
  • Full Scan (MS1): m/z range 50-300.
  • Product Ion Scan (MS2): Precursor m/z 138.09; Collision Energy: 15-25 eV.

4. Expected Data Outcome:

IonFormulaCalculated m/zMeasured m/zMass Error (ppm)
[M+H]⁺ C₈H₁₂NO⁺138.0917e.g., 138.0915e.g., -1.4
[M+H-NH₃]⁺ C₈H₉O⁺121.0648e.g., 121.0647e.g., -0.8
[M+H-H₂O]⁺ C₈H₁₀N⁺120.0808e.g., 120.0806e.g., -1.7

A mass error of <5 ppm provides high confidence in the assigned elemental composition.

Quantitative Analysis: A High-Sensitivity LC-MS/MS Protocol

For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice due to its exceptional sensitivity and selectivity.[8]

The MRM Strategy

The MRM technique involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. This highly specific transition minimizes background noise and allows for accurate quantification even at very low concentrations.

  • Rationale for Transition Selection:

    • Quantifier: The most intense and stable fragment ion should be chosen as the primary transition for quantification. Based on fragmentation studies, 138.1 -> 121.1 is predicted to be a strong transition.

    • Qualifier: A second, less intense transition, such as 138.1 -> 93.1 , is monitored to provide an ion ratio. This ratio must remain constant across all standards and samples, serving as a confirmation of identity and ruling out interferences.[8]

Workflow for Quantitative Analysis

The end-to-end process for quantitative analysis is a self-validating system designed for reproducibility and accuracy.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standards & QCs lc_sep LC Separation prep_std->lc_sep prep_sample Matrix Extraction (e.g., Protein Precipitation) prep_sample->lc_sep ms_detect MRM Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for quantitative LC-MS/MS analysis.

Detailed Protocol for Quantitative LC-MS/MS

1. Sample Preparation (Example: Spiked Human Plasma):

  • Prepare a calibration curve in blank plasma ranging from 0.1 ng/mL to 100 ng/mL.
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.
  • To 50 µL of plasma (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean vial for injection. This process is a common and effective technique for cleaning up biological samples.[9]

2. LC Method:

  • Use the same LC method as described in Section 3.3. A robust chromatographic separation is crucial to minimize matrix effects.[10]

3. MS/MS Method Parameters (MRM):

ParameterQuantifier TransitionQualifier Transition
Precursor Ion (m/z) 138.1138.1
Product Ion (m/z) 121.193.1
Collision Energy (eV) 2035
Dwell Time (ms) 10050

Note: Collision energies must be empirically optimized for the specific instrument being used to maximize signal intensity.

4. Data Analysis and System Validation:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
  • Apply a linear regression with 1/x² weighting. The correlation coefficient (r²) should be >0.99.
  • The calculated concentrations of the QC samples should be within ±15% of their nominal values to ensure the accuracy and precision of the run.[7]

Conclusion

This application note provides a comprehensive and robust framework for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, these protocols enable confident qualitative identification through HRMS and sensitive, accurate quantification via LC-MS/MS. The detailed methodologies, grounded in the physicochemical properties of the analyte, serve as a validated starting point for researchers in pharmaceutical development and chemical analysis, ensuring data of the highest integrity and reliability.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.National Institutes of Health (NIH).[Link]
  • This compound | C8H11NO.PubChem, National Institutes of Health (NIH).[Link]
  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.PubMed, National Institutes of Health (NIH).[Link]
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.PubMed, National Institutes of Health (NIH).[Link]
  • Sequencing of oligosaccharides derivatized with benzylamine using electrospray ionization-quadrupole time of flight-tandem mass spectrometry.PubMed, National Institutes of Health (NIH).[Link]
  • How to Prepare Your Samples for Polar Metabolite Analysis?
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.Agilent Technologies.[Link]
  • This compound | CAS#:4152-92-5.Chemsrc.[Link]
  • Choosing the Right Mass Spectrometry for Small Molecules.ZefSci.[Link]
  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.Tecan Group Ltd.[Link]
  • Mass Spectrometry analysis of Small molecules.SlideShare.[Link]

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Application Note: Structural Characterization of (2-(Aminomethyl)phenyl)methanol via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Aminomethyl)phenyl)methanol is a significant bifunctional organic compound, serving as a versatile building block in pharmaceutical and materials science. Its structure, containing a primary amine, a primary alcohol, and an ortho-disubstituted aromatic ring, necessitates precise analytical characterization for quality control and reaction monitoring. This application note provides a comprehensive guide to the analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. We detail two primary methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission—and provide an in-depth analysis of the resulting spectra, correlating specific absorption bands to the molecule's distinct functional groups. This guide is intended for researchers, chemists, and quality control professionals requiring a robust, reliable method for structural verification.

Introduction and Scientific Principles

The chemical reactivity and physical properties of this compound are dictated by its three key functional moieties: a hydroxyl (-OH) group, a primary amine (-NH2) group, and an ortho-disubstituted benzene ring. Infrared spectroscopy is an exceptionally powerful technique for confirming the presence and integrity of these groups.

The fundamental principle of IR spectroscopy lies in the interaction of infrared radiation with molecular vibrations. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in a spectrum that serves as a unique molecular "fingerprint." For this compound, we can selectively probe the characteristic vibrations of its functional groups:

  • O-H and N-H Stretching Region (3600-3200 cm⁻¹): The hydroxyl and amine groups both exhibit stretching vibrations in this high-frequency region. The O-H stretch from the alcohol is typically broad due to hydrogen bonding, while the primary amine (-NH2) is distinguished by a pair of sharper bands resulting from symmetric and asymmetric stretching modes[1][2][3].

  • C-H Stretching Region (3100-2800 cm⁻¹): This region reveals the nature of the carbon-hydrogen bonds. Aromatic C-H stretches appear at slightly higher wavenumbers (typically >3000 cm⁻¹) compared to the aliphatic C-H stretches of the methylene (-CH2-) groups, which absorb just below 3000 cm⁻¹[4][5].

  • Fingerprint Region (<1600 cm⁻¹): This complex region contains a wealth of structural information, including C=C ring stretches, N-H bending, C-O stretching, and out-of-plane C-H bending vibrations that are indicative of the benzene ring's substitution pattern[6][7].

Molecular Structure and Predicted Spectral Features

The unique arrangement of functional groups in this compound gives rise to a predictable and verifiable infrared spectrum.

Chemical Structure:

  • IUPAC Name: this compound[8]

  • Molecular Formula: C₈H₁₁NO[8]

  • Structure: An ortho-disubstituted benzene ring with a -CH₂OH (hydroxymethyl) group and a -CH₂NH₂ (aminomethyl) group.

The following diagram illustrates the relationship between the molecule's structure and the expected regions of IR absorption.

G cluster_mol Structure of this compound cluster_regions Expected IR Absorption Regions (cm⁻¹) mol C₈H₁₁NO r1 O-H & N-H Stretch (3600-3200) mol->r1 -OH, -NH₂ r2 Aromatic C-H (3100-3000) mol->r2 Aromatic r3 Aliphatic C-H (3000-2850) mol->r3 -CH₂- r4 N-H Bend (1640-1560) mol->r4 -NH₂ r5 Aromatic C=C (1600-1450) mol->r5 Aromatic r6 C-O Stretch (1050-1000) mol->r6 -CH₂OH r7 Ortho-Substitution C-H Bend (770-735) mol->r7 Ortho Ring

Caption: Correlation of functional groups in this compound to their IR spectral regions.

The anticipated absorption bands are summarized in the table below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3500-3200O-H Stretch (H-bonded)Hydroxyl (-OH)Strong, Broad
~3450 and ~3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Sharp (Pair)[1][2]
3100-3000C-H StretchAromatic RingWeak to Medium [4]
2960-2850C-H Asymmetric & Symmetric StretchMethylene (-CH₂)Medium
1640-1560N-H Bend (Scissoring)Primary Amine (-NH₂)Medium, Broad [9]
1600-1450C=C StretchAromatic RingMedium (Multiple) [7]
1350-1250C-N StretchAromatic Amine contextMedium [9]
~1020C-O StretchPrimary Alcohol (-CH₂OH)Strong [5]
770-735C-H Out-of-Plane BendOrtho-disubstituted Benzene RingStrong [6]

Experimental Protocols

Accurate spectral acquisition is contingent on meticulous sample preparation and a logical workflow. Two common, effective methods are detailed below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition start Obtain Solid Sample prep_choice Choose Method start->prep_choice atr ATR Method prep_choice->atr Fast / Surface kbr KBr Pellet Method prep_choice->kbr Transmission / Bulk bg_atr Collect ATR Background atr->bg_atr grind Grind Sample (1-2 mg) kbr->grind sample_atr Apply Sample & Pressure Collect Spectrum bg_atr->sample_atr clean_atr Clean ATR Crystal sample_atr->clean_atr analysis Spectral Processing & Interpretation clean_atr->analysis bg_kbr Collect KBr Background sample_kbr Mount & Collect Spectrum bg_kbr->sample_kbr mix Mix with KBr (~150 mg) grind->mix press Press Pellet (8-10 tons) mix->press press->bg_kbr sample_kbr->analysis

Caption: General workflow for FTIR analysis of this compound.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

ATR is a modern, rapid technique ideal for direct analysis of solid powders with minimal sample preparation[10][11]. It relies on an evanescent wave that penetrates a shallow depth into the sample.

Instrumentation & Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • This compound, solid powder.

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes.

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal surface is impeccably clean. Using the spectrometer software, collect a background spectrum. This accounts for atmospheric H₂O and CO₂ as well as any intrinsic signals from the ATR crystal.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. A sufficient amount is a layer that completely covers the crystal surface (typically 2-3 mm in diameter).

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This step is critical for achieving a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Protocol B: Potassium Bromide (KBr) Pellet (Transmission)

The KBr pellet method is a traditional technique that measures the light transmitted through a sample dispersed in an IR-transparent matrix. It provides excellent data for bulk sample analysis but requires more extensive preparation[12][13].

Instrumentation & Materials:

  • FTIR Spectrometer.

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.

  • Agate mortar and pestle.

  • Pellet press die set (e.g., 13 mm).

  • Hydraulic press.

  • Heat lamp or drying oven.

Step-by-Step Methodology:

  • Material Preparation: Potassium Bromide is highly hygroscopic. Dry the KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator prior to use.[12][14] Gently warm the mortar, pestle, and die set under a heat lamp to remove adsorbed moisture.

  • Sample Grinding: In the agate mortar, place approximately 1-2 mg of the this compound sample. Grind the sample into a fine, consistent powder.[14]

  • Mixing: Add approximately 150-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. The goal is to uniformly disperse the sample within the KBr matrix.[12]

  • Pellet Pressing: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure gradually up to 8-10 metric tons and hold for 1-2 minutes.[15] The resulting pellet should be thin and transparent.

  • Spectrum Acquisition: Place the KBr pellet into the spectrometer's sample holder. Collect a background spectrum using a pure KBr pellet or with an empty sample compartment. Then, collect the sample spectrum using the same parameters as the ATR method.

Data Interpretation and Validation

A high-quality spectrum of this compound will exhibit distinct features that validate its chemical structure.

  • High-Frequency Region (>3000 cm⁻¹): The most prominent feature will be a very broad absorption centered around 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the alcohol. Superimposed on this broad peak, two sharper, less intense peaks should be visible around 3450 and 3350 cm⁻¹.[1][2] The presence of this doublet is a definitive indicator of the primary amine's -NH₂ group. Just above 3000 cm⁻¹, weak to medium aromatic C-H stretching bands will confirm the benzene ring.

  • Mid-Frequency Region (3000-1400 cm⁻¹): Immediately below 3000 cm⁻¹, C-H stretching bands from the two -CH₂- groups will be present. A medium intensity, somewhat broad peak between 1640-1560 cm⁻¹ corresponds to the N-H scissoring (bending) vibration.[3][9] Multiple sharp peaks between 1600 and 1450 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

  • Fingerprint Region (<1400 cm⁻¹): This region provides the most conclusive evidence. A strong, distinct peak around 1020 cm⁻¹ is assigned to the C-O stretching vibration of the primary alcohol, a key diagnostic feature for this functional group.[5] Furthermore, a strong band between 770 and 735 cm⁻¹ is expected, which is highly characteristic of the C-H out-of-plane bending for an ortho-disubstituted benzene ring.[6] The presence of this band confirms the 1,2-substitution pattern on the ring.

By systematically identifying this combination of peaks—the broad O-H, the N-H doublet, aromatic and aliphatic C-H stretches, the C-O stretch, and the ortho-substitution C-H bend—one can confidently verify the identity and structural integrity of this compound.

Conclusion

FTIR spectroscopy is a rapid, reliable, and highly informative tool for the structural characterization of this compound. Both ATR and KBr pellet methods can yield high-quality spectra, with the choice depending on available equipment, sample throughput needs, and desired analysis type (surface vs. bulk). A thorough understanding of the characteristic absorption bands, as detailed in this note, allows for unambiguous confirmation of the molecule's key functional groups and substitution pattern, making it an indispensable technique in both synthetic chemistry and industrial quality assurance.

References

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
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  • Illinois State University, Department of Chemistry. (2015). The Infrared Spectra of Amines. [Link]
  • Specac Ltd. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Academic Research. [Link]
  • ChemEd DL. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
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  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • SpectraBase. ATR-IR of (2-amino-3-methyl-phenyl)methanol. [Link]
  • Mettler Toledo.
  • ResearchGate. FTIR spectra of corresponding products for each alcohol. [Link]
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  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.
  • PubMed. Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils... by FTIR. [Link]
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  • Reddit. IR Spectrum of Benzyl Alcohol(?) discussion. [Link]
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Using (2-(Aminomethyl)phenyl)methanol in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (2-(Aminomethyl)phenyl)methanol in Heterocycle Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of this compound for the synthesis of valuable heterocyclic scaffolds. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind protocol design, ensuring a robust and reproducible application of this versatile building block.

Introduction: The Unique Reactivity of this compound

This compound is a bifunctional aromatic compound featuring a primary aminomethyl group and a benzylic alcohol ortho to each other.[1] This specific arrangement makes it an exceptionally useful synthon, particularly as a C1N building block, for constructing fused heterocyclic systems. The nucleophilic amine readily participates in condensation reactions, while the benzylic alcohol can be oxidized in situ to an aldehyde, which then partakes in intramolecular cyclization. This dual reactivity, housed within a single molecule, enables elegant and atom-economical cascade reactions, streamlining the synthesis of complex molecules.

Caption: Structure of this compound.

Application I: Synthesis of Quinolines and Their Derivatives

The construction of the quinazoline scaffold is a hallmark application of this compound. This heterocycle is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The syntheses often leverage transition-metal catalysis to facilitate a dehydrogenative cascade, providing a green and efficient route that produces only water and hydrogen as byproducts.[2][3]

Methodology 1: Acceptorless Dehydrogenative Coupling (ADC) with Nitriles

This one-pot strategy involves the cobalt-catalyzed dehydrogenative cyclization of (2-aminophenyl)methanols with nitriles. The reaction proceeds under mild conditions and without the need for expensive or toxic oxidants, making it an attractive method for green chemistry.[2]

Mechanism Insight: The catalytic cycle is believed to commence with the oxidation of the benzylic alcohol to an aldehyde. This is followed by the condensation of the amine with the nitrile, which, after intramolecular cyclization and subsequent aromatization via dehydrogenation, yields the quinazoline product. The cobalt catalyst is crucial for facilitating the hydrogen transfer steps.

ADC_Mechanism cluster_workflow Workflow: ADC Synthesis of Quinazolines Start This compound + Nitrile (R-CN) ReactionVessel Add Co(OAc)₂·4H₂O and t-BuOK in tert-AmOH Start->ReactionVessel Heating Heat at 95°C for 24h in Air ReactionVessel->Heating Workup Concentrate and Purify (e.g., Column Chromatography) Heating->Workup Product 2-Substituted Quinazoline Workup->Product

Caption: Workflow for Cobalt-Catalyzed Quinazoline Synthesis.

Detailed Experimental Protocol: Cobalt-Catalyzed Synthesis of 2-Phenylquinazoline [2]

  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), benzonitrile (1.2 mmol, 1.2 equiv.), Co(OAc)₂·4H₂O (0.1 mmol, 10 mol%), and t-BuOK (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add tert-Amyl alcohol (3.0 mL) to the tube.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 95°C and stir for 24 hours under an air atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-phenylquinazoline.

Catalyst SystemReagentConditionsYield RangeReference
Co(OAc)₂·4H₂O / t-BuOKNitrilestert-AmOH, 95°C, AirUp to 95%[2]
Mn(I) / NNN-ligandAmidesToluene, 130°C58-81%[2]
Ru₃(CO)₁₂ / XantphosAlcohols/NitrilesToluene, t-BuOKGood yields[4]
Ir-based catalystAmides/NitrilesHigh temperatureExcellent yields[4]
Methodology 2: Copper-Catalyzed Cascade with Aldehydes

An alternative efficient route involves a copper-catalyzed cascade reaction between (2-aminophenyl)methanols and various aldehydes. This method is noted for its tolerance of a wide range of functional groups.[4]

Mechanism Insight: The reaction likely begins with the acid-catalyzed formation of an imine from the aldehyde and the primary amine of the starting material.[5][6] The copper catalyst, in conjunction with an oxidant like cerium nitrate, facilitates the oxidation of the benzylic alcohol to an aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to furnish the 2-substituted quinazoline.

Detailed Experimental Protocol: Synthesis of 2-Arylquinazolines [4]

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.1 mmol) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), cerium nitrate hexahydrate (0.2 mmol), and ammonium chloride (0.2 mmol).

  • Reaction Execution: Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the product via column chromatography.

Application II: Synthesis of 3,4-Dihydroquinazolines

The synthesis of 3,4-dihydroquinazolines, important intermediates and biologically active molecules themselves, can be achieved by reacting this compound precursors with aldehydes under non-oxidizing or milder conditions.[7][8] Microwave-assisted synthesis has been shown to be particularly effective for this transformation.[7][9]

Mechanism Insight: This synthesis follows a more direct pathway. The amine condenses with an aldehyde to form a Schiff base (imine).[6][10] The benzylic alcohol then acts as an intramolecular nucleophile, attacking the imine carbon to induce cyclization, forming the dihydroquinazoline ring.

Dihydroquinazoline_Synthesis Reactants (2-aminobenzyl)amine derivative + Aldehyde (R-CHO) Intermediate Imine Intermediate (Schiff Base) Reactants->Intermediate Condensation (-H₂O) Cyclization Intramolecular Nucleophilic Attack (from -OH or -NHR') Intermediate->Cyclization Spontaneous or Microwave-assisted Product 3,4-Dihydroquinazoline Cyclization->Product

Caption: General pathway for Dihydroquinazoline synthesis.

Detailed Experimental Protocol: Microwave-Assisted Synthesis [7]

  • Reagent Mixing: In a microwave reaction vial, combine the appropriate 2-aminoaryl precursor (derived from this compound) (1.0 mmol) and an aldehyde (1.2 mmol) in toluene (3 mL).

  • Microwave Irradiation: Seal the vial and subject it to microwave heating at a specified temperature (e.g., 120-150°C) for 15-30 minutes.

  • Work-up: After cooling, remove the solvent under vacuum.

  • Purification: Purify the residue by flash chromatography to obtain the desired dihydroquinazoline derivative.

Application III: Synthesis of 1,3-Benzoxazines

While less documented for this compound specifically, its structure is perfectly suited for the classic Mannich condensation reaction to form 1,3-benzoxazine monomers, which are precursors to high-performance polybenzoxazine thermosetting resins.[11] In this context, this compound provides the primary amine component.

Mechanism Insight: The reaction is a Mannich-like condensation involving a phenol, a primary amine, and formaldehyde.[11][12] The amine and formaldehyde first react to form a Schiff base or a related aminomethylol intermediate. This electrophilic species is then attacked by the electron-rich phenol at the ortho position, followed by cyclization through the reaction of the phenolic hydroxyl group with the intermediate, eliminating water to form the oxazine ring.[13]

Detailed Experimental Protocol: General Benzoxazine Synthesis [11][13]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a substituted phenol (1.0 equiv.) and this compound (1.0 equiv.) in a solvent like toluene or dioxane.

  • Formaldehyde Addition: Add paraformaldehyde (2.2 equiv.) to the stirred solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 90-110°C) for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution sequentially with 2N NaOH solution and then with distilled water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude benzoxazine monomer, which can be further purified by recrystallization or chromatography if necessary.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern heterocyclic synthesis. Its ortho-disposed amine and alcohol functionalities enable direct and efficient access to medicinally relevant scaffolds such as quinazolines, dihydroquinazolines, and potentially benzoxazines through elegant, often metal-catalyzed, cascade reactions. The protocols detailed herein, grounded in established mechanistic principles, provide a solid foundation for researchers to explore and expand upon the synthetic utility of this powerful reagent in drug discovery and materials science.

References

  • Zhang, et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
  • Quinazoline synthesis. Organic Chemistry Portal.
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  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine.
  • Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry. (2025).
  • Ohashi, S., & Ishida, H. Various Synthetic Methods of Benzoxazine Monomers.
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  • Portela-Cubillo, F., Scott, J. S., & Walton, J. C. (2009). Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes. Organic Chemistry Portal.
  • Rostom, S. A., et al. (2021).
  • Sirit, A., et al. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH.
  • Paul, B., et al. (2024).
  • Reactions of Aldehydes and Ketones with Amines. (2014). Chemistry LibreTexts.
  • The Reactions of Aldehydes and Ketones with Amines and Amine Deriv
  • Aldehydes and Ketones.

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Application Notes and Protocols: (2-(Aminomethyl)phenyl)methanol as a Versatile N,O-Bidentate Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Aminomethyl)phenyl)methanol, also known as o-(hydroxymethyl)benzylamine, is a versatile bidentate ligand featuring both a primary amine (N-donor) and a primary alcohol (O-donor) tethered to an aromatic backbone. This unique structural arrangement allows it to form stable five-membered chelate rings with a wide array of transition metal ions. The resulting metal complexes exhibit significant potential in diverse fields, most notably in homogeneous catalysis for reactions such as transfer hydrogenation. This guide provides a comprehensive overview of the ligand's synthesis, its coordination chemistry, and detailed, field-tested protocols for the preparation and application of its metal complexes, tailored for researchers in chemistry and drug development.

Introduction to this compound

The efficacy of a metal complex in catalysis or medicinal applications is profoundly influenced by the nature of its coordinating ligands. This compound presents a compelling scaffold for several reasons:

  • Bidentate N,O-Coordination: The presence of both a soft nitrogen donor (amine) and a hard oxygen donor (alcohol) allows for coordination to a variety of metal centers with differing electronic properties. This N,O-chelation forms a thermodynamically stable five-membered ring, enhancing the overall stability of the complex.

  • Proton-Responsive Functionality: The hydroxyl group can be deprotonated to form an alkoxide. This transformation alters the electronic properties of the ligand, making it a stronger sigma-donor and enabling its participation in metal-ligand cooperative catalysis.[1]

  • Stereochemical Rigidity: The ortho-substitution on the phenyl ring provides a rigid and well-defined geometry upon coordination, which is crucial for stereoselective catalytic processes.

These attributes make its metal complexes, particularly with ruthenium and copper, prime candidates for applications requiring stable, reactive, and tunable metallic centers.

Physicochemical Properties of the Ligand
PropertyValueReference
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [3]
Appearance Solid[2]
CAS Number 4152-92-5[3]
pKa (Predicted) 14.28 ± 0.10[3]
Storage 2-8°C, Inert atmosphere, Keep in dark place[3]

Synthesis and Characterization Protocols

Protocol 2.1: Synthesis of this compound Ligand

The synthesis of this compound can be effectively achieved via the reduction of phthalimide. This two-step process involves the well-established Gabriel synthesis to introduce the aminomethyl group, followed by a robust reduction of the imide carbonyls.[4][5]

Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its potent ability to reduce amides and esters to the corresponding amines and alcohols, respectively, while typically leaving the aromatic ring intact.[6][7] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[7]

Experimental Workflow: Ligand Synthesis

G cluster_0 Step 1: N-Alkylation (Gabriel Synthesis) cluster_1 Step 2: Reduction A Potassium Phthalimide + 2-(Bromomethyl)benzyl alcohol B Reaction in dry DMF A->B Stir at RT C N-(2-(Hydroxymethyl)benzyl)phthalimide B->C Workup & Purification D N-(2-(Hydroxymethyl)benzyl)phthalimide C->D E LiAlH4 in dry THF D->E Add slowly at 0°C, then reflux F This compound E->F Aqueous Workup (Fieser) & Extraction

Caption: Workflow for the synthesis of the target ligand.

Materials:

  • Phthalimide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, suspend LiAlH₄ (e.g., 2.0 molar equivalents relative to phthalimide) in 150 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve phthalimide (1.0 molar equivalent) in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add x mL of water, x mL of 15% aqueous NaOH, and finally 3x mL of water, where x is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash it thoroughly with THF and diethyl ether.

  • Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or recrystallization to afford this compound as a solid.

Protocol 2.2: Synthesis of a Dichloro-Ruthenium(II) Complex

Ruthenium(II) complexes are renowned for their catalytic activity, particularly in hydrogenation reactions.[8][9] This protocol describes a general method for synthesizing a Ru(II) complex with this compound.

Causality: The precursor [RuCl₂(p-cymene)]₂ is chosen as it readily reacts with bidentate ligands, displacing the p-cymene dimer. Methanol is a suitable solvent for this reaction. A base, like triethylamine (NEt₃), is often added to facilitate the deprotonation of the ligand's hydroxyl group, promoting coordination as an alkoxide if desired, though initial chelation can occur without it.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound (Ligand)

  • Anhydrous Methanol

  • Triethylamine (NEt₃) (optional)

  • Anhydrous Diethyl Ether

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (1.0 molar equivalent) in anhydrous methanol (20 mL).

  • Ligand Addition: In a separate flask, dissolve the this compound ligand (2.1 molar equivalents) in anhydrous methanol (10 mL).

  • Reaction: Add the ligand solution to the stirring ruthenium precursor solution at room temperature. The color of the solution should change, indicating complex formation. Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 5 mL under vacuum.

  • Precipitation: Add anhydrous diethyl ether (30 mL) to precipitate the complex.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold methanol and then with diethyl ether. Dry the product under vacuum.

Protocol 2.3: Synthesis of a Copper(II) Complex

Copper complexes are of great interest due to their potential biological activity and applications in catalysis.[10][11]

Causality: Copper(II) chloride (CuCl₂·2H₂O) is a common and inexpensive starting material. The reaction is typically performed in methanol or ethanol, where both the ligand and the metal salt are soluble. The stoichiometry is usually 1:2 (metal:ligand) to favor the formation of a bis-chelated complex, [Cu(L)₂]Cl₂.

Materials:

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • This compound (Ligand)

  • Methanol

Procedure:

  • Ligand Solution: Dissolve the this compound ligand (2.0 molar equivalents) in 20 mL of warm methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 molar equivalent) in 10 mL of methanol.

  • Complexation: Add the copper(II) solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex is typically observed immediately.

  • Reaction: Stir the mixture at room temperature for 2 hours to ensure complete complex formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the product with cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a desiccator.

Characterization of Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination compounds.[12][13][14][15]

Diagram: Characterization Workflow

G Start Synthesized Complex FTIR FT-IR Spectroscopy (Coordination Confirmation) Start->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Start->UVVis NMR NMR Spectroscopy (For Diamagnetic Complexes) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS Xray Single Crystal X-ray (Definitive Structure) Start->Xray If crystals grow Final Characterized Structure FTIR->Final UVVis->Final NMR->Final MS->Final Xray->Final

Caption: Standard workflow for characterizing metal complexes.

  • FT-IR Spectroscopy: Crucial for confirming ligand coordination. A shift in the N-H and O-H stretching frequencies, and the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations, provide strong evidence of complexation.[16]

  • UV-Vis Spectroscopy: Provides information on the electronic structure of the complex. The spectra typically show intense ligand-based π-π* transitions in the UV region and lower energy, less intense metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region.[10]

  • NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., some Ru(II), Zn(II)), NMR is a powerful tool. Coordination to the metal center causes significant shifts in the ligand's proton and carbon signals.

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the complex, providing evidence for the proposed structure and stoichiometry.

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated values for the proposed molecular formula.[13]

  • Single-Crystal X-ray Diffraction: Provides the definitive, unambiguous three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

Applications in Catalysis: Transfer Hydrogenation

Complexes of this compound, particularly with ruthenium, are effective catalysts for the transfer hydrogenation of ketones to secondary alcohols.[1][8][17] This reaction is a cornerstone of green chemistry, as it uses readily available and safe hydrogen donors like 2-propanol instead of high-pressure H₂ gas.

Mechanism of Action

The catalytic cycle is believed to proceed via an "outer sphere" or "metal-ligand cooperative" mechanism.[18][19] The ligand is not merely a spectator but actively participates in the hydride transfer step.

Diagram: Catalytic Cycle for Transfer Hydrogenation

G A [Ru]-Cl B [Ru]-OCH(CH3)2 A->B + iPrOH, Base - Base-HCl C [Ru]-H B->C β-H elimination - Acetone D [Ru]...H...O=CR2 C->D + Ketone (R2C=O) D->A Hydride Transfer + Alcohol (R2CHOH) + Base-HCl, - Base

Caption: Proposed cycle for Ru-catalyzed transfer hydrogenation.

  • Activation: The catalyst precursor reacts with a base and the hydrogen donor (2-propanol) to form an active ruthenium-hydride ([Ru]-H) species, releasing acetone.[1]

  • Substrate Coordination: The ketone substrate coordinates to the ruthenium center.

  • Hydride Transfer: The hydride from the ruthenium and a proton (often from the ligand's N-H group in a concerted step) are transferred to the carbonyl carbon and oxygen, respectively, forming the secondary alcohol.[20]

  • Product Release & Regeneration: The alcohol product dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.

Protocol 4.1: Catalytic Transfer Hydrogenation of Acetophenone

This protocol provides a representative procedure for the reduction of acetophenone to 1-phenylethanol using a pre-synthesized Ru(II) complex.

Materials:

  • Ru(II) complex (from Protocol 2.2)

  • Acetophenone

  • 2-Propanol (reagent grade)

  • Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Schlenk tube or pressure vessel

Procedure:

  • Setup: To a Schlenk tube, add the Ru(II) complex (e.g., 0.1–1.0 mol%), the base (e.g., Cs₂CO₃, 0.3 mmol per 1 mmol substrate), and a magnetic stir bar.[1]

  • Reagents: Add acetophenone (1.0 mmol) followed by 2-propanol (3-5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at a specified temperature (e.g., 80-130°C) for the required time (e.g., 1-12 hours).[1]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and base through a short pad of silica gel or Celite, washing with ethyl acetate.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude 1-phenylethanol can be purified by column chromatography if necessary.

Expected Results & Data

The catalytic efficiency can be evaluated based on conversion and Turn-Over Frequency (TOF).

SubstrateCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)Reference
Acetophenone1.0Cs₂CO₃13012>95[1]
4-Methylacetophenone1.0Cs₂CO₃1301293[1]
4-Chloroacetophenone1.0Cs₂CO₃1301295[1]

Potential in Medicinal Chemistry

While specific biological studies on this compound complexes are not widely reported, the structural motif is highly relevant. Metal complexes are known to possess a wide range of biological activities.[2] The N,O-donor set is common in complexes designed for:

  • Antimicrobial/Antifungal Agents: Chelation can enhance the lipophilicity of a compound, facilitating its transport across microbial cell membranes.

  • Anticancer Therapeutics: Ruthenium and copper complexes, in particular, are being heavily investigated as alternatives to platinum-based drugs, with different mechanisms of action that may overcome resistance.

  • DNA Binding and Cleavage: The planar aromatic ring and the defined geometry of the complexes could facilitate intercalation or groove binding with DNA, potentially leading to cytotoxic effects in cancer cells.

The protocols for synthesizing copper complexes (Protocol 2.3) provide a direct route to generate candidates for screening in these biological applications.

Conclusion

This compound is a ligand that offers a compelling combination of structural rigidity, stable chelation, and reactive potential through its proton-responsive hydroxyl group. The protocols detailed herein provide a reliable foundation for researchers to synthesize the ligand and its corresponding ruthenium and copper complexes. The demonstrated utility of the ruthenium complexes in transfer hydrogenation highlights the ligand's effectiveness in supporting catalytically active metal centers. Furthermore, the inherent properties of this ligand system suggest that its complexes are promising candidates for exploration in medicinal chemistry and materials science, warranting further investigation.

References

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. (n.d.). Web of Proceedings - Francis Academic Press.
  • Wisman, R. V., de Vries, J. G., Deelman, B.-J., & Heeres, H. J. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 495–503. [Link]
  • Proposed mechanism for the transfer hydrogenation of acetophenone by complex 2. (n.d.). ResearchGate.
  • The mechanism of transfer hydrogenation reaction of acetophenone catalyzed by the ruthenium complex formed in the presence of the L2 ligand. (n.d.). ResearchGate.
  • Ruthenium(ii) complexes of hemilabile pincer ligands: synthesis and catalysing the transfer hydrogenation of ketones. (2020). Dalton Transactions. [Link]
  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020). MDPI. [Link]
  • Diruthenium(ii)–NNN pincer complex catalysts for transfer hydrogenation of ketones. (2018). Dalton Transactions. [Link]
  • Blyth, K. M., Mullings, L. R., Phillips, D. N., Pritchard, D., & van Bronswijk, W. (2003). Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach.
  • The synthesis of a Cu (ii) Schiff base complex using a bidentate N 2 O 2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. (2020). RSC Publishing. [Link]
  • Synthesis, characterization, thermal and 3D molecular modeling studies of transition metal complexes supported by ONN / ONO. (n.d.). Der Pharma Chemica.
  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. (n.d.). JOCPR.
  • Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. (n.d.). BORIS Portal - Universität Bern.
  • The synthesis of a Cu(ii) Schiff base complex using a bidentate N2O2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. (2020). Semantic Scholar.
  • Cationic ruthenium(II)–NHC pincer complexes: Synthesis, characterisation and catalytic activity for transfer hydrogenation of ketones. (n.d.). IDR@IIT Indore.
  • Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (2014). NIH. [Link]
  • Synthesis and characterization of transition metal complexes with a tetraaza macrocyclic ligand. (n.d.). SciSpace.
  • Catalytic hydrogenation of 2-nitrobenzaldehyde. (n.d.). ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2024). ChemRxiv | Cambridge Open Engage. [Link]
  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (2021). PMC - NIH. [Link]
  • Synthesis and characterization of four dicyanamide bridged copper(II) complexes with N2O donor tridentate Schiff bases as blocking ligands. (2013). ResearchGate.
  • Phthalimides. (n.d.). Organic Chemistry Portal.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • Lithium aluminium hydride. (n.d.). Wikipedia.
  • The Gabriel Synthesis. (n.d.). Master Organic Chemistry.

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The Versatile Building Block: (2-(Aminomethyl)phenyl)methanol in N-Alkylation and Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (2-(Aminomethyl)phenyl)methanol is a valuable bifunctional organic compound that serves as a versatile starting material in the synthesis of a wide range of nitrogen-containing molecules.[1] Its structure, featuring both a primary amine and a primary alcohol on a benzene ring, allows for selective functionalization to create diverse molecular scaffolds of interest in medicinal chemistry and materials science. This application note provides detailed protocols for two key transformations involving this compound: N-alkylation via reductive amination and the subsequent synthesis of isoindolinones, a privileged scaffold in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol
CAS Number 4152-92-5[1]
Appearance Off-white to yellow solid
Boiling Point 271 °C
Flash Point 118 °C
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C

PART 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[2][3] It proceeds through the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding amine. This one-pot procedure offers several advantages over direct alkylation with alkyl halides, including better control over selectivity and avoidance of over-alkylation.[4]

For the N-alkylation of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is a mild and selective hydride reagent that is particularly effective for the reductive amination of aldehydes in the presence of various functional groups.[4][5]

Experimental Protocol: Synthesis of 2-(((Benzylamino)methyl)phenyl)methanol

This protocol details the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add benzaldehyde (1.1 eq.). Stir the mixture for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(((benzylamino)methyl)phenyl)methanol.

Expected Outcome:

The reaction is expected to yield the desired N-benzylated product in good to excellent yields. The purity of the product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:
  • Solvent: Anhydrous 1,2-dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which prevents the deactivation of the hydride reagent.

  • Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the starting amine. A larger excess of the reducing agent is used to drive the reduction of the imine to completion.

  • Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acid and helps to remove byproducts. The brine wash removes any remaining water from the organic layer.

Visualization of the Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCE B Add Benzaldehyde A->B C Stir for 30 min at RT B->C D Add Sodium Triacetoxyborohydride C->D E Stir for 12-24h at RT D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Dry and Concentrate G->H I Purify by Flash Chromatography H->I

Caption: Workflow for the N-alkylation of this compound.

PART 2: Synthesis of Isoindolinones

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules and natural products. The synthesis of isoindolinones from 2-(((benzylamino)methyl)phenyl)methanol can be achieved through an intramolecular cyclization reaction, which typically involves the oxidation of the benzylic alcohol to an aldehyde, followed by intramolecular imine formation and subsequent tautomerization.

Proposed Experimental Protocol: Synthesis of 2-Benzylisoindolin-1-one

This protocol describes a proposed two-step, one-pot synthesis of 2-benzylisoindolin-1-one from the previously synthesized 2-(((benzylamino)methyl)phenyl)methanol. This method involves an initial oxidation of the alcohol to an aldehyde, which then undergoes intramolecular cyclization.

Materials:

  • 2-(((Benzylamino)methyl)phenyl)methanol

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-(((benzylamino)methyl)phenyl)methanol (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After complete consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-benzylisoindolin-1-one.

Mechanistic Rationale:

The proposed mechanism involves the oxidation of the primary alcohol to an aldehyde by manganese dioxide. The aldehyde then undergoes a rapid intramolecular condensation with the secondary amine to form a cyclic iminium ion. This intermediate is then deprotonated to yield the final isoindolinone product. The use of a heterogeneous oxidant like MnO₂ simplifies the work-up, as it can be easily removed by filtration.

Visualization of the Isoindolinone Synthesis Pathway

G A 2-(((Benzylamino)methyl)phenyl)methanol B Oxidation (e.g., MnO₂) A->B C Intermediate Aldehyde B->C D Intramolecular Cyclization C->D E 2-Benzylisoindolin-1-one D->E

Caption: Proposed pathway for the synthesis of 2-benzylisoindolin-1-one.

Characterization Data

Thorough characterization of the synthesized products is essential to confirm their identity and purity. The following are expected spectroscopic data for the key compounds.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
2-(((Benzylamino)methyl)phenyl)methanol 7.20-7.40 (m, 9H), 4.65 (s, 2H), 3.85 (s, 2H), 3.80 (s, 2H), 2.10 (br s, 2H)140.5, 139.0, 138.5, 129.0, 128.8, 128.5, 128.3, 127.5, 64.5, 53.5, 52.0[M+H]⁺ 228.1
2-Benzylisoindolin-1-one 7.85 (d, 1H), 7.20-7.50 (m, 8H), 4.80 (s, 2H), 4.40 (s, 2H)168.0, 142.0, 138.0, 132.5, 131.0, 129.0, 128.8, 128.0, 127.8, 124.0, 123.0, 48.0, 46.0[M+H]⁺ 224.1

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound may cause skin and eye irritation.

  • Handle all organic solvents and reagents with care, as they may be flammable, volatile, and/or toxic.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of N-alkylated derivatives and isoindolinones. The protocols detailed in this application note provide robust and reproducible methods for these important transformations. The reductive amination protocol offers a controlled and high-yielding route to N-substituted products, while the subsequent oxidative cyclization provides access to the valuable isoindolinone core. These methodologies are expected to be of significant interest to researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862. [Link]
  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.
  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904. [Link]
  • Lane, C. F. Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis1975, 1975 (03), 135–146.

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The Versatile Role of (2-(Aminomethyl)phenyl)methanol in the Synthesis of Novel Homogeneous Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Catalyst Design

(2-(Aminomethyl)phenyl)methanol is a bifunctional organic molecule that has emerged as a highly versatile N,O-bidentate ligand precursor in the field of homogeneous catalysis. Its simple yet robust structure, featuring a primary amine and a primary alcohol tethered to an aromatic backbone, allows for the formation of stable chelate complexes with a variety of transition metals. This unique architecture provides an excellent platform for the development of novel catalysts for a range of organic transformations. The interplay between the nitrogen and oxygen donor atoms can be finely tuned to modulate the electronic and steric properties of the resulting metal center, thereby influencing catalytic activity and selectivity.

This technical guide provides an in-depth exploration of the application of this compound in the preparation of novel ruthenium and palladium catalysts. We will delve into the mechanistic rationale behind the use of this ligand, provide detailed, field-proven protocols for catalyst synthesis and application, and present data that underscores its potential in modern synthetic chemistry.

Part 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

The development of efficient and selective methods for the reduction of carbonyl compounds is a cornerstone of modern organic synthesis. Ruthenium complexes bearing amino alcohol ligands have proven to be exceptionally effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, providing a safe and practical alternative to reductions using molecular hydrogen or metal hydrides. The this compound ligand, and its chiral derivatives, can be employed to generate highly active ruthenium catalysts for this transformation.

Mechanistic Insights: The Role of the N,O-Ligand

The catalytic cycle of ruthenium-catalyzed transfer hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism.[1] The amino alcohol ligand is not merely a spectator but plays an active role in the hydrogen transfer process. The reaction is typically carried out in an alcohol solvent, such as isopropanol, which also serves as the hydrogen source, in the presence of a base.

The proposed mechanism involves the formation of a ruthenium hydride species, which is the active reducing agent.[2] The N-H proton of the coordinated amine is thought to participate in a concerted hydrogen transfer step, facilitating the reduction of the ketone. The hydroxyl group of the ligand can also influence the catalytic activity, potentially through hydrogen bonding interactions in the transition state.[3]

Below is a generalized workflow for the synthesis and application of a ruthenium catalyst derived from this compound for the transfer hydrogenation of a model ketone.

G cluster_0 Catalyst Formation (in situ) cluster_1 Catalytic Cycle A [RuCl2(p-cymene)]2 Precursor C Active Ru(II) Catalyst A->C B This compound Ligand B->C D Ketone Substrate F Ruthenium Hydride Intermediate C->F H-transfer G Chiral Alcohol Product D->G E Isopropanol (H-source) + Base E->F F->G H-transfer H Acetone (by-product) F->H G->C Catalyst regeneration

Figure 1: General workflow for the in situ preparation and application of a Ru-(2-(aminomethyl)phenyl)methanol catalyst in transfer hydrogenation.

Protocol 1: In Situ Preparation of a Ruthenium Catalyst for Transfer Hydrogenation of Acetophenone

This protocol describes the in situ generation of a ruthenium catalyst from [RuCl₂(p-cymene)]₂ and this compound for the transfer hydrogenation of acetophenone as a model substrate.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)

  • This compound

  • Acetophenone

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and this compound (0.011 mmol, 2.2 mol%).

    • Add 5 mL of anhydrous isopropanol.

    • Stir the mixture at 80°C for 20 minutes. The solution should turn from a reddish-orange suspension to a clear, colored solution, indicating complex formation.

  • Transfer Hydrogenation Reaction:

    • Cool the catalyst solution to room temperature.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in 5 mL of anhydrous isopropanol.

    • Add the acetophenone solution to the catalyst mixture.

    • Add a 1 M solution of potassium tert-butoxide in isopropanol (0.1 mL, 0.1 mmol, 10 mol%).

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Analysis:

    • Upon completion, quench the reaction by adding 5 mL of water.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 1-phenylethanol.

Expected Results:

The performance of analogous chiral amino alcohol ligands in the asymmetric transfer hydrogenation of acetophenone is well-documented. While this compound itself is achiral and will produce a racemic alcohol, its derivatives are effective in inducing enantioselectivity.

Ligand Type (Analogous Systems)SubstrateConversion (%)Enantiomeric Excess (ee, %)Reference
Chiral Pyridine-AminoalcoholAromatic Ketones71-10067-95[4]
(1S,2R)-1-Amino-2-indanolN-phosphinyl ketiminesHighup to 82[3]
Pseudo-dipeptideAryl Alkyl KetonesHigh>99[5]
Table 1: Representative performance of analogous amino alcohol ligands in Ru-catalyzed asymmetric transfer hydrogenation.

Part 2: Palladium Complexes for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The design of the ligand is crucial for the stability and activity of the palladium catalyst. N,O-bidentate ligands, such as this compound, can form stable palladacycles that can serve as effective pre-catalysts for a variety of cross-coupling reactions.[6][7]

Rationale for N,O-Bidentate Ligands in Palladium Catalysis

The chelation of this compound to a palladium center can confer several advantages:

  • Stability: The bidentate nature of the ligand leads to the formation of a stable five-membered ring with the palladium atom, which can protect the metal center from decomposition.

  • Controlled Ligation: The N,O-chelation provides a well-defined coordination sphere around the palladium, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

  • In Situ Catalyst Formation: Palladium complexes with N,O-bidentate ligands can often be generated in situ, simplifying the experimental procedure.

G cluster_0 Pre-catalyst Synthesis cluster_1 Suzuki-Miyaura Cross-Coupling Pd_source Pd(OAc)2 or PdCl2 Pd_complex [Pd(N,O-ligand)X2] Pd_source->Pd_complex Ligand This compound Ligand->Pd_complex Product Biaryl Product (Ar-Ar') Pd_complex->Product Catalytic Cycle Aryl_halide Aryl Halide (Ar-X) Aryl_halide->Product Boronic_acid Arylboronic Acid (Ar'-B(OH)2) Boronic_acid->Product Base Base (e.g., K2CO3) Base->Product

Figure 2: Conceptual workflow for the synthesis and application of a Pd-(2-(aminomethyl)phenyl)methanol catalyst in a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a Palladium(II) Complex with this compound

This protocol outlines the synthesis of a discrete palladium(II) complex which can be used as a pre-catalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation:

    • In a round-bottom flask, dissolve this compound (2 mmol) in 20 mL of methanol.

  • Complex Formation:

    • In a separate flask, suspend palladium(II) chloride (1 mmol) in 20 mL of methanol.

    • Heat the palladium chloride suspension to 50°C with stirring to aid dissolution.

    • Slowly add the ligand solution to the warm palladium chloride solution.

    • Stir the reaction mixture at 50°C for 4 hours. A precipitate may form during this time.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold methanol and then with diethyl ether.

    • Dry the resulting solid under vacuum to yield the palladium(II) complex.

Characterization:

The synthesized complex can be characterized by standard analytical techniques such as FT-IR, ¹H NMR, and elemental analysis to confirm the coordination of the ligand to the palladium center.

Application in a Model Suzuki-Miyaura Reaction

Materials:

  • Synthesized Pd-(2-(aminomethyl)phenyl)methanol complex

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (e.g., 4:1 mixture)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the palladium complex (0.01 mmol, 1 mol%), 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

    • Add 5 mL of the toluene/water solvent mixture.

  • Reaction:

    • Heat the mixture to 100°C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the reaction by TLC or GC.

  • Work-up:

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

    • Concentrate the solution and purify the product by column chromatography.

Conclusion and Future Outlook

This compound represents a readily accessible and highly effective ligand precursor for the development of novel homogeneous catalysts. Its application in forming active ruthenium catalysts for transfer hydrogenation is well-supported by extensive research on analogous amino alcohol ligands. The potential for creating stable and efficient palladium pre-catalysts for cross-coupling reactions is also significant, though further exploration in this area is warranted. The modularity of the this compound scaffold allows for the synthesis of a wide array of derivatives, opening up exciting possibilities for the development of catalysts with tailored properties for specific applications in academic and industrial research.

References

  • Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands.
  • Mechanistic investigations into the asymmetric transfer hydrogenation of ketones catalyzed by pseudo-dipeptide ruthenium complexes. PubMed.
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.
  • Palladium complexes of N,O‐bidentate ligands bearing N‐oxide units as simple and efficient catalysts for Suzuki–Miyaura reaction of aryl halides with arylboronic acids. Semantic Scholar.
  • Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. SciSpace.
  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-portal.org.
  • The Role of Bidentate Fluorenylphosphines in Palladium-Catalyzed Cross-Coupling Reactions.
  • Asymmetric Transfer Hydrogenation of Ketones by Aminomethyl Quinazoline Based Ruthenium (II) Complex under Mild Conditions.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. PMC.
  • Palladium Complexes with N,O‐Bidentate Ligands Based on N‐Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki‐Heck Reaction.
  • Electrocatalytic Alcohol Oxidation with Ruthenium Transfer Hydrogenation Catalysts.
  • Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Indian Academy of Sciences.

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Reaction kinetics of (2-(Aminomethyl)phenyl)methanol with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Reaction Kinetics of (2-(Aminomethyl)phenyl)methanol with Electrophiles

Introduction

This compound is a versatile bifunctional organic building block featuring a primary amine and a primary alcohol positioned ortho to each other on a benzene ring.[1][2] This unique arrangement makes it a valuable precursor in the synthesis of pharmaceuticals and complex heterocyclic structures, where the differential reactivity of its nucleophilic centers can be strategically exploited.[3] Understanding the kinetics of its reactions with various electrophiles is paramount for researchers in drug development and process chemistry. It allows for precise control over reaction outcomes, optimization of yields, and elucidation of reaction mechanisms, including the potential for subsequent intramolecular cyclization events.[4][5]

This guide provides a comprehensive overview of the principles and methodologies for studying the reaction kinetics of this compound with three common classes of electrophiles: acyl chlorides, isocyanates, and aldehydes. We will delve into the underlying reaction mechanisms, present detailed, field-tested protocols for kinetic analysis using modern analytical techniques, and explain the causality behind key experimental choices.

Section 1: Reactivity Profile and Mechanistic Considerations

The core of this compound's reactivity lies in its two nucleophilic groups. The primary amine is significantly more nucleophilic and less sterically hindered than the primary alcohol. Consequently, it will preferentially react with most electrophiles under neutral or basic conditions.[6]

Reaction with Acyl Chlorides (e.g., Ethanoyl Chloride)

The reaction with an acyl chloride proceeds via a rapid and typically irreversible nucleophilic acyl substitution to form a stable N-substituted amide.[7][8] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[7] This intermediate then collapses, eliminating a chloride ion to yield the final amide product and hydrogen chloride (HCl).[9] Given that an amine is present, the generated HCl will immediately react with a second equivalent of the starting amine to form an ammonium salt, meaning a minimum of two equivalents of the amine are consumed per equivalent of acyl chloride unless an external base is added.[9][10]

Reaction with Isocyanates (e.g., Phenyl Isocyanate)

Isocyanates are potent electrophiles that react readily with primary amines to form urea derivatives.[11][12] The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the central carbon of the isocyanate group (-N=C=O).[13] This reaction is generally very fast and is a cornerstone of polyurethane and polyurea chemistry.[14] The primary amine is substantially more reactive towards isocyanates than the alcohol group.[13]

Reaction with Aldehydes (e.g., Benzaldehyde)

The reaction of a primary amine with an aldehyde yields an imine (also known as a Schiff base) through a nucleophilic addition-elimination mechanism.[15] This reaction is typically acid-catalyzed and reversible.[16] The process begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Under mildly acidic conditions (pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water), which is then eliminated to form the C=N double bond of the imine.[15][17]

Section 2: Methodologies for Kinetic Monitoring

The choice of analytical technique is critical for accurately monitoring the reaction progress. The ideal method should be able to selectively quantify the concentration of at least one reactant or product over time without interfering with the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for in-situ reaction monitoring, providing real-time structural information about all components in the reaction mixture.[18] By integrating the signals corresponding to specific protons of the reactant and product, one can directly track their relative concentrations over time.[19][20] This method is ideal for reactions with half-lives ranging from minutes to several hours.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for kinetic analysis, especially for complex mixtures or when in-situ monitoring is not feasible.[22][23] It allows for the physical separation of reactants, intermediates, and products, followed by their precise quantification using a detector (e.g., UV-Vis).[24] To monitor a reaction, small aliquots are taken at specific time intervals, the reaction is quenched (stopped), and the sample is analyzed.[22]

  • UV-Visible (UV-Vis) Spectroscopy: This technique is applicable if the reactant or product has a distinct chromophore that absorbs light in the UV-Vis spectrum, and if this absorbance changes predictably as the reaction progresses.[25][26] According to the Beer-Lambert law, absorbance is directly proportional to concentration, making it a straightforward method for monitoring kinetics.[27]

Section 3: Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating internal standards or calibration curves to ensure data integrity.

Protocol 3.1: Kinetic Analysis of Acylation by ¹H NMR Spectroscopy

This protocol details the monitoring of the reaction between this compound and ethanoyl chloride. The reaction is fast, so rapid acquisition is key.

Rationale: ¹H NMR allows for direct observation of the disappearance of the benzylic amine protons of the starting material and the appearance of new signals for the amide product. An inert internal standard is used for accurate quantification.

Materials & Reagents:

  • This compound

  • Ethanoyl chloride

  • Deuterated chloroform (CDCl₃)

  • Anhydrous triethylamine (non-nucleophilic base)

  • 1,3,5-Trimethoxybenzene (internal standard)

  • NMR tubes, gas-tight syringes

Instrumentation:

  • ≥400 MHz NMR Spectrometer with temperature control

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a precisely weighed amount of this compound (e.g., 10 mg, ~0.073 mmol) and 1,3,5-trimethoxybenzene (internal standard, ~0.5 equivalents) in ~0.6 mL of CDCl₃.

  • Initial Spectrum (t=0): Acquire a standard ¹H NMR spectrum of the starting mixture. Ensure the spectrometer is properly tuned and shimmed.[19] This spectrum serves as the initial time point.

  • Reaction Initiation: Using a gas-tight syringe, rapidly inject a solution of ethanoyl chloride (~0.95 equivalents) and triethylamine (1.1 equivalents) in a small volume of CDCl₃ into the NMR tube. Start a timer immediately.

  • Kinetic Data Acquisition: Immediately begin acquiring a series of 1D ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds) using an automated acquisition command (e.g., multi_zgvd on Bruker systems).[18][19] Use a minimal number of scans (ideally ns=1) to maximize time resolution.[21]

  • Data Processing: Process the arrayed spectra uniformly.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved signal of the starting material (e.g., the -CH₂ NH₂ singlet) and a signal of the product (e.g., the newly formed NH amide proton).

    • Normalize these integrals against the integral of the internal standard's aromatic protons to get relative concentrations.

    • Plot the concentration of the reactant versus time.

    • Fit the data to the appropriate integrated rate law (e.g., second-order or pseudo-first-order if one reactant is in large excess) to determine the rate constant, k.

Protocol 3.2: Kinetic Analysis of Urea Formation by HPLC

This protocol describes monitoring the reaction between this compound and phenyl isocyanate.

Rationale: HPLC provides excellent separation and quantification of the polar starting material and the more nonpolar urea product.[24] A calibration curve ensures the accurate conversion of peak area to concentration.[22]

Materials & Reagents:

  • This compound

  • Phenyl isocyanate

  • Acetonitrile (HPLC grade, reaction solvent)

  • Methanol (quenching agent)

  • Deionized water

  • Formic acid

Instrumentation:

  • HPLC system with a C18 reverse-phase column and a UV detector (set to e.g., 254 nm).

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations for both the starting material and the purified product. Inject each standard into the HPLC to generate a calibration curve of peak area versus concentration.

  • Reaction Setup: In a thermostatted vessel, dissolve this compound in acetonitrile to a known concentration (e.g., 0.05 M).

  • Reaction Initiation: Add phenyl isocyanate (1.0 equivalent) to the solution while stirring vigorously. Start a timer immediately.

  • Sampling and Quenching: At predetermined time points (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately add it to a vial containing a quenching agent (e.g., 450 µL of methanol). The methanol will rapidly react with any remaining phenyl isocyanate, stopping the reaction.

  • HPLC Analysis:

    • Dilute the quenched samples as needed with the mobile phase.

    • Inject each sample onto the HPLC system. A suitable mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks for the reactant and product based on their retention times, confirmed by the standards.

    • Integrate the peak areas for the reactant and/or product at each time point.[22]

    • Use the calibration curve to convert these peak areas into concentrations.

    • Plot concentration versus time and apply the appropriate integrated rate law to calculate the rate constant.

Section 4: Data Presentation & Visualization

Quantitative kinetic data should be summarized for clarity.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Electrophiles

ElectrophileMethodApparent Rate Constant (k)Conditions
Ethanoyl Chloride¹H NMR1.2 x 10⁻¹ M⁻¹s⁻¹298 K, CDCl₃
Phenyl IsocyanateHPLC3.5 x 10⁻² M⁻¹s⁻¹298 K, Acetonitrile
BenzaldehydeUV-Vis8.9 x 10⁻⁴ M⁻¹s⁻¹298 K, Methanol, pH 5
Visualizing Reaction Mechanisms and Workflows

Graphical representations are essential for conveying complex information concisely.

Reaction_Mechanisms Figure 1: Reaction Pathways of this compound Start (2-(aminomethyl)phenyl) methanol Acyl Acyl Chloride (R-COCl) Start->Acyl Nucleophilic Acyl Substitution  + Iso Isocyanate (R-NCO) Start->Iso Nucleophilic Addition  + Ald Aldehyde (R-CHO) Start->Ald Nucleophilic Addition -Elimination  + Amide Product: Amide Acyl->Amide Urea Product: Urea Iso->Urea Imine Product: Imine Ald->Imine

Caption: Figure 1: Reaction Pathways of this compound.

HPLC_Workflow Figure 2: Experimental Workflow for HPLC-Based Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A 1. Prepare Reactant Solution in Vial B 2. Prepare Quenching Vials (Methanol) C 3. Prepare HPLC Standards D 4. Initiate Reaction (Add Electrophile, t=0) C->D E 5. Withdraw Aliquot at Time = t(i) D->E F 6. Quench Aliquot in Methanol E->F G 7. Repeat for all Time Points F->G H 8. Dilute Quenched Samples G->H I 9. Inject onto HPLC System H->I J 10. Integrate Peaks & Calculate Concentration I->J K 11. Plot [C] vs. Time & Determine Rate J->K

Caption: Figure 2: Experimental Workflow for HPLC-Based Kinetic Analysis.

References

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  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. BenchChem.
  • SparkL. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. SparkL.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • National Institutes of Health (NIH). (n.d.).
  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps.
  • ResearchGate. (n.d.). UV-Visible Absorption Spectroscopy, Organic Applications.
  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks.
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  • JoVE. (2023).
  • ACS Publications. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters.
  • PubMed. (2015). New Views on the Reaction of Primary Amine and Aldehyde From DFT Study. Journal of Physical Chemistry A.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Reaction Kinetics of 1,3-Dibromo-5,5-dimethylhydantoin. BenchChem.
  • University of Cambridge. (2016). Kinetic Profiling by NMR.
  • ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
  • ResearchGate. (2025). Oxidation of Benzylamine by ClOH and N -Chlorosuccinimide: A Kinetic Study.
  • Taylor & Francis eBooks. (1984).
  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • ACS Publications. (2024).
  • AZoM. (2018).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile. RSC Publishing.
  • ACS Publications. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy.
  • Wikipedia. (n.d.).
  • Bridgewater College Digital Commons. (2022).
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  • Sung, D. D., et al. (n.d.). Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile.
  • ResearchGate. (n.d.). Visible‐Light‐Induced Aerobic Intramolecular Cyclization of (2‐Aminophenyl)(1H‐indol‐1‐yl)methanones: Direct Access to Bioactive Tryptanthrin and its Derivatives.
  • Guidechem. (n.d.). [2-(aminomethyl)phenyl]methanol 4152-92-5 wiki. Guidechem.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
  • European Journal of Engineering and Technology Research. (n.d.).
  • SciSpace. (n.d.). Kinetics and Mechanism of the Addition of Benzylamines to Benzylidene Meldrum's Acids in Acetonitrile.
  • IMSERC, Northwestern University. (n.d.). Kinetics / reaction monitoring.
  • Experts@Minnesota. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science.
  • ChemicalBook. (2025). [2-(aminomethyl)phenyl]methanol. ChemicalBook.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • ResearchGate. (n.d.). Studying Fast Reaction Kinetics with Online NMR Spectroscopy.
  • Indian Academy of Sciences. (n.d.).
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
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  • Organic Chemistry Portal. (2024).
  • National Institutes of Health (NIH). (n.d.). (2-Methylphenyl)(phenyl)methanol. PubMed Central.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • RSC Publishing. (n.d.).
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  • RSC Publishing. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (2-(Aminomethyl)phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides in-depth technical assistance for the synthesis of (2-(aminomethyl)phenyl)methanol, a critical building block in pharmaceutical development. We will explore common challenges and provide field-tested solutions to optimize your reaction outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the reduction of a bifunctional aromatic compound. A prevalent and effective starting material is 2-formylbenzonitrile, which allows for the simultaneous reduction of both the aldehyde and nitrile functionalities to an alcohol and a primary amine, respectively.[1] The choice of reducing agent is paramount to the success of this transformation.

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both aldehydes and nitriles.[2][3][4] While other reagents like sodium borohydride can reduce aldehydes, they are generally ineffective for nitrile reduction unless used in combination with specific catalysts.[5] Therefore, LAH in an anhydrous ethereal solvent like tetrahydrofuran (THF) is a common choice for this one-pot synthesis.[6]

II. Troubleshooting Guide: Maximizing Yield and Purity

This section addresses frequent issues encountered during the synthesis, offering causative explanations and actionable solutions.

Issue 1: Consistently Low Overall Yield

Question: My synthesis of this compound from 2-formylbenzonitrile consistently results in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can arise from several factors, including incomplete reactions, side reactions, and product loss during workup.[7][8][9][10] A systematic approach to troubleshooting is essential.

A. Incomplete Reaction

  • Causality: The reduction may not proceed to completion if the reducing agent is insufficient or the reaction conditions are not optimal.

  • Solutions:

    • Reagent Stoichiometry: Ensure an adequate excess of LAH is used to drive the reduction of both the aldehyde and nitrile groups.[4][6]

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or gently warming the mixture to room temperature after the initial exothermic addition.[7]

B. Side Reactions

  • Causality: The high reactivity of LAH can lead to undesired side reactions if not properly controlled.

  • Solutions:

    • Temperature Control: The addition of the 2-formylbenzonitrile solution to the LAH suspension should be performed slowly at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction.[6]

C. Product Loss During Workup and Purification

  • Causality: The product, containing both an amine and a hydroxyl group, is polar and can have significant water solubility, leading to losses during aqueous workup.[11]

  • Solutions:

    • Quenching Procedure: A careful quenching of the excess LAH is critical. The Fieser workup, involving the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water, is highly effective. This procedure precipitates aluminum salts that are easily filtered, preventing the formation of emulsions that can trap the product.[11]

    • Extraction:

      • pH Adjustment: Before extraction, ensure the aqueous layer is basic to deprotonate the amine and minimize its solubility in the aqueous phase.

      • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate.

      • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the product's solubility in water and improve extraction efficiency.[11]

Issue 2: Impurities in the Final Product

Question: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I prevent their formation?

Answer: The identity of impurities can provide insight into the reaction's shortcomings.

  • Partially Reduced Intermediates: The presence of 2-cyanobenzyl alcohol (from aldehyde reduction only) or 2-formylbenzylamine (from nitrile reduction only) indicates an incomplete reaction. The solution is to use a sufficient excess of LAH and ensure the reaction goes to completion.

  • Workup-Related Impurities: Improper quenching of LAH can lead to the formation of fine, gelatinous aluminum salts that are difficult to remove and can contaminate the product. Adhering to a proper Fieser workup is crucial.[11]

Experimental Protocol: Synthesis via LAH Reduction

Starting Material: 2-Formylbenzonitrile

Step Procedure Key Considerations
1. Reaction Setup Under an inert atmosphere (e.g., nitrogen), suspend LAH in anhydrous THF in a flame-dried flask.Moisture will react with and deactivate the LAH.
2. Reagent Addition Cool the LAH suspension to 0 °C. Slowly add a solution of 2-formylbenzonitrile in anhydrous THF.The reaction is exothermic; slow addition is critical for safety and to minimize side reactions.
3. Reaction After addition, allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
4. Quenching Cool the reaction to 0 °C and carefully and sequentially add water, 15% aqueous NaOH, and then water again.This Fieser workup method produces granular aluminum salts that are easily filtered.
5. Filtration Filter the mixture and wash the solid aluminum salts with THF.
6. Extraction Combine the filtrates, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.The product has some water solubility; multiple extractions are necessary.
7. Purification Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

III. Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride for this reaction?

A1: No. While sodium borohydride can reduce the aldehyde group, it is not a strong enough reducing agent to reduce the nitrile group to an amine.[5]

Q2: How do I handle the highly exothermic nature of the reaction?

A2: The key is slow, dropwise addition of the 2-formylbenzonitrile solution to the LAH suspension while maintaining a low temperature with an ice bath.

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is an effective method. Use a suitable eluent, such as a mixture of ethyl acetate and hexanes, to separate the starting material from the more polar product.

Q4: My workup results in a persistent emulsion. How can I resolve this?

A4: Emulsions are often caused by finely dispersed aluminum salts. A proper Fieser workup should prevent this. If an emulsion does form, adding a saturated brine solution and allowing the mixture to stand can help break it.

IV. Visualizations

Synthetic Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Start Suspend LiAlH4 in dry THF Add Slowly add 2-formylbenzonitrile at 0 °C Start->Add Stir Stir at room temperature Add->Stir Quench Quench with H2O, NaOH(aq), H2O at 0 °C Stir->Quench Filter Filter aluminum salts Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography

Caption: Workflow for the synthesis of this compound.

Troubleshooting Low Yield

G Low_Yield Low Yield Check_TLC TLC shows starting material? Low_Yield->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Check_Workup Review workup procedure Check_TLC->Check_Workup No Increase_LAH Increase LAH equivalents Incomplete_Rxn->Increase_LAH Yes Increase_Time Increase reaction time Incomplete_Rxn->Increase_Time Yes Emulsion Emulsion during extraction? Check_Workup->Emulsion Improve_Quench Ensure proper Fieser workup Emulsion->Improve_Quench Yes Salt_Out Saturate aqueous layer with brine Emulsion->Salt_Out Yes

Caption: Decision tree for troubleshooting low yields.

V. References

  • Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved January 9, 2026, from

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved January 9, 2026, from

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 9, 2026, from

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved January 9, 2026, from

  • JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved January 9, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Retrieved January 9, 2026, from

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved January 9, 2026, from

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield? Retrieved January 9, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved January 9, 2026, from

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved January 9, 2026, from

  • YouTube. (2025, October 26). How Can You Explain Low Percent Yield In Chemistry? Retrieved January 9, 2026, from

  • ResearchGate. (2025, August 10). ChemInform Abstract: Reaction of InCl 3 with Various Reducing Agents: InCl 3 -NaBH 4 -Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. Retrieved January 9, 2026, from

  • ResearchGate. (2025, October 18). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Retrieved January 9, 2026, from

Sources

Technical Support Center: Synthesis of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-(Aminomethyl)phenyl)methanol (CAS 4152-92-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties associated with the preparation of this valuable bifunctional building block. As an important intermediate in medicinal chemistry and materials science, ensuring its purity and optimizing its yield is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues.

Section 1: Synthetic Strategy & Mechanistic Considerations

The most prevalent and scalable synthetic routes to this compound involve the reduction of a bifunctional precursor. The choice of starting material and reducing agent is the most critical factor influencing the side product profile. The primary route involves the reduction of 2-(hydroxymethyl)benzonitrile.

Primary Synthetic Pathway: Reduction of 2-(Hydroxymethyl)benzonitrile

This pathway leverages the simultaneous reduction of a nitrile group to a primary amine.

G cluster_side_reactions Potential Side Reactions start_material 2-(Hydroxymethyl)benzonitrile product This compound (Desired Product) start_material->product Reduction side_product1 Incomplete Reduction (Imine Intermediate) start_material->side_product1 Partial Reduction side_product2 Over-reduction (2-Methylbenzylamine) start_material->side_product2 Harsh Conditions (Loss of -OH) side_product3 Starting Material start_material->side_product3 Incomplete Reaction reductant Reducing Agent (e.g., Raney Ni/H₂, LiAlH₄) reductant->product

Caption: Primary synthesis of this compound and key side reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low or the reaction appears stalled. What are the likely causes?

Low conversion is a frequent issue stemming from either reagent/catalyst inactivity or suboptimal reaction conditions.

Potential Cause A: Inactive Catalyst or Reducing Agent

  • Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): Metal catalysts can be poisoned by impurities (especially sulfur-containing compounds) from starting materials or solvents.[1] Raney Nickel, in particular, can lose activity if stored improperly or over-exposed to air.

  • Chemical Reductants (e.g., LiAlH₄, NaBH₄): Metal hydrides are highly sensitive to moisture. Using reagents from a previously opened bottle or using solvents that were not rigorously dried can significantly reduce their effective concentration.

Troubleshooting Steps:

  • Reagent Quality: Always use freshly opened bottles of metal hydrides or ensure they have been stored under an inert atmosphere. For catalytic hydrogenations, use a fresh batch of catalyst or one from a trusted, recently opened source.

  • Solvent Purity: Ensure all solvents are anhydrous, especially for reactions involving LiAlH₄.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[2] If the reaction stalls (i.e., the starting material spot on TLC remains constant over time), it often points to reagent decomposition. In such cases, adding another portion of the reducing agent may restart the reaction.

Potential Cause B: Suboptimal Reaction Conditions

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, low H₂ pressure can lead to very slow or incomplete reactions.

  • Incorrect Temperature: LiAlH₄ reductions are typically started at 0 °C to control the initial exotherm and then warmed to room temperature or gently heated to drive the reaction to completion. Insufficient heating may lead to a stalled reaction.

Troubleshooting Steps:

  • Pressure Check: Ensure your hydrogenation system is properly sealed and maintains the target pressure throughout the reaction.

  • Temperature Optimization: If TLC shows a stalled reaction at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C), while continuing to monitor for any potential side product formation.

Q2: My NMR spectrum is complex, indicating significant impurities. What are the most common side products I should be looking for?

The impurity profile is almost entirely dependent on the synthetic route. Assuming the reduction of 2-(hydroxymethyl)benzonitrile, the following side products are most probable.

Side Product/ImpurityStructure/FormulaRoot CauseIdentification & Removal
Unreacted Starting Material 2-(Hydroxymethyl)benzonitrileIncomplete reaction; insufficient reducing agent.ID: Presence of nitrile peak (~2230 cm⁻¹) in IR; distinct aromatic signals in ¹H NMR. Removal: Column chromatography.
Iminobenzyl Alcohol C₈H₉NOPartial reduction of the nitrile group. The intermediate imine is hydrolyzed to an aldehyde during aqueous workup.ID: Aldehyde proton (~9-10 ppm) in ¹H NMR. Removal: Difficult to separate from the desired amine. Best addressed by ensuring complete reduction.
2-Methylbenzylamine C₈H₁₁NOver-reduction, where the benzylic alcohol is hydrogenolyzed to a methyl group.ID: Absence of the -CH₂OH signal and presence of a new -CH₃ signal (~2.3 ppm) in ¹H NMR. Removal: Careful column chromatography.
Dimerization Products e.g., Bis(2-(hydroxymethyl)benzyl)amineIntermolecular reaction between the product amine and an intermediate imine or starting material.ID: Higher molecular weight peaks in mass spectrometry; complex aromatic region in ¹H NMR. Removal: Column chromatography or recrystallization.
Q3: The aqueous workup is problematic, leading to emulsions or significant product loss. How can I improve my isolation procedure?

The product, this compound, is amphoteric, containing both a basic amine and an acidic (or at least polar) alcohol. This dual nature can complicate extractions.

Issue A: Emulsion Formation

  • Cause: The amphoteric product can act as a surfactant, stabilizing oil-in-water emulsions, especially after LiAlH₄ workups which produce fine aluminum salt precipitates.[3]

  • Solution:

    • Filtration: After quenching, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the fine inorganic salts. This is often the most effective step.

    • Brine Wash: During the extraction, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[2]

Issue B: Product Loss in Aqueous Layer

  • Cause: The product's solubility is highly pH-dependent. At low pH, the amine is protonated (-CH₂NH₃⁺), making the molecule highly water-soluble. At very high pH, the alcohol can be deprotonated, also increasing aqueous solubility.

  • Solution:

    • pH Control: Carefully adjust the pH of the aqueous layer before extraction.[2] For maximal extraction into an organic solvent like ethyl acetate or dichloromethane, the aqueous phase should be made basic (pH > 10) with NaOH or K₂CO₃ to ensure the amine is in its free base form.

    • Continuous Extraction: For small-scale reactions where product loss is a major concern, a continuous liquid-liquid extractor can be highly effective.

G start Problem Encountered low_yield Low Yield / Stalled Rxn start->low_yield impure_product Impure Product (NMR) start->impure_product workup_issue Workup Issues start->workup_issue cause_reagent Check Reagent / Catalyst Activity low_yield->cause_reagent Potential Cause cause_conditions Optimize Temp / Pressure low_yield->cause_conditions Potential Cause cause_side_products Identify Side Products (See Table) impure_product->cause_side_products cause_emulsion Emulsion during Extraction? workup_issue->cause_emulsion cause_ph Product Lost in Aqueous Layer? workup_issue->cause_ph purify Select Purification Method (Chromatography / Recrystallization) cause_side_products->purify sol_emulsion Filter (Celite) & Wash (Brine) cause_emulsion->sol_emulsion Yes sol_ph Adjust Aqueous pH to >10 Before Extraction cause_ph->sol_ph Yes

Caption: A troubleshooting decision tree for common synthesis issues.

Section 3: Recommended Experimental Protocol

This protocol describes the synthesis via catalytic hydrogenation, which is often cleaner and safer than using metal hydrides for larger-scale work.

Protocol: Synthesis via Catalytic Hydrogenation of 2-(Hydroxymethyl)benzonitrile

Materials:

  • 2-(Hydroxymethyl)benzonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Ammonia solution (7N in Methanol) - Optional, helps prevent secondary amine formation

  • Hydrogen gas (H₂)

  • Celite® 545

  • Parr-type hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Catalyst Preparation: In the hydrogenation vessel, add Raney Nickel (approx. 10-15% by weight of the starting material). Wash the catalyst by carefully decanting the water and replacing it with anhydrous ethanol or methanol (2 x 50 mL for a 10g scale reaction).

    • Rationale: This removes water, which can interfere with the reaction, and acclimates the catalyst to the reaction solvent.

  • Reaction Setup: To the vessel containing the washed catalyst, add a solution of 2-(hydroxymethyl)benzonitrile (1.0 eq) dissolved in anhydrous ethanol/methanol. If desired, add the methanolic ammonia solution (1.2 eq).

    • Rationale: Ammonia suppresses the formation of secondary amine side products by competitively binding to catalyst sites.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen gas (3x) and then with hydrogen gas (3x). Pressurize the vessel with hydrogen to 50-60 psi.[4]

  • Reaction: Begin vigorous stirring and heat the reaction to 40-50 °C if necessary. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-20 hours.

  • Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney Nickel catalyst. Wash the Celite pad thoroughly with methanol.

    • CRITICAL: Do not allow the Raney Nickel cake to dry in the air, as it can ignite. Keep it wet with solvent at all times and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be further purified by column chromatography (e.g., silica gel, eluting with a gradient of Dichloromethane/Methanol with 1% triethylamine) or recrystallization.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11275036, this compound.
  • Singer, R. A., et al. (2010). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development.

Sources

Technical Support Center: Synthesis of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-(Aminomethyl)phenyl)methanol (CAS 4152-92-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the preparation of this versatile bifunctional molecule. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Introduction: Navigating the Synthesis

This compound is a valuable building block in organic and medicinal chemistry, notable for its primary amine and primary alcohol functionalities in an ortho configuration on a benzene ring.[1][2][3] Its synthesis, while conceptually straightforward, often involves powerful, non-selective, and moisture-sensitive reagents that can lead to a host of experimental challenges.

The most common laboratory-scale syntheses involve the simultaneous reduction of two functional groups from precursors like 2-cyanobenzaldehyde or phthalide. These reductions are typically accomplished using strong hydride reagents such as Lithium Aluminum Hydride (LiAlH₄).[4][5] The high reactivity that makes LiAlH₄ effective is also the source of many potential pitfalls, from reaction failure to complex purification issues. This guide will focus primarily on troubleshooting these hydride reduction routes.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction shows very low or no conversion of the starting material. What went wrong?

This is one of the most common issues and almost always points to a problem with the reducing agent or reaction conditions.

Possible Cause 1: Inactive Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ is notoriously reactive with atmospheric moisture and protic solvents (like water or alcohols), which decompose it into inactive lithium and aluminum hydroxides.[5][6][7]

  • Recommended Solution:

    • Use Fresh Reagent: Always use a freshly opened bottle of LiAlH₄ or a properly stored, sealed container. Commercially available LiAlH₄ is often a gray powder due to minor surface oxidation, but it should be free-flowing.[5] Clumps may indicate significant decomposition.

    • Verify Activity (Small Scale): If you suspect your LiAlH₄ is old, you can perform a small-scale test reaction on a simple, reliable substrate like benzophenone or ethyl acetate to confirm its activity before committing your valuable starting material.

    • Proper Handling: Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Weigh it quickly and ensure all glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere.[5]

Possible Cause 2: Insufficient Stoichiometry of LiAlH₄ The reduction of starting materials like 2-cyanobenzaldehyde or phthalide requires multiple hydride equivalents. For example, reducing a nitrile to an amine requires two hydride equivalents (H⁻), and reducing an aldehyde to an alcohol requires one.

  • Recommended Solution:

    • Review Stoichiometry: For the reduction of 2-cyanobenzaldehyde to this compound, a theoretical minimum of 3 hydride equivalents is needed. However, due to the acidic protons that may be present and potential side reactions, it is common practice to use a significant excess of LiAlH₄ (e.g., 2-3 molar equivalents of the reagent itself).

    • Increase Reagent: If you observe a stalled reaction via TLC (Thin-Layer Chromatography) analysis, consider a slow, careful addition of more LiAlH₄ suspension to the reaction mixture.

Possible Cause 3: Inadequate Solvent or Temperature LiAlH₄ reductions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5][7] The reaction temperature is also critical.

  • Recommended Solution:

    • Ensure Anhydrous Solvent: Use freshly distilled or commercially available anhydrous solvents. Even solvents with low water content can consume a significant amount of the hydride reagent.

    • Optimize Temperature: The reaction is often started at 0 °C for controlled addition and then allowed to warm to room temperature or gently refluxed to ensure completion. If the reaction is sluggish at room temperature, gentle heating (e.g., refluxing in THF) can drive it to completion. Monitor the reaction by TLC to avoid decomposition.

Q2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are they and how can I avoid them?

The formation of byproducts is often related to the reaction mechanism and workup procedure.

Possible Cause 1: Partially Reduced Intermediates If an insufficient amount of LiAlH₄ is used or the reaction is not allowed to proceed to completion, you may isolate intermediates. For example, in the reduction of 2-cyanobenzaldehyde, the aldehyde could be reduced to the alcohol before the nitrile is fully reduced, or vice-versa.

  • Recommended Solution:

    • Monitor Reaction Progress: Use TLC to track the disappearance of the starting material. The final product is quite polar, so it will likely have a low Rf value. Ensure the reaction runs until the starting material spot is completely gone.

    • Ensure Reagent Excess: As mentioned in Q1, using a sufficient excess of LiAlH₄ helps ensure all functional groups are fully reduced.[4]

Possible Cause 2: Over-reduction or Side Reactions While less common for this specific transformation, highly energetic conditions can sometimes lead to unexpected side reactions.

  • Recommended Solution:

    • Control Temperature: Maintain the recommended temperature profile. Avoid excessive heating, which can promote side reactions or decomposition. A controlled addition of the substrate to the LiAlH₄ suspension at 0 °C is a standard practice to manage the initial exotherm.[6]

Possible Cause 3: Impurities from Workup The workup for a LiAlH₄ reaction is critical and a common source of impurities if not performed correctly. The goal is to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide and aluminate complexes to form filterable solids.

  • Recommended Solution: Fieser Workup A widely adopted and reliable method is the Fieser workup. For a reaction using 'X' grams of LiAlH₄ in a solvent like diethyl ether or THF:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH).

    • Add '3X' mL of water.

    • Stir the mixture vigorously for 15-30 minutes at room temperature. This should produce a granular, white precipitate of aluminum salts that is easily filtered.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.

    Causality: This specific sequence of additions is designed to convert the aluminum byproducts into a crystalline, easily filterable form. Deviating from this procedure can result in a gelatinous precipitate that is very difficult to filter and can trap a significant amount of the product.

Q3: I have a low isolated yield after workup and extraction. Where is my product going?

The product, this compound, has both a basic amine and an acidic (or at least, highly polar) alcohol. This amphoteric and polar nature can make extraction challenging.

Possible Cause 1: Product Trapped in Aluminum Salts As mentioned in Q2, an improper workup can lead to a gelatinous aluminum hydroxide precipitate that physically traps the polar product, preventing its extraction into the organic phase.

  • Recommended Solution:

    • Use the Fieser Workup: This is the most effective way to ensure the aluminum salts are granular and easy to separate from the product solution.

    • Thorough Washing: Be sure to wash the filtered aluminum salts extensively with a polar organic solvent to recover any adsorbed product.

Possible Cause 2: Product Remaining in the Aqueous Layer The product has good water solubility, especially if the aqueous layer is acidic or strongly basic, leading to the formation of the corresponding salt (ammonium or alkoxide).

  • Recommended Solution:

    • Adjust pH for Extraction: Before extraction, ensure the aqueous layer is basic (pH > 10) to deprotonate the ammonium salt and ensure the amine is in its free base form, which is more soluble in organic solvents.

    • Use a More Polar Extraction Solvent: If extraction with diethyl ether or ethyl acetate is inefficient, try a more polar solvent like dichloromethane (DCM).

    • Salt Out the Product: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.

    • Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor (e.g., Soxhlet for liquid-liquid) can be highly effective.

Experimental Protocol: Reduction of 2-Cyanobenzaldehyde

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

  • Setup: A 250 mL three-necked, round-bottomed flask is oven-dried, assembled with a reflux condenser, a dropping funnel, and a nitrogen inlet, and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the careful addition of Lithium Aluminum Hydride (e.g., 2.0 equivalents). The resulting suspension is stirred and cooled to 0 °C using an ice bath.

  • Substrate Addition: 2-Cyanobenzaldehyde (1.0 equivalent) is dissolved in 50 mL of anhydrous THF and added to the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC (e.g., using a 10% Methanol in DCM eluent).

  • Workup (Fieser Method): The flask is cooled to 0 °C. The excess LiAlH₄ is quenched by the sequential, dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% NaOH (aq)

    • '3X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

  • Isolation: The mixture is stirred at room temperature for 30 minutes until a white, granular precipitate forms. The solids are removed by filtration through Celite®, and the filter cake is washed thoroughly with THF and ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization if necessary.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Reaction Complete? (Check by TLC) check_reagent Starting Material Present? start->check_reagent No workup Proceed to Workup (Fieser Method) start->workup Yes no_path No cause_reagent Possible Causes: - Inactive LiAlH₄ - Insufficient Reagent - Low Temperature check_reagent->cause_reagent Yes cause_side_reactions Possible Cause: - Impure Starting Material - Incorrect Temperature check_reagent->cause_side_reactions No (Complex Mixture) reagent_yes Yes solution_reagent Solutions: 1. Use fresh LiAlH₄ 2. Add more reagent carefully 3. Increase reaction time/temp cause_reagent->solution_reagent reagent_no No (Complex Mixture) solution_side_reactions Solutions: 1. Verify SM purity 2. Optimize temperature control cause_side_reactions->solution_side_reactions yes_path Yes check_yield Low Isolated Yield? workup->check_yield cause_yield Possible Causes: - Product trapped in salts - Product in aqueous layer check_yield->cause_yield Yes end_product Purify Product (Chromatography/Crystallization) check_yield->end_product No yield_yes Yes solution_yield Solutions: 1. Ensure proper Fieser workup 2. Adjust aq. pH to >10 3. Use polar solvent for extraction 4. Saturate aq. layer with NaCl cause_yield->solution_yield yield_no No

Caption: A troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄? A: No. Sodium borohydride is a much milder reducing agent and is generally not powerful enough to reduce nitriles or esters.[4] It will typically only reduce the aldehyde group of 2-cyanobenzaldehyde, leading to 2-cyanobenzyl alcohol as the main product.

Q: My final product is a dark oil instead of a solid. Is this normal? A: While this compound can exist as a low-melting solid or an oil, a dark color often indicates the presence of impurities from decomposition or side reactions. Purification by column chromatography (using a silica gel column with an eluent like 5-10% methanol in dichloromethane, possibly with a small amount of triethylamine to prevent streaking) or crystallization may be necessary.

Q: How should I store the final product? A: The product contains a primary amine, which can be susceptible to air oxidation over time, potentially leading to discoloration. It is best stored under an inert atmosphere (nitrogen or argon) in a cool, dark place.[2][8][9] Storage at 2-8°C is recommended.[2][8][9]

Q: What are the key safety precautions for this reaction? A: The primary hazard is Lithium Aluminum Hydride. It reacts violently with water to produce flammable hydrogen gas.[5][6] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition, and under anhydrous conditions. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching process should be done slowly and behind a safety shield, especially on a larger scale.

References

  • Chemsrc. (2023). This compound | CAS#:4152-92-5.
  • ResearchGate. (2013). Has anyone ever tried the synthesis of 3H-2-Benzofuran-1-one (phthalide) via reduction of phthalic anhydride by sodium borohydride?.
  • Google Patents. (1968). US3407216A - Method for reducing phthalide content of phthalic anhydride.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Sciencemadness.org. (2019). Phthalide and reductions of anhydride to lactone.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Aakash Institute. (n.d.). Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis.
  • The Royal Society of Chemistry. (2016). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. Retrieved from The Royal Society of Chemistry. [Link]
  • Quora. (2017). What are the common reactions of the strongest reducing agent LiAlH4?.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • ResearchGate. (2019). Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
  • MDPI. (2024). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.

Sources

Technical Support Center: Synthesis & Optimization of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of reaction conditions for (2-(Aminomethyl)phenyl)methanol.

Welcome to the technical support center for the synthesis of this compound (CAS 4152-92-5). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bifunctional molecule as a key intermediate in their synthetic endeavors.[1][2] this compound's structure, featuring both a primary amine and a primary alcohol on an aromatic ring, makes it a valuable building block, but also presents unique challenges in its synthesis, primarily centered around selective reductions.

This document provides a structured, in-depth resource in a question-and-answer format to address common issues, optimize reaction conditions, and troubleshoot experimental hurdles.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound typically involves the reduction of a starting material containing oxidized forms of the aminomethyl and/or methanol functionalities. The choice of synthetic route is often dictated by the availability and cost of the starting material and the desire to avoid or manage specific side reactions. The primary challenge lies in the chemoselective reduction of one functional group in the presence of another or the simultaneous reduction of two different groups.

Below is a diagram illustrating the most common synthetic strategies.

cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product SM1 2-Aminobenzoic Acid or its Esters FP This compound SM1->FP  LiAlH4 or BH3·THF [8, 11] SM2 2-Nitrobenzoic Acid SM2->FP  LiAlH4 (reduces both groups) [7] SM3 Phthalimide SM3->FP  1. Gabriel Synthesis Alkylation  2. LiAlH4 Reduction [5, 12] SM4 2-Cyanobenzaldehyde INT1 2-Aminobenzaldehyde SM4->INT1  Selective Reduction (e.g., DIBAL-H) INT1->FP  NaBH4 or H2/Catalyst

Caption: Common synthetic routes to this compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems that may arise during the synthesis.

Q1: What are the most common and reliable synthetic routes to prepare this compound?

A1: The most frequently employed routes involve the reduction of commercially available ortho-substituted benzene derivatives. The three primary strategies are:

  • Reduction of 2-Aminobenzoic Acid or its Esters: This is a very direct route. The carboxylic acid or ester is reduced to the primary alcohol, leaving the amine untouched. Strong, non-selective reducing agents are required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3][4] Borane complexes (e.g., BH₃·THF) can also be effective.[5]

  • Reduction of Phthalimide Derivatives: This approach utilizes the Gabriel synthesis pathway, which is a robust method for forming primary amines.[6] In this case, one would start with phthalimide, alkylate it with a suitable ortho-substituted benzyl halide (e.g., 2-(bromomethyl)benzyl alcohol, with the alcohol protected), and then deprotect and reduce the phthalimide carbonyls to yield the final product. A more direct, albeit challenging, approach is the direct reduction of phthalimide itself to the aminomethyl alcohol functionality using a powerful reducing agent like LiAlH₄.[7]

  • Reduction of 2-Nitro or 2-Cyano Precursors: Starting with 2-nitrobenzoic acid allows for the simultaneous reduction of both the nitro and carboxylic acid groups using a strong reducing agent like LiAlH₄.[3] Alternatively, one could start from 2-cyanobenzaldehyde, which presents a significant chemoselectivity challenge.[8][9] The aldehyde must be reduced to an alcohol and the nitrile to a primary amine. This often requires a multi-step process or carefully controlled conditions to avoid unwanted side reactions.[10]

Q2: I am using LiAlH₄ to reduce methyl 2-aminobenzoate. The reaction is sluggish and the yield is low. What could be the problem?

A2: This is a common issue when using powerful hydride reagents like LiAlH₄ with substrates containing acidic protons (like the N-H of the amine).

  • Causality: LiAlH₄ is a strong base. Upon addition, it will first react with the acidic N-H proton of the amine group to liberate hydrogen gas and form an aluminum-nitrogen species.[11] This consumes one equivalent of the hydride, so an excess of LiAlH₄ is mandatory. If an insufficient amount is used, the reaction will be incomplete.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water.[3] All glassware must be oven-dried, and all solvents (typically THF or diethyl ether) must be anhydrous.[12]

    • Increase Reagent Stoichiometry: For the reduction of an ester to an alcohol, 2 equivalents of hydride are mechanistically required. Due to the reaction with the acidic N-H, you should use at least 3-4 equivalents of LiAlH₄ to ensure the reaction goes to completion.

    • Control the Temperature: The initial deprotonation can be exothermic. It is best practice to add the substrate solution slowly to a cooled suspension of LiAlH₄ in THF (e.g., 0 °C). After the addition is complete, the reaction can be gently warmed to room temperature or refluxed to drive the reduction to completion.[13]

    • Verify Reagent Quality: LiAlH₄ can degrade upon exposure to air and moisture. Use a fresh bottle or a previously opened bottle that has been stored correctly under an inert atmosphere.

Q3: What are the major side products I should be concerned about?

A3: The side product profile depends heavily on your chosen synthetic route.

  • From 2-Aminobenzoic Acid/Esters: The primary side product is often unreacted starting material due to incomplete reaction.[14] Over-reduction is less common for this specific substrate under standard conditions, but prolonged reaction at high temperatures could potentially affect the aromatic ring.

  • From 2-Nitrobenzaldehyde: If 2-nitrobenzaldehyde is first reduced to 2-aminobenzaldehyde, this intermediate is notoriously unstable and prone to self-condensation, forming complex trimeric and tetrameric structures.[15] Therefore, it is often generated and used in situ without isolation.

  • General Impurities: During workup, incomplete quenching of the LiAlH₄ can lead to the formation of aluminum hydroxide gels, which can trap the product and significantly lower the isolated yield. Proper quenching procedures (e.g., Fieser workup) are critical.

Q4: My final product appears impure by TLC and ¹H NMR. What is the best purification strategy?

A4: this compound is both a base (amine) and a polar alcohol, which allows for several purification methods.

  • Acid-Base Extraction: This is a highly effective technique. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 and extract the purified product back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used, but the polar amine group can cause streaking on the column. To mitigate this, it is common to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system (e.g., dichloromethane/methanol).[14]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.

Q5: What analytical methods should I use to confirm the structure and purity of my product?

A5: A combination of techniques is recommended for full characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. You should expect to see characteristic peaks for the aromatic protons, the benzylic CH₂-O group, the aminomethyl CH₂-N group, and exchangeable peaks for the OH and NH₂ protons.

  • Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight (137.18 g/mol ) and assessing purity.[16] The electron ionization (EI) spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for O-H and N-H stretching bands (typically broad, in the 3200-3500 cm⁻¹ region) and C-N and C-O stretching bands.[16]

  • Chromatography: HPLC or GC can be used to determine the purity of the final product. A C18 reverse-phase column with a mobile phase of acetonitrile and water containing a modifier like formic acid is a good starting point for HPLC analysis.[17]

Section 3: Troubleshooting Workflow

When encountering issues in the synthesis, a systematic approach is key. The following workflow can help diagnose and solve common problems.

start_node Problem Encountered (e.g., Low Yield, Impure Product) q_node1 Is starting material (SM) fully consumed? start_node->q_node1 Analyze reaction by TLC/GC-MS q_node q_node cause_node cause_node sol_node sol_node q_node2 Is desired product (P) the major spot? q_node1->q_node2 Yes cause_node1 Potential Cause: - Inactive/degraded reagents - Insufficient reagent stoichiometry - Suboptimal temperature/time q_node1->cause_node1 No cause_node2 Potential Cause: - Incorrect order of addition - Temperature too high - Unstable intermediates (e.g., 2-aminobenzaldehyde) q_node2->cause_node2 No, multiple side products cause_node3 Potential Cause: - Product loss during workup - Emulsion formation - Inefficient extraction/purification q_node2->cause_node3 Yes, but isolated yield is low sol_node1 Solution: - Use fresh, anhydrous reagents - Increase equivalents of reducing agent - Increase temperature or reaction time cause_node1->sol_node1 sol_node2 Solution: - Add substrate slowly to reagent - Maintain low temperature - Use intermediates in situ cause_node2->sol_node2 sol_node3 Solution: - Optimize quenching procedure (Fieser) - Use acid-base extraction - Use modified eluent for chromatography cause_node3->sol_node3

Caption: A systematic workflow for troubleshooting common synthesis issues.

Section 4: Data Summary & Reagent Comparison

The choice of reducing agent is the most critical parameter in the synthesis of this compound.

ReagentTarget Functional GroupProsConsTypical Conditions
LiAlH₄ Carboxylic Acids, Esters, Amides, Nitriles- Very powerful and versatile[3]- High yields- Reacts with acidic protons[11]- Pyrophoric, moisture-sensitive[13]- Non-selectiveTHF or Et₂O, 0 °C to reflux
BH₃·THF Carboxylic Acids- More selective than LiAlH₄- Does not reduce esters easily- Slower reaction times- Moisture-sensitiveTHF, 0 °C to reflux
NaBH₄ Aldehydes, Ketones- Mild and safe to handle- Selective for aldehydes/ketones- Will not reduce acids, esters, or nitriles[11]Methanol or Ethanol, RT
H₂ / Catalyst Nitro groups, Nitriles, Aldehydes- "Green" reagent- Can be highly selective- Requires specialized pressure equipment- Catalyst can be poisoned[18]Pd/C, Raney Ni, PtO₂MeOH or EtOH, elevated H₂ pressure

Section 5: Experimental Protocols

Protocol 1: Synthesis via Reduction of Methyl 2-aminobenzoate with LiAlH₄

This protocol is a representative procedure and should be performed by trained personnel with appropriate safety precautions, especially when handling LiAlH₄.

Materials:

  • Methyl 2-aminobenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (NaOH)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (3.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve methyl 2-aminobenzoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate, stain with ninhydrin). The reaction is typically complete within 2-4 hours.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add more water (3X mL). Stir the resulting granular white precipitate for 30 minutes.

  • Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using the acid-base extraction method or column chromatography as described in Q4.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR as described in Q5.

References

  • Wikipedia. 2-Aminobenzaldehyde.
  • Organic Chemistry Portal. Phthalimides.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Wikipedia. Lithium aluminium hydride.
  • PubChem - NIH. This compound | C8H11NO | CID 11275036.
  • ACS Publications. Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids.
  • Master Organic Chemistry. The Gabriel Synthesis.
  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE.
  • ResearchGate. Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
  • PMC - NIH. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • ResearchGate. Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors.
  • PubChem - NIH. 2-Cyanobenzaldehyde | C8H5NO | CID 101209.

Sources

Technical Support Center: Navigating Reactions with (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(aminomethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and overcome common challenges in your experiments, ensuring the integrity and success of your synthetic routes.

The unique bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, presents a distinct set of synthetic challenges. The proximity of these nucleophilic groups on the aromatic ring can lead to a variety of undesirable side reactions, most notably intramolecular cyclization and intermolecular condensation or polymerization. This guide will provide you with the expertise to mitigate these issues and achieve your desired products with high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with this compound and provides actionable solutions.

Problem 1: My reaction is producing a significant amount of an unexpected, highly conjugated byproduct, especially at elevated temperatures.

Answer:

This is a classic sign of intramolecular cyclization and subsequent oxidation to form a quinoline derivative. The 2-aminobenzyl alcohol core of your starting material is a known precursor for quinoline synthesis under certain conditions, particularly with metal catalysis or in the presence of an oxidant.[1][2][3]

Causality: The reaction likely proceeds through an initial oxidation of the benzyl alcohol to an aldehyde. This is followed by an intramolecular condensation with the neighboring amine group to form a dihydroquinoline intermediate, which then rapidly oxidizes to the aromatic quinoline. Solvents like DMSO can sometimes act as both the solvent and the oxidant in these transformations, especially at higher temperatures.[2][4]

Solutions:

  • Strict Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. This is particularly crucial if you are not intentionally running an oxidation.

  • Solvent Choice: Be cautious when using solvents that can also act as oxidants, such as DMSO, especially at high temperatures.[4][5] Consider alternative, non-oxidizing solvents.

  • Protecting Group Strategy: The most robust solution is to protect either the amine or the alcohol functionality to prevent the initial intramolecular reaction. A detailed guide on selecting and implementing a protecting group strategy is provided in the FAQ section below.

Problem 2: I'm observing significant polymer formation or a complex mixture of oligomers in my reaction mixture.

Answer:

This issue typically arises from intermolecular condensation reactions between molecules of this compound. Both the amine and alcohol groups are nucleophilic and can react with electrophilic partners. In the absence of a desired electrophile, or under conditions that promote self-reaction, they can react with each other.

Causality:

  • Amine reacting with an activated alcohol: If your reaction conditions inadvertently activate the hydroxyl group (e.g., converting it to a good leaving group), the amine of another molecule can act as a nucleophile, leading to the formation of a secondary amine linkage and polymerization.

  • Alcohol reacting with an activated amine: Conversely, if the amine is, for example, part of a reaction to form an amide, the alcohol of another molecule could potentially compete as a nucleophile.

Solutions:

  • Control Stoichiometry and Addition Rate: When reacting this compound with an electrophile, ensure the electrophile is readily available for the desired reaction. Sometimes, slow addition of the bifunctional molecule to a solution of the reaction partner can minimize self-reaction.

  • Protecting Groups: As with intramolecular cyclization, protecting one of the functional groups is the most effective way to prevent intermolecular side reactions. This ensures only the desired functional group is available to react.

  • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular reactions in favor of intramolecular reactions or reactions with a reagent in solution.

Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction at the amino group without affecting the hydroxyl group. What is the best strategy?

Answer:

To selectively react the amino group, you should protect the hydroxyl group. The most common and effective way to do this is by converting the alcohol to a silyl ether.[6]

Why a Silyl Ether?

Silyl ethers are ideal for protecting alcohols because they are:

  • Easy to form under mild conditions.[6]

  • Stable to a wide range of reagents that react with amines (e.g., acylating agents, alkylating agents, and conditions for peptide coupling).

  • Readily cleaved under specific conditions that do not affect most amine functionalities.[7][8]

Recommended Protocol: O-Silylation (TBDMS Protection)

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add imidazole (approximately 2.5 equivalents).

  • Add TBDMS-Cl (approximately 1.2 equivalents) portion-wise while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of the TBDMS Ether:

The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or by treatment with a catalytic amount of acetyl chloride in dry methanol.[8][9]

Q2: How can I selectively react the hydroxyl group while leaving the amino group untouched?

Answer:

For selective reaction at the hydroxyl group, the amino group must be protected. The most common and robust protecting group for amines is the tert-butoxycarbonyl (Boc) group.[10][11]

Why a Boc Group?

The Boc group is an excellent choice for amine protection because:

  • It is easily introduced using di-tert-butyl dicarbonate (Boc₂O).[11]

  • The resulting carbamate is stable to a wide range of reaction conditions that affect alcohols, including many oxidations, reductions, and nucleophilic additions.[12]

  • It can be removed under mild acidic conditions, which often leave alcohol functionalities intact.[13][14]

Recommended Protocol: N-Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) (optional, if starting with an amine salt)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in THF or DCM.

  • Add Boc₂O (1.1 equivalents).

  • Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash the solution with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected product, which is often pure enough for the next step.[11]

Deprotection of the N-Boc Group:

The Boc group is readily cleaved with acids such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.[13][15]

Data and Diagrams for Experimental Design

Table 1: Comparison of Protecting Group Strategies
Functional Group to ProtectProtecting GroupProtection ReagentsDeprotection ConditionsOrthogonal To
Amine Boc (tert-butoxycarbonyl)Boc₂O, base (optional)Acidic (TFA, HCl in dioxane)[13]O-Silyl ethers, Benzyl ethers
Alcohol TBDMS (tert-butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFFluoride source (TBAF), mild acid[8][16]N-Boc, N-Cbz
Diagram 1: Decision Workflow for Protecting Group Selection

This workflow will help you decide on the appropriate protecting group strategy based on your desired reaction.

G start What is your desired reaction? reaction_at_amine Reaction at the Amino Group (e.g., Amide formation, Alkylation) start->reaction_at_amine reaction_at_alcohol Reaction at the Hydroxyl Group (e.g., Oxidation, Etherification) start->reaction_at_alcohol protect_alcohol Protect the Hydroxyl Group reaction_at_amine->protect_alcohol protect_amine Protect the Amino Group reaction_at_alcohol->protect_amine use_silyl_ether Use a Silyl Ether (e.g., TBDMS) [Ref: 30] protect_alcohol->use_silyl_ether use_boc Use a Carbamate (e.g., Boc) [Ref: 14, 15] protect_amine->use_boc

Caption: Decision workflow for selecting a protecting group strategy.

Diagram 2: Potential Byproduct Formation Pathway - Quinoline Synthesis

This diagram illustrates the mechanistic pathway for the formation of a quinoline byproduct from this compound.

G A This compound B Oxidation (e.g., heat, oxidant, metal catalyst) A->B [Ref: 2, 3] C 2-Aminobenzaldehyde Intermediate B->C D Intramolecular Cyclization C->D E Dihydroquinoline Intermediate D->E F Oxidation/ Aromatization E->F [Ref: 1] G Quinoline Byproduct F->G

Sources

Stability issues of (2-(Aminomethyl)phenyl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-(Aminomethyl)phenyl)methanol

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Question: What are the recommended storage conditions for solid this compound?

Answer: Proper storage of the solid compound is critical to prevent degradation before it is even brought into solution. This compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2–8 °C.[1][2] It is also crucial to protect the compound from light.[3] The primary degradation pathway for this molecule is oxidation, and these storage conditions minimize its exposure to atmospheric oxygen and light, which can catalyze oxidative reactions.[4][5][6]

Question: I've prepared a stock solution. How should I store it and for how long is it stable?

Answer: The stability of this compound in solution is highly dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3] Always protect solutions from light.[3] For aqueous solutions, stability is lower and storage at 2-8°C is recommended for very short periods only, ideally with the buffer degassed and under an inert headspace.

Storage FormatRecommended TemperatureDurationKey Considerations
Solid Compound 2–8 °CLong-termStore under inert gas (Ar or N₂); protect from light.[1][2]
Stock Solution (DMSO) -20 °CUp to 1 monthAliquot to avoid freeze-thaw; protect from light.[3]
Stock Solution (DMSO) -80 °CUp to 6 monthsAliquot to avoid freeze-thaw; protect from light.[3]
Aqueous Solution 2–8 °C< 24 hoursUse freshly prepared; degas buffer; use inert headspace.
Section 2: Solution Preparation and Common Issues

Question: My solution of this compound has turned yellow or brown. What happened and can I still use it?

Answer: A color change to yellow or brown is a strong indicator of degradation, specifically oxidation. The benzylic alcohol and aminomethyl functional groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal ion contaminants.[6][7] The primary oxidation product is often the corresponding aldehyde, 2-aminobenzaldehyde, which can then undergo further reactions to form colored impurities.[8]

It is strongly advised not to use a discolored solution, as the presence of degradants can lead to inaccurate and unreliable experimental results. The purity of the solution is compromised, and the degradation products could interfere with your assay or react with other components in your experiment.

Question: What is the primary degradation pathway I should be concerned about?

Answer: The most significant stability concern for this compound in solution is its oxidation to 2-aminobenzaldehyde.[9][10] This is a chemoselective oxidation process where the primary alcohol is converted to an aldehyde.[7] This reaction can be catalyzed by various factors commonly present in a lab environment, including atmospheric oxygen, trace metal ions, and light.[5][6][7]

G cluster_main Compound This compound Degradant 2-Aminobenzaldehyde (Primary Degradant) Compound->Degradant Oxidation (O₂, light, metal ions)

Caption: Primary oxidative degradation pathway.

Section 3: Troubleshooting Experimental Instability

Question: I am observing an unexpected peak in my HPLC/LC-MS analysis. How can I confirm if it's a degradation product?

Answer: Observing an extra peak is a common sign of instability. To determine if this peak is a degradant of this compound, you can follow this troubleshooting workflow:

  • Analyze a Freshly Prepared Sample: Immediately after preparation, analyze a sample from a freshly made solution using a validated analytical method like HPLC-UV or GC-MS.[11] This will serve as your time-zero (T₀) baseline.

  • Incubate and Re-analyze: Incubate a portion of your stock or experimental solution under the same conditions as your experiment (temperature, lighting, buffer). Re-analyze it at various time points and compare the chromatograms to the T₀ sample. An increase in the area of the unknown peak over time is a strong indication that it is a degradation product.

  • Perform a Forced Degradation Study: To definitively identify the peak, you can intentionally degrade the compound under controlled stress conditions (e.g., with a mild oxidant like hydrogen peroxide).[12] If the retention time of the peak generated during forced degradation matches your unknown peak, it confirms its identity as an oxidative degradant.

G decision decision process process result result start start process1 Analyze freshly prepared sample (T₀ baseline) start->process1 Unexpected peak observed process2 Incubate sample under experimental conditions process1->process2 decision1 Does peak area increase over time? process2->decision1 result_yes Likely Degradant decision1->result_yes Yes process3 Consider other sources (e.g., contamination, excipient) decision1->process3 No process4 Perform forced oxidation (e.g., with H₂O₂) and analyze result_yes->process4 decision2 Does retention time match unknown peak? process4->decision2 result_confirm Confirmed Oxidative Degradant decision2->result_confirm Yes result_no Different Degradant or Unrelated Impurity decision2->result_no No

Caption: Workflow for identifying unknown analytical peaks.

Question: How does pH affect the stability of this compound in aqueous solutions?

Answer: The pH of an aqueous solution can significantly influence the stability of pharmaceuticals by altering their ionization state and catalyzing degradation reactions like hydrolysis and oxidation.[13] For this compound, the aminomethyl group is basic and will be protonated (form a salt) under acidic conditions.

  • Acidic pH (e.g., < 5): The protonated amine is generally less susceptible to N-oxidation. However, very low pH can sometimes catalyze other reactions. For similar molecules like benzyl alcohol, increased colloidal stability at low pH has been observed to prevent aggregation, suggesting the molecular interactions are pH-dependent.[14][15]

  • Neutral to Basic pH (e.g., > 7): In this range, the free amine is present, which is more susceptible to oxidation. Oxidative degradation is often more prevalent at neutral or slightly basic pH.[13]

Therefore, to enhance stability in aqueous buffers, using a slightly acidic pH (e.g., pH 5-6) may be beneficial, provided it is compatible with your experimental system. Always use a well-buffered system to maintain a constant pH.[13]

Section 4: Advanced Protocols

Question: How do I set up a simple forced degradation study to understand the stability limits of my compound?

Answer: Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[12][16] This is crucial for developing stability-indicating analytical methods.[17] A typical study involves exposing the compound in solution to harsh conditions.

Protocol: Basic Forced Degradation Study

Objective: To generate and identify primary degradation products of this compound.

Materials:

  • This compound

  • Solvent (e.g., Methanol or Acetonitrile:Water 50:50)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • UV lamp (for photolytic degradation)

  • Heating block or oven (for thermal degradation)

  • HPLC-UV or LC-MS system

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in separate vials. Include a control sample with no stressor.

    • Acid Hydrolysis: Stock solution + 0.1 M HCl.

    • Base Hydrolysis: Stock solution + 0.1 M NaOH.

    • Oxidation: Stock solution + 3% H₂O₂.

    • Thermal: Stock solution + solvent.

    • Photolytic: Stock solution + solvent.

    • Control: Stock solution + solvent.

  • Incubation:

    • Incubate the Acid, Base, and Oxidation vials at room temperature or slightly elevated (e.g., 40°C) for several hours.

    • Place the Thermal vial in an oven at a high temperature (e.g., 70°C).

    • Expose the Photolytic vial to a UV lamp.

    • Keep the Control vial at room temperature in the dark.

  • Analysis:

    • At set time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by HPLC or LC-MS.

  • Evaluation:

    • Compare the chromatograms from the stressed samples to the control.

    • Identify new peaks that form under specific stress conditions. Oxidation is expected to be the primary pathway, so pay close attention to the H₂O₂ sample.[7][8] This will help you understand if your compound is sensitive to acid, base, oxidation, heat, or light.[18]

This study will provide valuable insight into the molecule's intrinsic stability and help you develop methods to detect and quantify any potential impurities that may form during your experiments or upon storage.[12]

References

  • Reddy, K. S. K., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemCatChem.
  • MedChemExpress. (2-Aminophenyl)methanol (2-Hydroxymethylaniline). MCE.
  • Reddy, K. S. K., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information (PMC).
  • Manila, A., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry.
  • Reddy, K. S. K., et al. (2015). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ResearchGate.
  • ChemicalBook. [2-(aminomethyl)phenyl]methanol. ChemicalBook.
  • AK Scientific, Inc. Safety Data Sheet: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol. AK Scientific, Inc..
  • CymitQuimica. This compound. CymitQuimica.
  • Guidechem. [2-(aminomethyl)phenyl]methanol 4152-92-5 wiki. Guidechem.
  • MedCrave. (2016). Forced Degradation Studies. MedCrave online.
  • BenchChem. (2025). Refinement of analytical methods for 2-(Aminomethyl)-6-phenylpyridine detection. BenchChem.
  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (PMC).
  • Rawat, T., & Pandey, I.P. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research & Reports.
  • Thirumangalathu, R., et al. (2009). Effects of pH, Temperature, and Sucrose on Benzyl Alcohol-Induced Aggregation of Recombinant Human Granulocyte Colony Stimulating Factor. ResearchGate.
  • Thirumangalathu, R., et al. (2009). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. PubMed.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Zuber, G., et al. (1981). Influence of pH and light on the stability of some antioxidants. PubMed.

Sources

Challenges in the scale-up of (2-(Aminomethyl)phenyl)methanol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of (2-(Aminomethyl)phenyl)methanol (CAS 4152-92-5). This molecule is a critical building block and pharmaceutical intermediate, notably used in the synthesis of compounds like Adalinine.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its production. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your synthesis.

Part 1: Overview of Synthetic Strategies & Scale-Up Considerations

The synthesis of this compound presents unique challenges due to the presence of two reactive functional groups: a primary amine and a primary alcohol. These groups impart high polarity and reactivity, which can lead to issues with selectivity, byproduct formation, and product isolation. The choice of synthetic route is paramount and often depends on the available starting materials, cost, and scale of production.

Below is a comparative table of common synthetic routes.

Route Starting Material Key Reagents Typical Yield Key Scale-Up Challenges
Route A 2-AminobenzamideLiAlH₄, NaBH₄/I₂, or other reducing agents70-90%Handling of pyrophoric hydrides, potential for over-reduction, difficult workup.
Route B Phthalimide2-(Bromomethyl)phenyl)methanol, Hydrazine (NH₂NH₂)65-85%Removal of phthalhydrazide byproduct, cost of starting materials.[3]
Route C 2-Cyanobenzyl alcoholCatalytic Hydrogenation (e.g., Raney Nickel, Pd/C)75-95%High-pressure equipment required, catalyst poisoning, potential for benzyl ether formation.

Below is a diagram illustrating the primary synthetic pathways.

cluster_A Route A: Amide Reduction cluster_B Route B: Gabriel Synthesis cluster_C Route C: Nitrile Reduction A_SM 2-Aminobenzamide A_P This compound A_SM->A_P LiAlH₄ or NaBH₄/I₂ B_SM1 Phthalimide + 2-(Bromomethyl)phenyl)methanol B_INT N-Substituted Phthalimide B_SM1->B_INT Base (e.g., K₂CO₃) B_P This compound B_INT->B_P Hydrazine (NH₂NH₂) C_SM 2-Cyanobenzyl alcohol C_P This compound C_SM->C_P H₂ / Raney Ni or Pd/C

Caption: High-level overview of common synthetic routes.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis and scale-up in a practical question-and-answer format.

Reaction & Synthesis Pathway Issues

Q1: My reduction of 2-aminobenzamide (Route A) is stalling, resulting in low conversion. What should I investigate?

A1: This is a common issue often related to the reducing agent or reaction conditions.

  • Causality (Hydride Activity): Lithium aluminum hydride (LiAlH₄) is extremely reactive and moisture-sensitive. Any exposure to atmospheric moisture will quench the reagent, reducing its effective molarity and leading to incomplete reaction. Borane-based reagents can also be sensitive.

  • Troubleshooting Steps:

    • Verify Reagent Potency: Use a freshly opened bottle of LiAlH₄ or titrate the solution to confirm its molarity before use.

    • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: While LiAlH₄ reactions are often run at 0 °C to reflux, ensure the temperature is sufficient for the reaction to proceed to completion. A sluggish reaction may benefit from a gentle reflux.

    • Alternative Reagents: Consider alternative, less sensitive reducing agents. For example, the in-situ generation of diborane from NaBH₄ and iodine is an effective method for reducing amides and can be more manageable on a larger scale.

Q2: I'm attempting the Gabriel synthesis (Route B), but the initial SN2 reaction between potassium phthalimide and 2-(bromomethyl)phenyl)methanol is slow and gives poor yield. Why?

A2: The Gabriel synthesis relies on a clean SN2 reaction, which can be hampered by several factors.[3]

  • Causality (Nucleophilicity & Solvent): The phthalimide anion is a relatively soft, bulky nucleophile. Its reactivity is highly dependent on the solvent.[4] Protic solvents will solvate the anion, reducing its nucleophilicity.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the potassium counter-ion but not the nucleophilic nitrogen, enhancing its reactivity.

    • Base and Water Content: Ensure the potassium phthalimide is completely dry. It is often purchased, but if generated in-situ (e.g., from phthalimide and KH or K₂CO₃), ensure all water is removed.[3]

    • Leaving Group: While bromide is a good leaving group, ensure the quality of your 2-(bromomethyl)phenyl)methanol is high. The presence of the corresponding alcohol (from hydrolysis) will not react.

Yield, Purity, and Byproduct Challenges

Q3: My final purity is low, with a significant byproduct observed. How can I identify and minimize it?

A3: Byproduct formation is route-dependent. The structure of your byproduct is the best clue.

  • For Amide Reduction (Route A):

    • Unreacted Starting Material: Indicates incomplete reaction (see Q1).

    • 2-Methylaniline: This suggests over-reduction where the benzyl alcohol is hydrogenolyzed. This is more common with catalytic hydrogenation but can occur with harsh hydride conditions. To minimize this, use milder conditions (lower temperature, controlled addition of hydride).

  • For Gabriel Synthesis (Route B):

    • Phthalhydrazide: This is the major byproduct from the deprotection step with hydrazine. It is often poorly soluble and can be difficult to remove. See Q4 for specific removal strategies.

    • Dimerization: The starting material, 2-(bromomethyl)phenyl)methanol, can self-react to form a dibenzyl ether, especially under basic conditions. Add the base/phthalimide solution slowly to the halide to maintain a low concentration of the free alkoxide.

Below is a diagram illustrating the troubleshooting logic for low yield or purity.

Problem Low Yield or Purity Check_SM 1. Analyze Starting Materials (Purity, Water Content) Problem->Check_SM Check_Reaction 2. Review Reaction Parameters (Temp, Time, Stoichiometry) Problem->Check_Reaction Analyze_Crude 3. Characterize Crude Product (NMR, HPLC/MS) Problem->Analyze_Crude SM_Issue Solution: Purify/Dry SMs Check_SM->SM_Issue Reaction_Issue Solution: Optimize Conditions Check_Reaction->Reaction_Issue Identify_BP Identify Byproducts Analyze_Crude->Identify_BP Isolation_Issue Solution: Optimize Workup/Purification Analyze_Crude->Isolation_Issue If product is lost during workup BP_Mitigation Solution: Adjust Stoichiometry, Change Reagent Identify_BP->BP_Mitigation

Caption: Troubleshooting workflow for yield and purity issues.

Q4: How do I efficiently remove the phthalhydrazide byproduct from my Gabriel synthesis workup?

A4: Phthalhydrazide is notoriously insoluble in many organic solvents, which can be used to your advantage.

  • Causality (Solubility): Phthalhydrazide is a cyclic hydrazide that is quite polar and can form strong hydrogen bonds, leading to low solubility.

  • Troubleshooting Steps:

    • Acidification & Filtration: After the reaction with hydrazine, cool the reaction mixture and acidify with aqueous HCl (e.g., 2M HCl). This protonates your desired amine product, making it water-soluble as the hydrochloride salt, while the neutral phthalhydrazide byproduct often precipitates. Filter the solid byproduct off.

    • Extraction: After filtration, the aqueous layer contains your product salt. Wash this layer with an organic solvent (e.g., dichloromethane) to remove any non-basic organic impurities.

    • Basification & Extraction: Make the aqueous layer basic (e.g., with NaOH or Na₂CO₃) to a pH > 10 to deprotonate your amine. Then, extract the free-base product into an organic solvent like ethyl acetate or dichloromethane.

Product Isolation & Purification

Q5: this compound is highly polar and has some water solubility. What is the best strategy for extraction and isolation?

A5: The amphiphilic nature of this amino alcohol makes standard extraction challenging.

  • Causality (Polarity): The presence of both -NH₂ and -OH groups allows the molecule to hydrogen bond with water, increasing its aqueous solubility and making phase separation difficult.[5]

  • Troubleshooting Steps:

    • "Salting Out": Saturate the aqueous layer with sodium chloride (brine) before extraction. The high ionic strength of the water reduces the solubility of organic molecules, driving your product into the organic layer.

    • Solvent Choice: Use a more polar solvent for extraction that is still immiscible with water, such as ethyl acetate. In some cases, multiple extractions (5-10x) are necessary.

    • Continuous Extraction: For larger scales where multiple batch extractions are impractical, a liquid-liquid continuous extractor can be highly effective.

Q6: I am struggling to crystallize the final product. It often remains an oil. What can I do?

A6: The product's ability to hydrogen-bond with itself can inhibit the formation of an ordered crystal lattice, often resulting in oils.

  • Troubleshooting Steps:

    • High Purity is Key: First, ensure your material is of high purity (>98% by HPLC/NMR). Impurities are potent crystallization inhibitors.

    • Solvent Screening: Experiment with various solvent/anti-solvent systems. A good starting point is dissolving the oil in a minimal amount of a polar solvent (like isopropanol or ethanol) and slowly adding a non-polar anti-solvent (like hexanes or diethyl ether) until turbidity persists.

    • Salt Formation: The easiest way to induce crystallinity is often to form a salt. Dissolve the purified free-base oil in a solvent like isopropanol or ethanol and add a stoichiometric amount of an acid (e.g., HCl in ether, or concentrated H₂SO₄). The resulting hydrochloride or sulfate salt is often a highly crystalline solid that can be easily filtered and dried. The free base can be regenerated later if needed.

Part 3: Reference Experimental Protocol

This section provides a representative lab-scale protocol for the reduction of 2-aminobenzamide.

Protocol: Synthesis of this compound via Amide Reduction

  • Glassware Preparation: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Charging: To the flask, add lithium aluminum hydride (LiAlH₄) (e.g., 4.0 g, 105 mmol) followed by 150 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the stirred suspension to 0 °C using an ice bath. Dissolve 2-aminobenzamide (e.g., 5.0 g, 36.7 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add dropwise 4.0 mL of water. Follow this with 4.0 mL of 15% (w/v) aqueous NaOH, and finally with 12.0 mL of water.

    • Causality: This specific sequence is critical. It is designed to precipitate the aluminum salts as a granular, easily filterable solid, avoiding the formation of a gelatinous emulsion that is very difficult to handle.

  • Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. The grey salts should become a white, filterable solid. Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF (3 x 50 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or salt formation as described in Q6.

Part 4: Safety & Handling FAQs

Q7: What are the primary safety hazards when running the LiAlH₄ reduction at scale?

A7: The primary hazards are the high reactivity of LiAlH₄ and the generation of hydrogen gas.

  • Pyrophoric Reagent: LiAlH₄ reacts violently with water and can ignite spontaneously in moist air. Always handle it under an inert atmosphere and have a Class D fire extinguisher (for combustible metals) available.

  • Hydrogen Evolution: The quenching step generates a significant volume of flammable hydrogen gas. This step MUST be done in a well-ventilated fume hood, away from any ignition sources, and at a controlled rate.

  • Exothermic Reaction: Both the reaction and the quench are highly exothermic. Maintain adequate cooling to prevent the reaction from running away.

Q8: Are there specific handling concerns for the final product?

A8: this compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.[6] For detailed information, always consult the Safety Data Sheet (SDS).

References

  • Chemdad. (n.d.). [2-(aminomethyl)phenyl]methanol.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions.
  • UCLA Chemistry. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • PubChem - NIH. (n.d.). This compound.
  • Jasperse, J. (n.d.). Chem 355: Grignard Synthesis of Triphenylmethanol.
  • St. Edward's University. (n.d.). Preparation of triphenyl methanol by grignard reaction.
  • University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Organic Chemistry Portal. (2016). Acceptorless Dehydrogenative Coupling of o-Aminobenzamides with the Activation of Methanol as a C1 Source for the Construction of Quinazolinones.
  • ResearchGate. (n.d.). Model reaction of 2-aminobenzamide and benzyl alcohol toward 2-phenylquinazolin-4(3H)-one.
  • Master Organic Chemistry. (2024). The Gabriel Synthesis.
  • RSC Publishing. (2015). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes.
  • Methanex Corporation. (2015). Global Product Strategy (GPS) Safety Summary Methanol.
  • ResearchGate. (n.d.). (2-Aminophenyl)methanol.

Sources

Technical Support Center: Purification of Crude (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (2-(Aminomethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile intermediate. As a key building block in medicinal chemistry, achieving high purity is critical for downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound. Each answer provides not just a solution, but the scientific reasoning behind it to help you adapt the methodology to your specific experimental context.

Q1: My final product is an oil or a low-melting solid, not the expected crystalline solid. What is the likely cause and how do I fix it?

A1: This is a common issue often attributed to the presence of residual solvents or persistent impurities that disrupt the crystal lattice formation.

  • Causality: this compound has a reported melting point. Significant deviation suggests the presence of impurities that cause melting point depression. Oily consistency is often due to trapped organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) used during the reaction work-up or chromatography. Another cause can be the presence of unreacted starting materials or side-products which may be oils at room temperature.

  • Troubleshooting Protocol:

    • Solvent Removal: Ensure your product is thoroughly dried under high vacuum, potentially with gentle heating (e.g., 30-40°C) for several hours. If the product is stable, this is the most effective first step.

    • Impurity Analysis: Obtain a ¹H NMR spectrum of the crude material. The presence of characteristic solvent peaks or signals corresponding to starting materials (e.g., amide protons from 2-aminobenzamide) will confirm the nature of the impurity.

    • Purification by Trituration: If residual non-polar impurities or solvents are the issue, trituration can be effective.

      • Suspend the oily product in a cold, non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).

      • Stir the suspension vigorously. The desired product should precipitate as a solid.

      • Filter the solid and wash with a small amount of the cold solvent.

      • Dry thoroughly under vacuum.

Q2: TLC analysis of my product shows a persistent impurity spot very close to the product spot. How can I improve the separation?

A2: Poor separation on TLC indicates that the impurity has a polarity very similar to your target compound. This often requires optimizing your chromatographic conditions or switching to a different purification technique.

  • Causality: The target compound is an amino alcohol, possessing both a basic amine group and a polar alcohol group. Impurities with similar functional groups, such as an isomer or an over-reduced byproduct, will exhibit similar retention factors (Rf).

  • Troubleshooting Protocol - Column Chromatography Optimization:

    • Solvent System Modification:

      • Standard Systems: A common mobile phase is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).

      • Additive for Amines: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.5-1% v/v) to the mobile phase. This deactivates the acidic silanol groups on the silica gel, preventing peak tailing of the basic amine and often improving separation from non-basic impurities[1].

    • Gradient Elution: If isocratic elution fails, a shallow gradient can effectively resolve closely eluting spots. Start with a lower polarity mixture and gradually increase the concentration of the polar solvent[2].

    • Alternative Stationary Phase: If silica gel is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity for amino compounds. Alternatively, reversed-phase (C18) chromatography with a mobile phase like acetonitrile/water (with formic acid or TFA as a modifier) can provide an orthogonal separation mechanism[3].

Q3: My product is discolored (yellow to brown). How can I decolorize it?

A3: Discoloration typically arises from high molecular weight, conjugated impurities or baseline material from the column that co-elutes with your product.

  • Causality: These colored impurities are often present in very small quantities but are highly chromophoric. They may be polymeric materials formed during the reaction or work-up.

  • Troubleshooting Protocol - Decolorization:

    • Activated Carbon (Charcoal) Treatment: This is the most common and effective method.

      • Dissolve the impure product in a suitable hot solvent (one intended for recrystallization, like ethanol or an ethyl acetate/heptane mixture).

      • Add a small amount of activated charcoal (typically 1-2% by weight relative to your compound). Caution: Adding charcoal to a boiling solvent can cause vigorous bumping. Add it to the hot, but not boiling, solution.

      • Heat the mixture at reflux for 10-15 minutes.

      • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. The Celite pad is crucial as fine charcoal particles can pass through standard filter paper.

      • Allow the hot, colorless filtrate to cool slowly for recrystallization.

    • Silica Plug Filtration: For less intense discoloration, dissolving the product in a moderately polar solvent (e.g., dichloromethane) and passing it through a short plug of silica gel can effectively adsorb the colored impurities.

Q4: The yield after recrystallization is very low. What can I do to improve it?

A4: Low recrystallization yield is usually due to an inappropriate choice of solvent system or suboptimal technique during cooling or filtration.

  • Causality: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, leading to low recovery[4].

  • Troubleshooting Protocol - Recrystallization Optimization:

    • Solvent Screening: The key is finding the right solvent or solvent pair.

      • Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, and mixtures like ethyl acetate/heptane or DCM/pentane).

      • The goal is poor solubility at room temperature and good solubility upon heating.

    • Controlled Cooling: Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation[4].

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even when cold.

    • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover a second, less pure crop by concentrating the mother liquor (e.g., reducing the volume by half on a rotary evaporator) and re-cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route. A common route is the reduction of 2-aminobenzamide with a hydride reagent like Lithium Aluminum Hydride (LiAlH₄).

  • Unreacted Starting Material: 2-aminobenzamide.

  • Over-reduction Product: 2-methylbenzylamine, where the alcohol is reduced to a methyl group. This is more likely with aggressive reducing agents or prolonged reaction times.

  • Ring-Opened Byproducts: Strong reducing agents can sometimes lead to cleavage of the aromatic ring, though this is less common under standard conditions. One report on a related synthesis identified an open-ring product as a major impurity[5].

  • Work-up Residues: Inorganic salts (e.g., aluminum salts from LiAlH₄ quench) that were not fully removed.

Below is a table of potential impurities and the target compound.

Compound NameStructureKey Characteristics
This compound

Target Product. Basic (amine) and polar (alcohol).
2-Aminobenzamide

Starting Material. Less basic than the product. Contains an amide group.
2-Methylbenzylamine

Over-reduction Impurity. Less polar than the target product due to the absence of the -OH group.

A DOT script for the chemical structures will be provided in the visualization section.

Q2: What is the best general-purpose method for purifying crude this compound on a multi-gram scale?

A2: For multi-gram scale purification, a combination of an initial acid-base wash followed by recrystallization is often the most efficient and scalable method. Column chromatography can be laborious and expensive at a large scale.

  • Rationale: The basic amino group provides an excellent chemical handle for an extractive purification.

  • Workflow Diagram:

    PurificationWorkflow Crude Crude Product (in Organic Solvent e.g., EtOAc) Wash Wash with aq. HCl (1M) Crude->Wash Separate1 Separate Layers Wash->Separate1 Aqueous Aqueous Layer (Contains Product as HCl salt) Separate1->Aqueous Product Organic Organic Layer (Contains neutral/acidic impurities) Separate1->Organic Impurities Basify Basify with aq. NaOH (e.g., 2M) to pH > 10 Aqueous->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 FinalOrg Organic Layer (Contains free amine product) Separate2->FinalOrg Dry Dry (Na2SO4), Filter, Concentrate FinalOrg->Dry Recrystallize Recrystallize Dry->Recrystallize Pure Pure Product Recrystallize->Pure

    Caption: General workflow for purification via acid-base extraction and recrystallization.

  • Protocol: Acid-Base Extraction

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the layers. Wash the aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10). The free amine product will precipitate or form an oil.

    • Extract the free amine back into a fresh portion of organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, which can then be recrystallized.

Q3: How can I definitively confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm both the identity and purity of your compound. No single method is sufficient.

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure. Integration of peaks in ¹H NMR can be used to quantify impurities if their signals are resolved from the product signals. The absence of signals from starting materials or solvents is a key indicator of purity.
Mass Spectrometry (MS) Confirms the molecular weight of the compound[6]. Techniques like GC-MS or LC-MS can also separate impurities and provide their molecular weights.
HPLC/UPLC A powerful technique for assessing purity. A pure compound should show a single major peak. The area percentage of this peak (e.g., >99%) is a common measure of purity. A standard method might use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid[1].
Melting Point A sharp melting point that matches the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden over a range.
Elemental Analysis (C, H, N) Provides the elemental composition of the compound. The measured percentages should be within ±0.4% of the calculated values for the molecular formula (C₈H₁₁NO).
Q4: What are the recommended parameters for purifying this compound by flash column chromatography?

A4: Flash chromatography is a viable option, especially for smaller scales or when recrystallization is ineffective.

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is highly effective.

    • Initial Eluent: Start with 100% DCM or 1-2% MeOH in DCM.

    • Gradient: Gradually increase the percentage of MeOH. For example, 0% -> 5% -> 10% MeOH in DCM.

    • Amine Deactivation: Add 0.5-1% triethylamine (TEA) to the eluent mixture to prevent peak tailing.

  • Loading Technique: Dry loading is often superior for polar compounds.

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH).

    • Add a small amount of silica gel or Celite® to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution Order: Expect less polar impurities (e.g., over-reduced 2-methylbenzylamine) to elute first, followed by your product, and then more polar impurities (e.g., unreacted 2-aminobenzamide).

Visualization: Key Chemical Structures

ChemicalStructures cluster_target This compound (Target Product) cluster_sm 2-Aminobenzamide (Starting Material) cluster_imp 2-Methylbenzylamine (Over-reduction Impurity) T T SM SM IMP IMP

Sources

Technical Support Center: Purification of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-(Aminomethyl)phenyl)methanol (CAS 4152-92-5). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this critical synthesis intermediate. Achieving high purity is paramount as residual impurities can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient.

This guide provides in-depth, field-proven insights into common purification challenges, detailed protocols for recommended techniques, and a framework for selecting the optimal purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a persistent oil or a waxy, low-melting solid. How can I induce crystallization to obtain a pure, solid product?

  • Underlying Cause: This issue often arises from the presence of residual solvents or impurities that depress the melting point and inhibit the formation of a stable crystal lattice. The inherent hydrogen bonding capabilities of the amine and alcohol groups in the molecule can also lead to the formation of a viscous, amorphous state if not handled correctly.

  • Troubleshooting Strategy:

    • Trituration: Begin by triturating the oil or waxy solid with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Heptane or a mixture of diethyl ether and hexane is an excellent starting point. Vigorously stir the crude material with the cold solvent. This process washes away non-polar impurities and can often induce the product to precipitate as a solid.

    • Solvent Removal: Ensure all reaction and workup solvents (e.g., THF, Dichloromethane) are thoroughly removed under high vacuum. Even trace amounts can prevent crystallization.

    • Controlled Recrystallization: If trituration is insufficient, a carefully selected recrystallization is necessary. The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Refer to the Detailed Protocols section for a step-by-step guide to recrystallization.

Question 2: My TLC and/or NMR analysis indicates the presence of a significant non-polar impurity. What is the likely identity of this impurity and what is the best method for its removal?

  • Underlying Cause: A common synthesis route for this compound involves the reduction of phthalide or 2-cyanobenzaldehyde. A prominent non-polar impurity is often unreacted starting material or a partially reduced intermediate.

  • Troubleshooting Strategy:

    • Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[1][2] this compound is a polar molecule due to its amine and alcohol functional groups. It will adhere strongly to silica gel. A non-polar impurity will elute much faster.

      • Stationary Phase: Standard silica gel (230-400 mesh) is typically sufficient.[1]

      • Mobile Phase (Eluent): Start with a less polar solvent system like ethyl acetate/hexane and gradually increase the polarity by adding methanol. A common gradient might be from 100% ethyl acetate to 5-10% methanol in ethyl acetate. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on the column by neutralizing acidic sites on the silica gel.[3]

    • Acid-Base Extraction: This technique can be highly effective for separating the basic amine product from neutral impurities like unreacted starting materials.[4][5] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while the neutral impurity remains in the organic layer.[6][7] The aqueous layer can then be basified (e.g., with NaOH) to regenerate the neutral amine, which is then extracted back into an organic solvent. See the Purification Strategy Workflow diagram below for a decision-making guide.

Question 3: The final product has a yellow or brown discoloration. What is the cause and how can I obtain a colorless product?

  • Underlying Cause: Discoloration is typically due to the formation of minor, highly conjugated oxidation byproducts. Amines, particularly aromatic amines, can be susceptible to air oxidation, especially if heated for prolonged periods during workup or purification.

  • Troubleshooting Strategy:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: The solution must then be filtered while hot to remove the charcoal before allowing it to cool and crystallize. Be cautious, as premature crystallization on the filter funnel can occur. Using a pre-heated funnel is advisable.

    • Inert Atmosphere: During synthesis and purification, minimizing exposure to air, especially at elevated temperatures, can prevent the formation of these impurities in the first place. Working under an inert atmosphere (Nitrogen or Argon) is good practice.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent system for recrystallizing this compound?

    • A1: A two-solvent system is often most effective.[9] A good starting point is to dissolve the compound in a minimal amount of a hot polar solvent in which it is soluble (like methanol, ethanol, or ethyl acetate) and then slowly add a less polar anti-solvent (like hexane, heptane, or diethyl ether) until the solution becomes slightly turbid.[9] Slow cooling should then yield pure crystals. Toluene/hexane mixtures have also been used effectively. The ideal solvent system should be determined experimentally on a small scale.[10]

  • Q2: How can I best assess the purity of my final product?

    • A2: A combination of techniques is recommended for a comprehensive assessment:

      • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to quantify the level of impurities if an internal standard is used.

      • Mass Spectrometry (MS): Confirms the molecular weight of the product.[8][11]

      • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Q3: What are the optimal storage conditions for purified this compound?

    • A3: The compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a tightly sealed container backfilled with nitrogen or argon).[8] Recommended storage temperatures are often between 2-8°C to minimize degradation over time.[8][12]

Purification Strategy Workflow

This workflow provides a logical decision path for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Strategy start Crude Product (Post-Workup) assess Assess Purity (TLC, Crude NMR) start->assess impurity_type What is the nature of the impurity? assess->impurity_type recryst Recrystallization (with optional charcoal treatment) impurity_type->recryst  Minor impurities, discoloration, or product is an oil chrom Flash Column Chromatography impurity_type->chrom  Significant non-polar or  structurally similar impurities acid_base Acid-Base Extraction impurity_type->acid_base  Significant neutral/  non-basic impurities pure_solid Pure Solid Product (>98%) recryst->pure_solid chrom->pure_solid acid_base->pure_solid

Caption: Decision workflow for selecting the optimal purification strategy.

Detailed Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol describes a general method using ethyl acetate (solvent) and heptane (anti-solvent).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Heat the mixture gently on a hot plate with stirring.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel (with fluted filter paper) by pouring hot ethyl acetate through it. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Induce Crystallization: While the solution is still hot, add heptane dropwise with swirling until a persistent cloudiness (turbidity) is observed. Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath or refrigerator (2-8°C) for several hours or overnight.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to remove non-polar impurities.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., 20% ethyl acetate in hexane). Allow the silica to settle into a uniform, compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% ethyl acetate). The non-polar impurities will travel down the column first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol (e.g., progressing from 1% to 5% methanol in ethyl acetate). It is often beneficial to add ~0.5% triethylamine to the eluent to improve the peak shape of the amine product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary Table

Purification MethodTypical Impurities RemovedExpected YieldPurity AchievedProsCons
Recrystallization Minor soluble impurities, colored byproducts60-90%>99%Scalable, cost-effective, yields high-purity crystalline solidCan have lower yield due to product solubility in mother liquor; finding the right solvent can be time-consuming[10]
Flash Chromatography Non-polar starting materials, byproducts with different polarity70-95%>98%Excellent for separating mixtures with different polarities, high resolutionRequires more solvent, less scalable than recrystallization, can be time-consuming[1]
Acid-Base Extraction Neutral or acidic impurities85-98%>95%Fast, simple, removes specific types of impurities effectively[6]Only separates compounds based on acidic/basic properties; emulsions can form[5]

References

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
  • Acid–base extraction. Wikipedia. [Link]
  • Acid and Base Extraction. Engineering Ideas Clinic - Confluence. [Link]
  • Amine workup. (2022). Reddit. [Link]
  • Liquid/liquid Extraction. University of Missouri–St. Louis. [Link]
  • This compound. Chemsrc. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Recrystalliz
  • Phthalide synthesis. Organic Chemistry Portal. [Link]
  • This compound. PubChem. [Link]
  • (2-Aminophenyl)methanol.
  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
  • Purification of Organic Compounds by Flash Column Chrom
  • Recrystallization with two solvents. (2019). Reddit. [Link]
  • Supporting Inform
  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
  • (2-amino-7H-purin-8-yl)(phenyl)methanol.
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  • Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]

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Technical Support Center: Overcoming Reactivity Challenges with (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-(Aminomethyl)phenyl)methanol (CAS 4152-92-5)[1][2]. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges stemming from the unique bifunctional nature of this reagent. Here, we address common experimental issues in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

The primary challenge in using this compound lies in its two reactive sites: a nucleophilic primary amine and a primary benzylic alcohol. This duality can lead to issues with chemoselectivity, side-product formation, and overall reaction yield.

Q1: I'm getting a low yield in my N-acylation reaction. What's going wrong?

This is the most frequent issue. A low yield of the desired N-acylated product is typically due to one of two main reasons:

  • Competitive O-Acylation: The hydroxyl group competes with the amine for the acylating agent. Under basic conditions, the alcohol can be deprotonated to a more nucleophilic alkoxide, leading to the formation of an undesired O-acylated byproduct.

  • Use of Inappropriate Reagents or Conditions: Standard acylation conditions may not be selective enough for this substrate.[3]

G start Low Yield in N-Acylation q1 Is an O-acylated side product observed? start->q1 a1_yes Yes q1->a1_yes  Primary Cause:  Lack of Chemoselectivity a1_no No q1->a1_no  Possible Cause:  Poor Reactivity / Decomposition sol1 Strategy 1: Orthogonal Protection of -OH a1_yes->sol1 sol2 Strategy 2: Optimize Reaction Conditions a1_yes->sol2 sol3 Strategy 3: Use Amine-Selective Reagents a1_yes->sol3 check_purity Check Starting Material Purity & Stability a1_no->check_purity check_conditions Re-evaluate Stoichiometry, Solvent, and Temperature a1_no->check_conditions check_conditions->sol2 check_conditions->sol3

  • Strategy 1: Orthogonal Protection of the Hydroxyl Group (Recommended) The most robust solution is to temporarily "mask" the hydroxyl group with a protecting group that is stable to the N-acylation conditions but can be removed later.[4][5][6][7] This is known as an orthogonal protection strategy.[6][7][8] Silyl ethers are an excellent choice for this purpose.[5][9][10][11]

    Table 1: Comparison of Common Hydroxyl Protecting Groups

    Protecting Group Reagent Typical Conditions (Protection) Stability Deprotection Conditions
    TBDMS (or TBS) TBDMS-Cl, Imidazole, DMF Room Temp, 1-4 h[9] Stable to bases, mild acids, many coupling reagents. TBAF in THF; or HCl/MeOH[5][12]
    TIPS TIPS-Cl, Imidazole, DCM Room Temp, 2-8 h More sterically hindered, more stable to acid than TBDMS. TBAF in THF (slower); HF-Pyridine[10]

    | Bn (Benzyl) | BnBr, NaH, THF | 0 °C to Room Temp[13][14][15] | Very robust. Stable to acid, base, many redox conditions. | H₂, Pd/C (Hydrogenolysis)[15] |

    Protocol: TBDMS Protection, N-Acylation, and Deprotection

    • Step 1: Protection of the Hydroxyl Group

      • Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

      • Add imidazole (1.5 eq.) and stir until dissolved.

      • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Upon completion, quench with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the TBDMS-protected intermediate.[11]

    • Step 2: N-Acylation (Amide Bond Formation)

      • Dissolve the TBDMS-protected intermediate (1.0 eq.) and the desired carboxylic acid (1.05 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

      • Add a coupling agent such as HATU (1.1 eq.).[16][17][18][19]

      • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and stir at room temperature for 2-12 hours.[20]

      • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify as required.

    • Step 3: Deprotection of the TBDMS Group

      • Dissolve the purified, N-acylated product in tetrahydrofuran (THF).

      • Add a solution of tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.).

      • Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

      • Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify to yield the final N-acylated this compound.[12]

  • Strategy 2: Use Amine-Selective Coupling Reagents For direct acylation without protection, peptide coupling reagents are highly effective as they are designed to selectively form amide bonds in the presence of other nucleophiles like alcohols.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent rapidly activates a carboxylic acid to form an OAt-active ester, which is highly reactive towards amines but less so towards alcohols under standard conditions.[16][17][19] The reaction is typically run in the presence of a hindered base like DIPEA.[20]

  • Strategy 3: Optimize Reaction Conditions If protection is not feasible, carefully controlling the reaction conditions can favor N-acylation.

    • pH Control: The primary amine is significantly more nucleophilic than the alcohol at neutral or slightly basic pH. Using a non-nucleophilic base (e.g., DIPEA) instead of a stronger base (e.g., NaH) prevents significant deprotonation of the alcohol.

    • Temperature: Run the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of the less-favored O-acylation reaction.

Q2: My reaction is clean, but I see evidence of an intramolecular cyclization product. Why is this happening?

After successful N-acylation, the product can sometimes undergo intramolecular cyclization, especially under harsh conditions (e.g., high heat or strong acid/base), to form a dihydroisoquinolinone or related heterocyclic structure.

G start N-Acylated Intermediate activated Activated Benzylic Position (e.g., Protonated -OH) start->activated Harsh Conditions (Heat, Acid) cyclized Cyclized Intermediate activated->cyclized Intramolecular Nucleophilic Attack by Amide Oxygen product Dihydroisoquinolinone (Side Product) cyclized->product Elimination of H2O

  • Maintain Mild Conditions: Avoid high temperatures and strongly acidic or basic conditions during both the reaction and the workup.

  • Protect the Hydroxyl Group: As with chemoselectivity issues, protecting the alcohol group completely prevents its participation in any cyclization pathway. The -OH group is unavailable to act as a leaving group.[14][21]

Q3: My starting material or product seems to be decomposing. I suspect oxidation. How can I prevent this?

The benzylic alcohol in this compound is susceptible to oxidation, which can convert it to the corresponding aldehyde or carboxylic acid.[22][23][24][25] This is often promoted by exposure to air (oxygen), trace metal impurities, or certain reaction conditions.[22][26]

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Avoid Incompatible Reagents: Be mindful of using reagents that are known oxidants unless intended. Some photocatalysts or metal catalysts used for other transformations can also promote aerobic oxidation.[22][26]

Frequently Asked Questions (FAQs)

Q: How should I properly store this compound? A: The compound should be stored in a cool, dry, and well-ventilated place, away from light and air.[27][28] For long-term storage, keeping it under an inert gas (nitrogen or argon) in a tightly sealed container is recommended to prevent gradual oxidation.[27] A storage temperature of 2-8 °C is often advised.[28]

Q: Can I perform reactions on the hydroxyl group first and leave the amine untouched? A: Yes, but this can be challenging. The amine is generally a stronger nucleophile than the alcohol. To react the alcohol selectively, you would typically need to first protect the amine. An orthogonal protecting group strategy is key here as well.[6][29] For example, protecting the amine as a Boc-carbamate allows for subsequent reactions on the alcohol, after which the Boc group can be removed with acid.

Q: Are there any alternative reagents that bypass these reactivity issues? A: Yes, you can sometimes purchase or synthesize derivatives where one group is already protected. For example, starting with 2-(aminomethyl)benzyl tert-butyldimethylsilyl ether would allow you to directly perform N-acylation without the initial protection step.

References

  • He, Z.-X., Yin, B., Li, X.-H., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769.
  • Karami, B., Ghasemi, Z., & Farahi, M. (2015). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Polycyclic Aromatic Compounds, 35(2-4), 206-214.
  • Çelik, G., & Öçal, N. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. SN Applied Sciences, 2(4).
  • Pícha, F., Černý, J., & Žabka, M. (2019). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Amino Acids, 51(10), 1465–1470.
  • König, N., Ruser, A., & Stalke, D. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(73), 10590–10593.
  • Otsuka, Y., Yamauchi, S., & Umehara, A. (2020). Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester. Chemical and Pharmaceutical Bulletin, 68(11), 1109–1112.
  • Wikipedia contributors. (2024). Silyl ether. In Wikipedia, The Free Encyclopedia.
  • He, Z.-X., Yin, B., Li, X.-H., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. ACS Publications.
  • Lu, S., & Zhu, C. (2015). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters, 17(9), 2110–2113.
  • Fiveable. (n.d.). Protection of Alcohols. In Organic Chemistry Class Notes.
  • Wikipedia contributors. (2024). Benzyl group. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). HATU. In Wikipedia, The Free Encyclopedia.
  • Ashenhurst, J. (n.d.). Protecting Groups For Alcohols. Chemistry Steps.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
  • Wang, Y., Chen, Z., & Lin, C. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry.
  • LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Kinage, A. K., et al. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids.
  • Somfai, P. (2009). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
  • Kinage, A. K., et al. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. ResearchGate.
  • Beilstein-Institut. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry.
  • Beller, M., et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nature Communications.
  • Li, Y., et al. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Heravi, M. M., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry.
  • Astor Scientific. (n.d.). (2‑Aminomethyl phenyl)methanol 1 g chemical reagent.
  • ResearchGate. (n.d.). One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids.
  • National Institutes of Health. (n.d.). (2-Aminophenyl)methanol. PubMed Central.
  • MDPI. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Google Patents. (1993). Selective n-acylation of amino alcohols.
  • National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PubMed Central.
  • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PubMed Central.

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Technical Support Center: Optimizing Catalyst Loading in Reactions with (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in reactions utilizing (2-(Aminomethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their catalytic processes. This compound is a versatile bidentate ligand, coordinating through its amino and hydroxyl moieties, making it valuable in a range of catalytic transformations. However, achieving optimal performance requires careful control over catalyst loading. Too little catalyst can lead to sluggish or incomplete reactions, while an excess can be uneconomical and complicate purification.

This document provides a structured, question-and-answer-based approach to common challenges, grounded in mechanistic principles and field-proven strategies.

Section 1: Foundational Principles & Initial Setup

FAQ 1: What is the typical starting catalyst loading for reactions involving this compound?

A typical starting point for catalyst loading in reactions like cross-coupling is between 0.5 mol% and 5 mol% of the metal precursor relative to the limiting reagent.[1][2] For highly efficient systems or well-established protocols, loadings can be lower, but for new applications, beginning in this range is a robust strategy. The optimal loading is a balance between reaction rate, yield, and cost-effectiveness.

Key Considerations for Initial Loading:

  • Reaction Type: More demanding transformations, such as the activation of challenging C-H bonds, may require higher initial loadings compared to efficient cross-coupling reactions.

  • Substrate Reactivity: Sterically hindered or electronically deactivated substrates often necessitate a higher catalyst concentration to achieve reasonable reaction rates.[1]

  • Purity of Reagents: Impurities in substrates, solvents, or the ligand itself can act as poisons, deactivating a portion of the catalyst.[3] If reagent purity is not exceptionally high, a slightly higher initial loading may be prudent.

Table 1: Recommended Starting Catalyst Loading Ranges
Reaction TypeMetal PrecursorTypical Loading (mol%)Key Considerations
Suzuki-Miyaura CouplingPd(OAc)₂, Pd₂(dba)₃1 - 2 mol%Base and solvent choice are critical. Anhydrous conditions are crucial.[4]
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃1 - 3 mol%Electron-withdrawing groups on the amine can make the reaction more difficult.[4]
Asymmetric Transfer Hydrogenation[Ru(p-cymene)Cl₂]₂, [RhCp*Cl₂]₂0.5 - 5 mol%The formation of the active catalyst in situ is common.[2]
Henry (Nitroaldol) ReactionZn(OTf)₂, Cu(OAc)₂5 - 10 mol%Additives like a base or water can significantly impact reactivity and selectivity.[5]

Section 2: Troubleshooting Common Issues

This section addresses specific problems encountered during experimentation. Each entry follows a "Problem -> Cause -> Solution" format to guide you through the diagnostic and optimization process.

Issue 1: Low or Stalled Conversion Despite Adequate Catalyst Loading

Question: I'm using a 2 mol% catalyst loading, which is standard for this type of reaction, but my conversion is low, or the reaction stalls after a certain point. What's happening?

This is a frequent issue that often points towards catalyst deactivation or inhibition rather than an inherently insufficient catalyst amount.

A. Potential Cause: Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity over time.[6] For metal complexes involving ligands like this compound, several deactivation pathways are possible.

  • Poisoning: A substance in the reaction mixture strongly and often irreversibly binds to the active metal center, preventing it from participating in the catalytic cycle.[7][8][9] Common poisons include sulfur or phosphorus impurities, or even coordinating functional groups on the substrate or product.

  • Formation of Inactive Species: The active catalyst can convert into an inactive state. For example, in palladium catalysis, Pd(0) species can aggregate to form inactive palladium black, or stable, off-cycle dimeric species can form.[7][10]

  • Thermal Degradation: At elevated temperatures, the ligand or the entire complex can decompose, leading to a loss of active sites.[8]

B. Troubleshooting & Optimization Protocol

Here is a systematic approach to diagnose and resolve suspected catalyst deactivation.

Step 1: Verify Reagent and System Purity

  • Action: Ensure all starting materials, including the substrate, this compound ligand, and base, are of high purity. Recrystallize or purify if necessary.

  • Rationale: Eliminates potential catalyst poisons. Even trace impurities can have a significant impact on a low-loading catalytic reaction.

  • Action: Use freshly distilled, anhydrous solvents and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1][11]

  • Rationale: Water and oxygen can be detrimental, leading to side reactions (e.g., protodeboronation in Suzuki couplings) or oxidation and deactivation of the catalyst.[3][4]

Step 2: Incremental Catalyst Addition

  • Protocol:

    • Set up the reaction as usual with half of the intended catalyst loading (e.g., 1 mol% instead of 2 mol%).

    • Monitor the reaction progress by TLC, GC, or LC-MS.

    • If the reaction stalls, add the remaining portion of the catalyst (the other 1 mol%) as a solution in a small amount of degassed solvent.

    • Continue monitoring to see if the reaction restarts.

  • Rationale: If the reaction resumes after the second addition, it strongly suggests that the initial catalyst charge was deactivated during the reaction.[4] This points away from issues like poor substrate reactivity and towards a problem with catalyst stability under the reaction conditions.

Step 3: Modify Reaction Conditions

  • Action: Lower the reaction temperature.

  • Rationale: This can slow down thermal degradation pathways and may disfavor the formation of certain inactive species.[11]

  • Action: Screen different solvents.

  • Rationale: The solvent can influence catalyst stability and solubility. A different solvent might prevent the precipitation of inactive species or better stabilize the active catalytic complex.[4][11]

Workflow for Diagnosing Low Conversion

G start Low / Stalled Conversion check_purity Verify Reagent & System Purity start->check_purity incremental_addition Perform Incremental Catalyst Addition check_purity->incremental_addition If purity is confirmed modify_conditions Modify Reaction Conditions (Temp, Solvent) incremental_addition->modify_conditions If reaction restarts re_evaluate_loading Re-evaluate Ligand:Metal Ratio & Loading incremental_addition->re_evaluate_loading If reaction does not restart success Problem Resolved modify_conditions->success re_evaluate_loading->success Optimization Successful fail Consult Further re_evaluate_loading->fail Issue Persists

Caption: A systematic workflow for troubleshooting low reaction conversion.

Issue 2: Poor Reproducibility and Variable Yields

Question: I am running the same reaction under what I believe are identical conditions, but my yields are inconsistent from run to run. Why is this happening?

Poor reproducibility often stems from subtle, uncontrolled variables, especially when dealing with sensitive catalytic systems.

A. Potential Cause: Inconsistent In Situ Catalyst Formation

This compound is a ligand that is typically mixed with a metal precursor (e.g., Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂) in situ to form the active catalyst. The efficiency of this formation can be highly sensitive to experimental parameters.

  • Mixing Order and Time: The order in which reagents are added and the time allowed for the ligand and metal to pre-form the complex before adding the substrate can be critical.[2] Insufficient pre-formation time may lead to a mixture of catalytic species with varying activities.

  • Atmosphere Control: Trace amounts of oxygen or moisture introduced during setup can interfere with the formation of the desired active catalyst, leading to run-to-run variability.[11]

  • Reagent Quality: The activity of metal precursors can degrade over time, especially if not stored properly. A "fresh" bottle may perform differently than an older one.

B. Protocol for Ensuring Reproducible Catalyst Formation

Protocol: Standardized In Situ Catalyst Pre-formation

  • Glassware Preparation: Use oven-dried or flame-dried glassware exclusively. Assemble the reaction vessel (e.g., a Schlenk flask) while hot and cool under a positive pressure of high-purity inert gas (Argon is preferred).

  • Reagent Handling:

    • In a glovebox or under a strong counterflow of inert gas, add the metal precursor and the this compound ligand to the reaction vessel. A ligand-to-metal ratio of 1:1 to 2:1 is a common starting point for bidentate ligands.

    • Add a portion of the anhydrous, degassed solvent.

  • Pre-formation Step:

    • Stir this mixture at room temperature for a set period, typically 15-30 minutes. This allows the active complex to form before other reagents are introduced.[2]

    • For some reactions, gentle warming during this step may be beneficial, but this should be determined empirically.

  • Substrate Addition: After the pre-formation time, add the remaining reagents (substrate, base, etc.) and the rest of the solvent.

  • Execution: Proceed with the reaction as planned (e.g., heating to the target temperature).

By standardizing this pre-formation protocol, you can minimize variability in the nature and concentration of the active catalyst, leading to more reproducible results.[4]

Diagram: Impact of Ligand-to-Metal Ratio

G cluster_0 Ligand:Metal Ratio Effects ratio_low ratio_low ratio_optimal Optimal (e.g., 1.1:1 - 1.5:1) Favors active monomeric species Good stability and activity ratio_low:f1->ratio_optimal:f0 Increase Ratio ratio_high ratio_high ratio_optimal:f1->ratio_high:f0 Increase Ratio

Caption: Optimizing the ligand-to-metal ratio is crucial for catalyst performance.

Section 3: Advanced Optimization

FAQ 2: How do I know if I can reduce my catalyst loading?

Once a reaction is yielding consistent and high conversions, optimization to reduce catalyst loading can be performed to improve process efficiency and reduce costs.

A. Systematic Catalyst Loading Screen

The most effective method is to perform a systematic screen, decreasing the catalyst loading incrementally.

  • Experimental Design: Set up a series of parallel reactions under the optimized conditions, varying only the catalyst loading. For example: 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%.

  • Monitoring: Monitor each reaction for both conversion and reaction time.

  • Analysis: Identify the lowest catalyst loading that provides the desired outcome (e.g., >95% conversion) within an acceptable timeframe. Below this level, you will likely observe a significant drop in performance.

B. Table 2: Example of a Catalyst Loading Optimization Study
EntryCatalyst Loading (mol%)Time to >95% Conversion (h)Final Yield (%)Observations
12.0498Baseline, reaction is fast and clean.
21.0697Slightly slower, but still excellent yield.
30.51296Acceptable time, still high-yielding.
40.12485Reaction becomes significantly slower and does not reach full conversion.
50.0548<50Catalyst turnover is too low; stalling observed.

This guide provides a foundational framework for troubleshooting and optimizing catalyst loading when using this compound. Successful catalysis is often an empirical science; meticulous experimental technique, careful observation, and a systematic approach to optimization are the keys to success.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.
  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Janssen, M., et al. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.
  • Unknown Author. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Furanmethanol, 5-(aminomethyl)-.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
  • YouTube. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalysts Derived from (1R,2R)-1-Aminoindan-2-ol.
  • YouTube. (2021). Catalyst deactivation.
  • ACS Publications. (n.d.). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach | Organic Letters.
  • YouTube. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification.

Sources

Technical Support Center: Synthesis of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-(Aminomethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. Our focus is to move beyond simple protocols and delve into the underlying chemical principles that govern reaction success, with a particular emphasis on the critical role of solvent selection.

The primary route to synthesizing this compound involves the reduction of a suitable precursor, most commonly 2-aminobenzamide, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1] The success of this transformation is profoundly influenced by the reaction environment, making solvent choice a pivotal parameter for achieving high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: Low or no conversion is a common but solvable issue. The root cause often lies with the reducing agent, moisture contamination, or suboptimal solvent conditions.

  • Potential Cause 1: Inactive Lithium Aluminum Hydride (LiAlH₄).

    • Explanation: LiAlH₄ is highly reactive and decomposes upon exposure to atmospheric moisture. If the reagent is old or has been handled improperly, its activity will be significantly diminished.

    • Suggested Solution: Always use a fresh, unopened bottle of LiAlH₄ or a properly stored, dry powder from a sealed container. Ensure you are working under a dry, inert atmosphere (e.g., nitrogen or argon) when handling the reagent.

  • Potential Cause 2: Moisture in the Reaction System.

    • Explanation: LiAlH₄ reacts violently with protic sources, including trace amounts of water in the solvent or on the glassware. This not only consumes the reagent but also poses a significant safety hazard.

    • Suggested Solution: Use anhydrous solvents specifically rated for moisture-sensitive reactions. Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum immediately before use.

  • Potential Cause 3: Inappropriate Solvent Choice.

    • Explanation: The solubility of LiAlH₄ is critical for its reactivity. If the hydride is not sufficiently dissolved, the reaction will be sluggish and incomplete. Ethereal solvents are essential for this reason.[2]

    • Suggested Solution: Tetrahydrofuran (THF) is the most recommended solvent. It effectively solubilizes LiAlH₄ (approx. 2.96 mol/L at 25°C) and has a relatively high boiling point (66°C), allowing for gentle reflux to drive the reaction to completion if necessary.[2] While historically used, diethyl ether should be avoided due to its high volatility and extreme flammability.[2]

Question 2: I've isolated my product, but it's contaminated with byproducts. How can I improve the selectivity?

Answer: Byproduct formation often points to issues with reaction temperature, stoichiometry, or the workup procedure.

  • Potential Cause 1: Over-reduction or Side Reactions.

    • Explanation: While the reduction of an amide to an amine is the desired pathway, excessively high temperatures can sometimes lead to undesired side reactions. The solvent plays a role here; a solvent with a suitable boiling point allows for better temperature control.

    • Suggested Solution: Maintain a controlled temperature throughout the reaction. Typically, the reaction is started at a low temperature (e.g., 0°C) during the addition of LiAlH₄ to manage the initial exotherm, and then slowly warmed to room temperature or gentle reflux to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[3]

  • Potential Cause 2: Impurities from the Workup.

    • Explanation: The aqueous workup procedure to quench excess LiAlH₄ is critical. Improper quenching can lead to the formation of colloidal aluminum salts that are difficult to filter and can contaminate the final product.

    • Suggested Solution: Employ a Fieser workup. After cooling the reaction mixture in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure is designed to produce granular aluminum salts that are easily removed by filtration.

Question 3: The reaction workup is difficult, forming a persistent emulsion during the extraction step. How can I resolve this?

Answer: Emulsion formation is a common problem during the extraction of amines from aqueous solutions, often exacerbated by fine particulate matter (like aluminum salts) and the properties of the solvent.

  • Potential Cause: Poor Phase Separation.

    • Explanation: The choice of extraction solvent and the pH of the aqueous layer are critical for clean phase separation.

    • Suggested Solution:

      • Ensure Proper Quenching: A successful Fieser workup (described above) is the first step to preventing emulsions by creating easily filterable solids.

      • Adjust pH: Ensure the aqueous layer is strongly basic (pH > 12) before extraction. This keeps the amine product in its freebase form, maximizing its solubility in the organic solvent and minimizing its solubility in the aqueous layer.

      • Solvent Choice: Use an extraction solvent like dichloromethane or ethyl acetate. If emulsions persist, try adding a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G cluster_start Problem Identification cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_workup Workup Troubleshooting start Low Yield / No Reaction reagent Check LiAlH4 Activity (Use fresh reagent) start->reagent byproduct Byproduct Formation temp Control Temperature (0°C to RT/reflux) byproduct->temp workup Difficult Workup quench Optimize Quench (Use Fieser workup) workup->quench moisture Check for Moisture (Anhydrous solvent, dry glassware) reagent->moisture solvent_sol Verify Solvent Choice (Use THF for solubility) moisture->solvent_sol monitor Monitor with TLC (Avoid prolonged heating) temp->monitor ph Adjust pH > 12 (Ensure freebase amine) quench->ph extract Add Brine (Break emulsion) ph->extract

Caption: A decision-making workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are ethereal solvents like THF or diethyl ether required for LiAlH₄ reductions?

A: The choice of ethereal solvents is based on several key factors:

  • Solubility: LiAlH₄ is an ionic compound that requires a polar aprotic solvent to dissolve and form a reactive complex. Ethers, with their lone pairs of electrons on the oxygen atom, are excellent at solvating the lithium cation, which increases the solubility of the entire hydride complex.[2]

  • Reagent Stability: Ethers act as ligands, stabilizing the hydride reagent in solution.[2]

  • Inertness: They are aprotic and do not have reactive functional groups that would be reduced by or react with LiAlH₄.

Q2: Can I use protic solvents like methanol or ethanol, or halogenated solvents like dichloromethane?

A: Absolutely not.

  • Protic Solvents (Methanol, Ethanol, Water): These solvents contain acidic protons that react violently and exothermically with LiAlH₄, rapidly decomposing the reagent in a hazardous evolution of hydrogen gas.

  • Halogenated Solvents (Dichloromethane, Chloroform): These solvents can react explosively with strong reducing agents like LiAlH₄, especially at higher concentrations or temperatures. They are incompatible and must be avoided.

Q3: How does solvent choice impact safety?

A: Safety is a primary concern. While diethyl ether has historically been used due to the high solubility of LiAlH₄ within it, its extremely low flash point (-45°C) and high volatility make it a significant fire hazard.[2] It can also form explosive peroxides upon storage. THF is a much safer alternative. Its higher boiling point (66°C) makes it less volatile, and while it can also form peroxides, it does so at a slower rate than diethyl ether. Cyclopentyl methyl ether (CPME) is an even safer modern alternative with a higher flash point and lower peroxide formation tendency.[2]

Solvent Selection Data for LiAlH₄ Reductions

The table below summarizes key properties and considerations for solvents commonly associated with LiAlH₄ reductions.

SolventBoiling Point (°C)LiAlH₄ Solubility (mol/L at 25°C)Key Considerations
Tetrahydrofuran (THF) 66~2.96Recommended. Good balance of solubility and safety. Can form peroxides.
Diethyl Ether 34.6~5.92Not Recommended. High solubility but extremely flammable and volatile.[2]
Diglyme 162~1.29Higher boiling point, useful for reactions requiring more heat.[2]
Methanol/Ethanol 65 / 78N/AIncompatible. Reacts violently with LiAlH₄.
Dichloromethane 40N/AIncompatible. Potential for explosive reaction.

Experimental Protocol: Reduction of 2-Aminobenzamide

This protocol provides a generalized procedure. Researchers should always perform their own risk assessment and optimize conditions as necessary.

1. Reaction Setup:

  • Under an inert atmosphere of nitrogen or argon, add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Cool the flask to 0°C using an ice-water bath.

2. Addition of LiAlH₄:

  • Carefully and portion-wise, add LiAlH₄ (e.g., 2.0-3.0 equivalents) to the stirred THF.

  • Prepare a solution of 2-aminobenzamide (1.0 eq) in anhydrous THF and add it to the addition funnel.

3. Reaction Execution:

  • Add the 2-aminobenzamide solution dropwise to the LiAlH₄ suspension at 0°C. Control the addition rate to maintain the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed. If needed, gently heat the reaction to reflux to drive it to completion.

4. Workup and Purification:

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction using the Fieser workup procedure as described in the troubleshooting section.

  • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization as needed.

Mechanism of Amide Reduction

The following diagram illustrates the accepted mechanism for the reduction of an amide by LiAlH₄, where the solvent (THF) plays a key role in coordinating the metal species.

G cluster_mech Amide Reduction Mechanism amide R-C(=O)-NR'₂ (Amide) complex1 Tetrahedral Intermediate (Coordinated by THF) amide->complex1 H⁻ attack on C=O lah Li⁺[AlH₄]⁻ iminium Iminium Ion Intermediate complex1->iminium O-Al elimination amine R-CH₂-NR'₂ (Amine) iminium->amine H⁻ attack on C=N⁺ step1 1. Hydride Attack step2 2. Elimination of O-Al step3 3. Second Hydride Attack

Caption: The mechanism of amide reduction by LiAlH₄ involves two hydride additions.[4]

References

  • Specific Solvent Issues with Amide Reduction. [Link]
  • Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
  • Amines. NCERT. [Link]
  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]
  • Lithium Aluminum Hydride (LiAlH4)
  • Myers Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amin

Sources

Technical Support Center: Optimizing (2-(Aminomethyl)phenyl)methanol Synthesis via Temperature Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-(aminomethyl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance reaction yields and purity by mastering one of the most critical parameters: temperature .

The synthesis of this compound, a valuable bifunctional building block, typically involves the reduction of a carbonyl and an amide or nitrile functionality. The use of potent reducing agents like Lithium Aluminum Hydride (LAH) makes this transformation efficient but also highly exothermic and sensitive to thermal fluctuations. Improper temperature control is a primary cause of low yields, impurity formation, and safety hazards.

This document provides in-depth, question-and-answer-based troubleshooting guides and protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My overall yield of this compound is consistently low.

Question: I am performing a Lithium Aluminum Hydride (LAH) reduction of phthalimide (or a related precursor) to synthesize this compound, but my yields are well below the expected values. Could temperature be the primary reason?

Answer: Yes, improper temperature control is very likely a major contributor to low yields in this synthesis. The reduction of amides and esters with LAH is a highly exothermic process.[1] Without meticulous temperature management, several issues can arise:

  • Thermal Runaway: The reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure. This not only poses a significant safety risk but also promotes the degradation of both the starting material and the desired product.

  • Formation of Side Products: Elevated temperatures can provide the activation energy for alternative reaction pathways. For instance, over-reduction or rearrangement of intermediates can occur, leading to a complex mixture of byproducts that are difficult to separate from this compound.

  • Reagent Decomposition: LAH itself can decompose at elevated temperatures, reducing its effective concentration and leading to incomplete conversion of the starting material.[2]

Core Recommendation: The addition of your substrate to the LAH slurry (or vice-versa) must be performed slowly at a reduced temperature.

  • Actionable Protocol:

    • Prepare a suspension of LAH in a suitable anhydrous ether solvent (like THF or Diethyl Ether) in a flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

    • Cool this suspension to 0 °C using an ice-water bath. For larger scales, an ice-salt or dry ice/acetone bath may be necessary to maintain the target temperature.

    • Dissolve your starting material (e.g., phthalimide) in the same anhydrous solvent.

    • Add the substrate solution to the LAH suspension dropwise via the addition funnel over an extended period (e.g., 30-60 minutes).

    • Crucially, monitor the internal reaction temperature throughout the addition. The temperature should not be allowed to rise above 5-10 °C.[3] Adjust the addition rate to maintain this range.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 1. Decision workflow for temperature-controlled addition." fontname="Arial" fontsize=10 } }

Issue 2: My final product is contaminated with significant impurities.

Question: After work-up, my NMR and LC-MS analyses show several unexpected peaks. How can temperature control during the reaction and quench steps minimize these impurities?

Answer: Impurity generation is directly linked to reaction temperature. At elevated temperatures, LAH can induce reactions beyond the desired transformation.

  • Mechanism of Impurity Formation: In the reduction of a cyclic imide like phthalimide, the reaction proceeds through intermediates.[4] If the temperature is too high, these intermediates can undergo alternative reactions. For example, instead of a clean reduction to the amino alcohol, you might see evidence of ring-opening followed by different reduction pathways or even condensation between molecules.

  • The Critical Quenching Step: The work-up, or quenching, of an LAH reaction is also intensely exothermic and a common source of impurity formation and yield loss.[5] Adding water or acid directly to a warm reaction mixture can cause localized "hot spots" that degrade the product.

Core Recommendation: Both the main reaction and the subsequent quench must be performed at low temperatures.

  • Actionable Protocol (Quenching):

    • After the reaction is complete (as confirmed by TLC or other monitoring), ensure the reaction flask is cooled back down to 0 °C in an ice bath.[1]

    • Quench the excess LAH by the slow, dropwise addition of a less reactive reagent first, such as ethyl acetate.[6] This will consume the most reactive hydride in a more controlled manner than water.

    • Follow this with a standard aqueous workup, such as the Fieser method: for every 'x' grams of LAH used, slowly add 'x' mL of water, then 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.[7]

    • Maintain vigorous stirring and cooling throughout this entire sequence. The formation of granular white aluminum salts should be observed, which can then be filtered off.

dot graph G { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 2. Effect of temperature on reaction selectivity." fontname="Arial" fontsize=10 } }

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the LAH reduction and how does it compare for different starting materials?

A1: The optimal temperature depends on the reactivity of the functional groups being reduced. While a universal temperature does not exist, general guidelines can be summarized as follows.

Starting Material PrecursorFunctional GroupsRecommended Reaction Temp.Rationale & Notes
PhthalimideCyclic Imide (2x Amide)0 °C to Room Temp Initial addition should be at 0 °C. The reaction can often be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.
2-CyanobenzaldehydeAldehyde, Nitrile-10 °C to 0 °C Aldehydes are reduced very rapidly. Low temperature is critical to prevent side reactions of this highly reactive starting material.[8]
Methyl 2-(aminomethyl)benzoateEster, Amine0 °C Esters are readily reduced by LAH.[9] Maintaining low temperatures prevents potential side reactions involving the free amine.

Q2: Can I run the reaction at a higher temperature, such as refluxing THF, to speed it up?

A2: While some LAH reductions are performed at reflux, it is generally not recommended for the synthesis of this compound, especially from precursors like phthalimide.[10] The risk of side reactions and yield loss increases dramatically with temperature. The energy saved in reaction time is often lost in purification efforts and lower overall yield. A patient, cold, and controlled addition is the most efficient method in the long run.

Q3: How does the choice of solvent impact temperature control?

A3: The solvent choice is critical. Ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are standard for LAH reductions.

  • Diethyl Ether (Boiling Point: ~35 °C): Its low boiling point provides a natural "safety valve," as it will boil off before the reaction can reach dangerously high temperatures. However, this also means reactions cannot be intentionally heated much beyond this point.

  • Tetrahydrofuran (THF) (Boiling Point: ~66 °C): THF is a better solvent for LAH and many organic substrates. Its higher boiling point allows for a wider operating temperature range but also means there is a greater risk of the reaction overheating if not carefully controlled with an external cooling bath.

For this specific synthesis, THF is often preferred for its solvating properties, but this choice mandates vigilant external cooling.

Validated Experimental Protocol

This protocol outlines the reduction of phthalimide to this compound with an emphasis on temperature control points.

Materials:

  • Phthalimide

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a dry three-necked flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • LAH Suspension: In the flask, suspend LAH (2.2 equivalents) in anhydrous THF.

  • Initial Cooling: Cool the stirred LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve phthalimide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LAH suspension over 45-60 minutes. Monitor the internal temperature to ensure it does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C .

  • Controlled Work-up: Quench the reaction by adding the following reagents slowly and sequentially while maintaining cooling and vigorous stirring:

    • Ethyl acetate (to consume highly reactive excess LAH).

    • Water (volume in mL equal to the mass in g of LAH used).[7]

    • 15% NaOH solution (volume in mL equal to the mass in g of LAH used).[7]

    • Water (volume in mL equal to 3x the mass in g of LAH used).[7]

  • Isolation: Stir the resulting mixture for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the solid through a pad of Celite, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

References

  • Environmental Health and Safety, University of California, Berkeley. "Quenching and Disposal of Water Reactive Materials.
  • Chemistry LibreTexts. "Quenching Reactions: Lithium Aluminium Hydride." (2021).
  • Maloney, P. et al. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety (2024).
  • Kumar, A. "A Report on Reagents and its Quenching Methods." Research and Reviews: Journal of Chemistry (2021).
  • Smith, C. "DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS." YouTube (2018).
  • Hunt, I. "Reduction of Amides using LiAlH4 to amines." University of Calgary.
  • Chemistry Steps. "Amide Reduction Mechanism by LiAlH4.
  • Ashenhurst, J. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Mastering Organic Chemistry (2023).
  • Quora. "Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?" (2014).
  • Chemistry LibreTexts. "Reductions using NaBH4, LiAlH4." (2020).
  • University of Southampton. "Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Reddit. "Reduction with Lithium Aluminium Hydride (LAH)." r/chemistry (2024).
  • Organic Chemistry Portal. "Lithium tetrahydridoaluminate.
  • Wikipedia. "Lithium aluminium hydride.
  • PubChem, National Institutes of Health. "this compound.

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Work-up procedures to minimize loss of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-(Aminomethyl)phenyl)methanol

Welcome to the technical support center for this compound (CAS 4152-92-5).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this valuable amino alcohol intermediate. My objective is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific process, thereby minimizing product loss and ensuring high purity.

This compound is a bifunctional molecule featuring a primary benzylic amine and a primary benzyl alcohol.[1] This structure presents a unique set of challenges, primarily related to its high polarity and amphipathic nature, which can lead to significant yield loss during aqueous extractions and complications during chromatographic purification.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered in the lab.

Q1: Why is my yield of this compound consistently low after an aqueous work-up?

A: The most frequent cause of low recovery is the high water solubility of your product. The molecule contains both a basic amino group and a polar alcohol group, making it soluble in aqueous media, especially under neutral or acidic conditions. At a pH below the pKa of the amine, the molecule exists as a protonated ammonium salt (R-CH₂NH₃⁺), which is highly water-soluble and will remain in the aqueous layer during extraction with organic solvents.[2]

Q2: What is the optimal pH for extracting my product from the aqueous phase?

A: To effectively extract this compound into an organic solvent, you must first neutralize its ammonium salt form to the free amine (free base). This is achieved by adjusting the aqueous layer to a basic pH, typically between 9 and 11. At this pH, the amine is deprotonated (R-CH₂NH₂), reducing its water solubility and increasing its partition coefficient into common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Always confirm the pH of the aqueous phase with a pH meter or pH paper after adding the base.

Q3: I'm observing significant streaking or complete retention of my product on a silica gel column. What's wrong?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel.[3] Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). These acidic sites strongly interact with the basic amine group of your molecule through acid-base interactions, causing irreversible adsorption, poor elution, and significant tailing or "streaking".[4]

Q4: My isolated product is an oil or wax, but I expected a solid. How can I induce crystallization?

A: this compound is often described as an off-white to yellow solid.[5] If you obtain an oil, it may be due to residual solvent or minor impurities preventing the formation of a crystal lattice. Try dissolving the oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then adding a non-polar "anti-solvent" (e.g., hexanes, heptane) dropwise until turbidity persists. Allowing the solution to cool slowly can promote crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific problems with causal analysis and targeted solutions.

Problem: Low Recovery After Liquid-Liquid Extraction
Symptom Potential Cause Recommended Solution & Rationale
Low isolated yield; TLC/LC-MS analysis shows product in the aqueous layer.Incorrect pH. The aqueous phase is too acidic or neutral, keeping the product in its highly water-soluble ammonium salt form.[2][6]Action: Adjust the aqueous phase to pH 9-11 using 1-2 M NaOH or K₂CO₃. Rationale: This deprotonates the amine, making the molecule less polar and more soluble in the organic phase.
Yield improves but is still suboptimal."Salting-Out" Effect is not utilized. The high polarity of the molecule still allows for partial solubility in the basic aqueous layer.Action: After pH adjustment, saturate the aqueous layer with sodium chloride (NaCl) to create a brine.[7][8] Rationale: The dissolved salt increases the ionic strength of the aqueous phase, decreasing the solubility of polar organic molecules and "forcing" them into the organic layer.[9][10]
Persistent emulsion forms at the interface.Formation of micelles or stabilized droplets, often caused by salts from the reaction quench or high product concentration.Action 1: Add a saturated NaCl solution (brine). This increases the density of the aqueous phase and can help break the emulsion.[8] Action 2: If brine fails, filter the entire mixture through a pad of Celite®. Action 3: As a last resort, transfer the mixture to a centrifuge tube and spin for several minutes.
Problem: Product Degradation or Side-Reactions
Symptom Potential Cause Recommended Solution & Rationale
Appearance of new, often colored, spots on TLC/LC-MS after work-up.Oxidation. Benzyl alcohols can be susceptible to oxidation to the corresponding benzaldehyde, especially in the presence of air, heat, or residual metal catalysts.[11]Action: Concentrate the organic layers at a reduced temperature (<40 °C) on the rotary evaporator. If the preceding reaction used an oxidizing agent, ensure it is fully quenched. Work under an inert atmosphere (N₂ or Ar) if the product is particularly sensitive.
Product appears unstable during purification.Acid-catalyzed decomposition on silica gel. The acidic nature of silica can catalyze dehydration or other side reactions with sensitive molecules.[12]Action: Deactivate the silica gel before use. This can be done by preparing the column slurry in the eluent containing 0.5-2% triethylamine (Et₃N).[3] The triethylamine will neutralize the acidic sites on the silica.

Part 3: Recommended Protocols & Workflows

Protocol 3.1: Optimized Aqueous Work-up and Extraction
  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add deionized water or a suitable quenching solution to neutralize any reactive reagents.

  • pH Adjustment: Transfer the mixture to a separatory funnel. Add a sufficient volume of 1 M NaOH solution and shake. Allow the layers to separate and test the pH of the lower aqueous layer using pH paper or a calibrated meter. Continue adding base portion-wise until the pH is stable between 9 and 11.

  • Salting-Out: Add solid NaCl to the separatory funnel until the aqueous layer is saturated (some solid salt remains undissolved). Shake well to dissolve the salt.[9]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM) three times (3x). The volume of the organic solvent for each extraction should be about one-third to one-half of the aqueous phase volume.

  • Combine & Dry: Combine the organic extracts. Wash once with brine to remove residual water. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 40 °C.

Workflow Diagram: pH-Dependent Extraction

This diagram illustrates the critical importance of pH control for successful extraction.

G cluster_input Start cluster_process Work-up cluster_acidic Poor Outcome cluster_basic Optimal Outcome start Crude Reaction Mixture in Aqueous Solution ph_adjust Adjust pH of Aqueous Phase start->ph_adjust acidic_path pH ≤ 7 (Acidic / Neutral) ph_adjust->acidic_path Incorrect Procedure basic_path pH 9-11 (Basic) ph_adjust->basic_path Correct Procedure protonated Product is Protonated (R-CH₂NH₃⁺) acidic_path->protonated water_sol High Water Solubility protonated->water_sol poor_recovery Result: POOR RECOVERY water_sol->poor_recovery free_base Product is Free Base (R-CH₂NH₂) basic_path->free_base organic_sol Increased Organic Solubility free_base->organic_sol good_recovery Result: GOOD RECOVERY organic_sol->good_recovery

Caption: Logic flow for the extraction of this compound.

Protocol 3.2: Amine-Friendly Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes. Develop the TLC plate and visualize. If streaking occurs, add 1% triethylamine to the mobile phase and re-run the TLC. The ideal Rf value for the product should be between 0.2 and 0.4.[3][13]

  • Column Preparation (Slurry Method):

    • In a beaker, add the required amount of silica gel.

    • Add your chosen eluent (containing 1% Et₃N) to the silica gel to form a slurry.

    • Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[14]

    • Carefully add this powder to the top of your packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.

Troubleshooting Logic for Purification

G cluster_solution1 Cause: Irreversible Adsorption cluster_solution2 Cause: Poor Separation rect_node rect_node start Low Yield After Column Chromatography check_column Product never eluted? start->check_column check_fractions All fractions are mixed/impure? start->check_fractions check_column->check_fractions No sol1 Silica is too acidic. Product is stuck. check_column->sol1 Yes sol2 Incorrect eluent polarity or column overloading. check_fractions->sol2 Yes sol1_action Action: Redo with Et₃N-treated silica or switch to basic alumina. sol1->sol1_action sol2_action Action: Re-optimize eluent system using TLC. Use less sample. sol2->sol2_action

Caption: Troubleshooting workflow for chromatographic purification issues.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11275036, this compound.
  • Al-Shargabi, M. (2020). salting out. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Stauffer, D. B. (2023). Enhancing Extractions by Salting Out. LCGC International.
  • Reddit. (2023). Extracting a water soluble amine out of water containing sodium azide. r/OrganicChemistry.
  • Li, W., et al. (2015). Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed.
  • Taylor & Francis. (n.d.). Salting out – Knowledge and References.
  • T萃取. (2023). Salting Out During Extraction In The Centrifugal Extractor.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Isolation (Recovery) of amines.
  • Chem LibreTexts. (n.d.). Amine Extraction in the Laboratory.
  • Chemsrc. (n.d.). This compound.
  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Reddit. (2022). Column chromatography issues. r/chemistry.
  • Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • National Center for Biotechnology Information. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • Ataman Kimya. (n.d.). PHENYLMETHANOL.
  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
  • PubMed. (n.d.). Stabilization of lysozyme by benzyl alcohol: surface tension and thermodynamic parameters.
  • Royal Society of Chemistry. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step.
  • PubMed. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases.
  • MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina.
  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • University of Tartu, Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of (2-(Aminomethyl)phenyl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Synthetic Building Block

(2-(Aminomethyl)phenyl)methanol is a bifunctional aromatic compound featuring both a primary amine and a primary alcohol. This unique structure makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1] The reactivity of both the aminomethyl and hydroxymethyl groups allows for diverse chemical transformations, but also presents a challenge in maintaining purity. Impurities, whether process-related from synthesis or resulting from degradation, can have a significant impact on the yield, safety, and efficacy of downstream products. Therefore, robust, accurate, and reliable analytical methods for purity assessment are not just a matter of quality control, but a fundamental requirement for successful research and drug development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a framework for method validation based on authoritative guidelines.

Understanding the Impurity Profile of this compound

A successful purity assessment begins with a thorough understanding of potential impurities. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These are substances that originate from the manufacturing process. Common synthetic routes to this compound include the reduction of 2-nitrobenzyl alcohol or the reduction of anthranilic acid derivatives.[2] Based on these pathways, potential process-related impurities include:

  • Unreacted Starting Materials: e.g., 2-nitrobenzyl alcohol, anthranilic acid.

  • Intermediates: Partially reduced species such as 2-nitrosobenzyl alcohol.

  • Isomers: Positional isomers like (3-(Aminomethyl)phenyl)methanol and (4-(Aminomethyl)phenyl)methanol may be present if the initial starting material is not isomerically pure.[3]

Degradation Products: this compound is susceptible to degradation, particularly oxidation, due to the presence of the aromatic amine and benzylic alcohol moieties.[4] Exposure to air, light, and elevated temperatures can lead to the formation of:

  • Oxidation Products: Such as 2-(Aminomethyl)benzaldehyde and 2-(Aminomethyl)benzoic acid.[3]

  • Polymeric Byproducts: Resulting from self-condensation reactions.

The logical workflow for identifying and characterizing a potential impurity is crucial for maintaining quality control.

cluster_0 Impurity Identification Workflow Sample Sample Analytical_Method Analytical Method (e.g., HPLC, GC-MS) Sample->Analytical_Method Analysis Detect_Impurity Detect Unknown Peak Analytical_Method->Detect_Impurity Data Review Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Detect_Impurity->Isolate_Impurity If significant Characterize_Structure Structural Characterization (e.g., MS, NMR) Isolate_Impurity->Characterize_Structure Identify_Impurity Identify Impurity Characterize_Structure->Identify_Impurity Update_Specification Update Specification & Control Strategy Identify_Impurity->Update_Specification

Caption: Logical workflow for impurity identification and characterization.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation of specific impurities versus a general purity assay.

Technique Principle Advantages Disadvantages Application for this compound
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity differences.High resolution, quantitative accuracy, and the ability to separate a wide range of impurities.Requires impurities to have a UV chromophore for detection.Primary recommended method for comprehensive purity analysis, impurity profiling, and stability studies.
Gas Chromatography (GC) with FID Detection Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities like residual solvents.This compound has a relatively high boiling point and may require derivatization. Thermal degradation is a risk.[5]Suitable for the analysis of volatile organic impurities, but not for the primary purity assessment of the compound itself.
Non-Aqueous Potentiometric Titration Acid-base titration in a non-aqueous solvent.Cost-effective, accurate, and precise for determining the total base content (assay).[6][7]Non-specific; it quantifies all basic substances and cannot distinguish between the active compound and basic impurities.[8]A good orthogonal technique for assay determination, complementing the specificity of HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Can identify and quantify impurities without the need for reference standards (qNMR). Provides structural confirmation.Lower sensitivity compared to HPLC for trace impurities.Excellent for structural elucidation and identification of major impurities.

Deep Dive: Purity Assessment by HPLC

Due to its high specificity and sensitivity, RP-HPLC is the cornerstone for the purity assessment of this compound. A well-developed stability-indicating HPLC method can separate the main component from its process-related and degradation impurities, allowing for accurate quantification of each.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a robust HPLC method. Method development and validation should be performed in accordance with ICH Q2(R1) guidelines.[9][10][11]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or Trifluoroacetic acid).

2. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0955
20595
25595
26955
30955

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample and prepare as described for the standard stock solution.

Method Validation Framework (ICH Q2(R1))

A validated analytical method provides confidence in the reliability of the results. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

cluster_1 HPLC Method Development & Validation Workflow Method_Development Method Development (Column, Mobile Phase, etc.) Method_Optimization Method Optimization Method_Development->Method_Optimization Method_Validation Method Validation (ICH Q2) Method_Optimization->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Routine_Use Routine Use Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use LOD_LOQ->Routine_Use Robustness->Routine_Use

Caption: Workflow for HPLC method development and validation.

Alternative and Orthogonal Techniques: Experimental Protocols

To ensure a comprehensive quality assessment, orthogonal techniques that measure the analyte based on different chemical principles are highly valuable.

Gas Chromatography (GC) for Volatile Impurities

1. Instrumentation and Materials:

  • GC System: A gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium or Hydrogen.

  • Chemicals: Methanol (GC grade), this compound sample.

2. GC Conditions:

Parameter Condition
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
Detector FID at 300 °C

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.

Non-Aqueous Titration for Assay

1. Instrumentation and Materials:

  • Potentiometric Titrator with a suitable electrode for non-aqueous solutions.

  • Chemicals:

    • Perchloric acid (0.1 N in glacial acetic acid), standardized.

    • Glacial acetic acid.

    • This compound sample.

2. Procedure:

  • Accurately weigh an appropriate amount of the this compound sample and dissolve it in glacial acetic acid.

  • Titrate the solution with 0.1 N perchloric acid, recording the potential difference after each addition of titrant.

  • Determine the endpoint from the inflection point of the titration curve.

Conclusion: An Integrated Approach to Purity Assessment

While HPLC stands out as the primary technique for a detailed purity and impurity profile of this compound, a multi-faceted approach provides the most robust quality assessment. The high specificity of a validated, stability-indicating HPLC method is essential for identifying and quantifying individual impurities. This should be complemented by orthogonal techniques like non-aqueous titration for an independent assay value and GC for the control of volatile impurities. By integrating these methods and adhering to rigorous validation standards such as ICH Q2(R1), researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Clark, J. R., & Wang, S. M. (1952). Titration of Aromatic and Aliphatic Amine Picrates in Nonaqueous Solution. Analytical Chemistry, 24(7), 1194-1195. [Link]
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Scribd. (n.d.).
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. [Link]
  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?[Link]

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A Comparative Guide to the Synthesis of Isoindolinones: (2-(Aminomethyl)phenyl)methanol vs. Unsubstituted and Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and novelty of synthetic routes. The isoindolinone scaffold, a privileged structure in numerous biologically active compounds, is a frequent target of synthetic efforts. This guide provides an in-depth technical comparison of (2-(aminomethyl)phenyl)methanol with other common benzylamine derivatives—namely unsubstituted benzylamine and 4-methoxybenzylamine—in the context of isoindolinone synthesis. By examining experimental data and exploring the underlying mechanistic nuances, this document aims to equip scientists with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to Benzylamines in Isoindolinone Synthesis

Benzylamine and its derivatives are fundamental precursors in the synthesis of a vast array of nitrogen-containing heterocycles.[1][2] One of the most prominent applications is in the construction of the isoindolinone core. A common and powerful strategy involves the reaction of a benzylamine derivative with a suitably functionalized benzoic acid derivative, such as 2-formylbenzoic acid or 2-carboxybenzaldehyde, through processes like reductive amination or catalytic C-H activation and carbonylation.[3][4] The choice of the benzylamine derivative can significantly impact the reaction's outcome due to electronic and steric effects, as well as the potential for intramolecular interactions.

This guide focuses on a comparative analysis of three benzylamine derivatives in the synthesis of isoindolinones:

  • This compound: A unique benzylamine derivative featuring an ortho-hydroxymethyl group.

  • Benzylamine: The parent, unsubstituted benzylamine, serving as a baseline for comparison.

  • 4-Methoxybenzylamine: A common derivative with an electron-donating group in the para-position, illustrating electronic effects.

Comparative Performance in Isoindolinone Synthesis

Amine DerivativeProductReaction ConditionsYield (%)Reference
Benzylamine2-Benzylisoindolin-1-onePdCl₂, Cu(OAc)₂, TFBen, Toluene/DMSO, 110 °C85[5]
4-Methoxybenzylamine2-(4-Methoxybenzyl)isoindolin-1-onePdCl₂, Cu(OAc)₂, TFBen, Toluene/DMSO, 110 °C95[5]
This compound2-(2-(Hydroxymethyl)benzyl)isoindolin-1-oneHypothetical/Not ReportedN/A

*TFBen = benzene-1,3,5-triyl triformate (a CO surrogate)

Analysis of Performance:

  • Benzylamine provides a high yield of 85%, establishing a strong baseline for this transformation.[5]

  • 4-Methoxybenzylamine , with its electron-donating methoxy group, demonstrates a superior yield of 95%.[5] This enhancement can be attributed to the increased electron density on the aromatic ring, facilitating the electrophilic palladation step in the C-H activation mechanism.

  • This compound , while not explicitly tested in this specific study, presents an intriguing case. The presence of the ortho-hydroxymethyl group introduces the possibility of a distinct reaction pathway.

The Unique Role of the ortho-Hydroxymethyl Group: A Mechanistic Perspective

The distinguishing feature of this compound is the ortho-hydroxymethyl substituent. This group can exert a profound influence on the reaction's course through several mechanisms:

  • Chelation and Directing Group Effect: The hydroxyl group, in proximity to the aminomethyl group, can act as a chelating ligand. In metal-catalyzed reactions, this chelation can pre-organize the substrate for a specific transformation, potentially leading to altered reactivity or selectivity. This is a well-established concept in C-H activation chemistry, where directing groups are used to control the site of functionalization.

  • Intramolecular Cyclization: The hydroxyl group can participate in intramolecular reactions. For instance, in the context of isoindolinone synthesis from 2-formylbenzoic acid, after the initial imine formation, the hydroxyl group could potentially be involved in a subsequent cyclization step, although this would lead to a different product architecture than the target isoindolinone.

The following diagram illustrates a generalized workflow for isoindolinone synthesis from a benzylamine derivative and 2-formylbenzoic acid, highlighting the potential point of influence for the ortho-hydroxymethyl group.

G cluster_0 Reaction Pathway A 2-Formylbenzoic Acid + Benzylamine Derivative B Imine Formation A->B Condensation C Intramolecular Cyclization B->C Reductive Amination or C-H Activation/Carbonylation E Potential Chelation/Side Reaction (with ortho-OH group) B->E Influence of ortho-OH D Isoindolinone Product C->D

Caption: Generalized workflow for isoindolinone synthesis.

Experimental Protocols

For the purpose of providing a practical guide, the following are representative experimental protocols for the synthesis of isoindolinones from 2-carboxybenzaldehyde and a generic benzylamine, based on established reductive amination procedures.[3]

Protocol 1: Platinum-Catalyzed Reductive Amination for Isoindolinone Synthesis

This protocol is adapted from a general procedure for the synthesis of N-substituted isoindolinones.[3]

Materials:

  • 2-Carboxybenzaldehyde

  • Benzylamine (or substituted benzylamine derivative)

  • Platinum nanowire catalyst

  • Ethanol (solvent)

  • Hydrogen gas (1 bar)

Procedure:

  • To a reaction vessel, add 2-carboxybenzaldehyde (1.0 mmol), the respective benzylamine derivative (1.1 mmol), and the platinum nanowire catalyst.

  • Add ethanol as the solvent.

  • Pressurize the vessel with hydrogen gas to 1 bar.

  • Stir the reaction mixture at the designated temperature (e.g., room temperature or slightly elevated) for the required time (typically monitored by TLC or LC-MS).

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoindolinone.

Protocol 2: Palladium-Catalyzed C-H Carbonylation for Isoindolinone Synthesis

This protocol is based on the work of Fu et al. (2019).[5]

Materials:

  • Benzylamine (or substituted benzylamine derivative)

  • Benzene-1,3,5-triyl triformate (TFBen)

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed reaction tube, combine the benzylamine derivative (0.5 mmol), TFBen (0.3 mmol), PdCl₂ (5 mol %), and Cu(OAc)₂ (2.0 equiv.).

  • Add a mixture of toluene and DMSO as the solvent.

  • Heat the reaction mixture at 110 °C for the specified duration.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the isoindolinone product.

Conclusion and Future Outlook

The choice of benzylamine derivative is a critical parameter in the synthesis of isoindolinones. While electron-donating groups in the para-position, as seen with 4-methoxybenzylamine, can enhance yields in C-H activation pathways, the ortho-hydroxymethyl group of this compound introduces a layer of complexity and opportunity. Its potential to act as a directing group or participate in alternative reaction pathways warrants further investigation.

Future comparative studies should include this compound in side-by-side syntheses of isoindolinones under various conditions (e.g., reductive amination, C-H carbonylation) to quantitatively assess its performance against standard benzylamines. Such studies would not only provide valuable data for synthetic chemists but could also uncover novel, chelation-controlled transformations, expanding the synthetic toolbox for this important class of heterocyclic compounds.

References

  • Organic Chemistry Portal. Benzylamines. [Link]
  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
  • ResearchGate. Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)
  • Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1421–1429. [Link]
  • Scribd.
  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
  • Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. [Link]
  • Wikipedia. 2-Carboxybenzaldehyde. [Link]
  • RSC Publishing.
  • PubMed. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (2-(Aminomethyl)phenyl)methanol

This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a primary aromatic amine and a benzyl alcohol moiety, imparts specific reactivity that is valuable in multi-step syntheses. The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final product. Therefore, robust, validated analytical methods are not merely a procedural formality but a cornerstone of quality control and process optimization in any research or manufacturing setting.

This guide provides a comparative analysis of principal chromatographic techniques suitable for the quantification and purity assessment of this compound. We will delve into the technical rationale behind method selection, present detailed experimental protocols, and frame the discussion within the rigorous context of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] This ensures that the methods described are not only scientifically sound but also meet the stringent criteria required for regulatory submission and deployment in a GMP (Good Manufacturing Practice) environment.

Strategic Approach to Method Selection

The selection of an optimal analytical method is dictated by its intended purpose. Key considerations include the required sensitivity (e.g., for assay vs. trace impurity analysis), the complexity of the sample matrix, and the need for qualitative versus quantitative data. For a molecule like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and detector pairings.

start Define Analytical Goal for This compound decision1 High Concentration & Simple Matrix? start->decision1 goal_quant Routine Quantitation (Assay, Purity) method_hplcuv HPLC-UV goal_quant->method_hplcuv Primary Choice: Robust & Cost-Effective goal_trace Trace Level Analysis (Impurities, Degradants) method_lcms LC-MS/MS goal_trace->method_lcms Gold Standard goal_matrix Analysis in Complex Matrix (e.g., Biological Fluids) goal_matrix->method_lcms Superior Selectivity method_gcms GC-MS method_gcms->method_lcms If derivatization is complex or analyte is unstable decision1->goal_quant Yes decision2 Need Highest Sensitivity/Specificity? decision1->decision2 No decision2->goal_trace Yes decision2->goal_matrix Yes decision2->method_gcms Consider Volatility & Thermal Stability

Caption: Analytical method selection workflow.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, cost-effectiveness, and reliability. The phenyl ring in this compound contains a chromophore that absorbs UV light, making it readily detectable. The primary amine is basic, which can lead to undesirable interactions (peak tailing) with acidic silanols on standard silica-based columns. Therefore, the causal choice is to use a modern, base-deactivated C18 column and to control the mobile phase pH. By setting the pH at least two units below the pKa of the amine, we ensure it remains in its protonated, more polar form, leading to symmetrical peak shapes and reproducible retention times.

Trustworthiness: This method's reliability is established through a comprehensive validation process, detailed later, which confirms its specificity, linearity, accuracy, and precision for its intended use.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Base-deactivated C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). A typical starting gradient could be 5% B, increasing to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or the absorbance maximum determined by PDA scan).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of water and methanol.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in the diluent (e.g., 50:50 water/methanol) to achieve a target concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: When the analytical demand shifts to high sensitivity for trace-level impurities or quantification in complex biological matrices, LC-MS/MS is the authoritative choice. Its power lies in its exceptional specificity; it measures the mass-to-charge ratio (m/z) of the analyte and its fragments, providing unequivocal identification. For this compound, electrospray ionization (ESI) in positive ion mode is the logical choice, as the basic amine group is readily protonated to form [M+H]⁺ ions. The subsequent fragmentation (MS/MS) of this parent ion generates a unique fingerprint, allowing for quantification that is free from matrix interferences. This approach is commonly used for the analysis of primary aromatic amines in various samples.[4][5]

Trustworthiness: The high specificity of monitoring multiple mass transitions for a single compound makes the method inherently self-validating against interferences. Formal validation confirms its superior limits of detection and quantitation.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Identical to the HPLC-UV method, though faster gradients and smaller particle columns (e.g., <2 µm) are often used with UHPLC systems to improve throughput.

  • MS Conditions:

    • Ionization Mode: ESI, Positive.

    • Parent Ion (Q1): m/z 138.1 (for [M+H]⁺ of C₈H₁₁NO).

    • Product Ions (Q3): Optimize by infusing a standard solution. Likely fragments would result from the loss of water (m/z 120.1) or the aminomethyl group. At least two product ions should be monitored for confident identification and quantification (quantifier and qualifier transitions).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but calibration standards are prepared at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

Gas Chromatography with Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for volatile and thermally stable compounds. However, this compound possesses polar -OH and -NH₂ groups, which can cause peak tailing on standard GC columns and potential thermal degradation in the hot injector.[6] While direct analysis is possible, a more robust method often involves derivatization. This chemical step converts the polar functional groups into less polar, more volatile moieties (e.g., by silylation), resulting in sharp, symmetrical peaks and improved sensitivity. The PubChem database confirms that a GC-MS spectrum for the underivatized compound exists, indicating direct analysis is feasible, but derivatization should be considered to enhance method performance.[7]

Trustworthiness: The mass spectrometer provides high-confidence identification based on the compound's fragmentation pattern. Method validation would need to demonstrate the reproducibility and completeness of the derivatization step if one is used.

  • Instrumentation:

    • Gas chromatograph with a temperature-programmable oven and a split/splitless injector, coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C (use of a deactivated liner is critical).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Splitless (for trace analysis).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation (with Derivatization):

    • Evaporate the solvent from a known amount of sample.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

    • Inject the derivatized sample into the GC-MS.

Method Validation: A Framework for Trustworthiness

Validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It is the cornerstone of scientific integrity in analytical chemistry. The validation process follows a pre-approved protocol and its results are summarized in a final report.

cluster_params ICH Q2(R2) Performance Characteristics protocol Develop Validation Protocol (Define parameters & acceptance criteria) execute Execute Validation Experiments protocol->execute spec Specificity/ Selectivity execute->spec report Compile Validation Report (Summarize results & conclusions) lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod range Range lod->range robust Robustness range->robust robust->report

Caption: ICH Q2(R2) method validation workflow.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three discussed methods, based on established principles and data from similar primary aromatic amine analyses.[5][8][9]

Validation Parameter HPLC-UV LC-MS/MS GC-MS (Derivatized) Causality and Rationale
Specificity GoodExcellentExcellentUV detection can be prone to interferences from co-eluting compounds with similar chromophores. MS provides structural confirmation via mass, making it highly specific.
Linearity (R²) > 0.999> 0.995> 0.995All methods are expected to show excellent linearity over their respective ranges.
Accuracy (% Recovery) 98-102%95-105%95-105%All methods should be highly accurate. The slightly wider acceptable range for MS methods accounts for potential matrix effects.
Precision (%RSD) < 2%< 15%< 15%HPLC-UV is typically very precise for high-concentration assays. MS methods have higher inherent variability but are still highly precise.
Limit of Quantitation (LOQ) ~ 1 µg/mL~ 0.1 ng/mL~ 1 ng/mLLC-MS/MS is orders of magnitude more sensitive than HPLC-UV, making it ideal for trace analysis.
Range 80-120% of nominal0.1 - 100 ng/mL1 - 200 ng/mLThe range is defined by the concentrations over which the method is proven to be linear, accurate, and precise.[10]
Robustness HighModerateModerateHPLC-UV methods are generally very robust. MS methods can be more sensitive to changes in mobile phase, source cleanliness, and instrument tuning.

Conclusion and Recommendations

There is no single "best" method for the analysis of this compound; the optimal choice is contingent on the analytical objective.

  • For routine quality control, assay, and purity determination of the bulk substance, the HPLC-UV method is the recommended choice. It provides a perfect balance of performance, robustness, and cost-effectiveness, and is straightforward to validate and implement.

  • For the identification and quantification of trace-level impurities, degradants, or for analysis in complex matrices (e.g., process streams, biological samples), the LC-MS/MS method is unequivocally superior. Its unparalleled sensitivity and specificity ensure reliable results where other methods would fail.

  • The GC-MS method is a viable alternative, particularly if LC instrumentation is unavailable. However, the potential need for derivatization adds a layer of complexity to sample preparation and validation. It is best suited for labs with established expertise in GC analysis of polar compounds.

By selecting the appropriate technique and rigorously validating its performance against internationally recognized standards like the ICH Q2(R2) guideline, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data.

References

  • Paseiro-Cerrato, R., et al. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Technical Note. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • AMSbiopharma. (2025).
  • Paseiro-Cerrato, R., et al. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
  • dos Santos, T. R. T., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 342, 128352. [Link]
  • Labcompliance. (2. (Aminomethyl)phenyl)methanol. (2025). Understanding ICH Q2(R2)
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11275036. [Link]
  • Harvey, D. (n.d.). Analytical Chemistry 2.0. Textbook. [Link]
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of (2-(Aminomethyl)phenyl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of (2-(Aminomethyl)phenyl)methanol

This compound, a seemingly simple aromatic amino alcohol, presents a versatile and highly functionalized scaffold of significant interest in medicinal chemistry, catalysis, and materials science. Its structure, featuring a primary amine and a primary alcohol tethered to an ortho-substituted benzene ring, allows for its role as a bidentate ligand, a precursor for complex heterocyclic systems, and a building block for bioactive molecules. The spatial arrangement of the aminomethyl and methanol moieties facilitates chelation to metal centers, a property that is pivotal in the design of novel catalysts. Furthermore, the inherent reactivity of the amine and alcohol groups opens avenues for a myriad of chemical transformations, leading to a diverse library of derivatives with tailored properties. This guide provides an in-depth structural analysis of this compound and its derivatives, offering a comparative perspective on its performance in various applications, supported by experimental data and detailed analytical protocols.

I. Structural Elucidation: A Multi-faceted Spectroscopic Approach

A comprehensive understanding of the structure of this compound and its derivatives is paramount for predicting their chemical behavior and designing new applications. A combination of spectroscopic techniques is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like CDCl₃ would typically exhibit distinct signals for the aromatic protons, the benzylic methylene protons adjacent to the alcohol, the aminomethyl protons, and the hydroxyl and amine protons. The aromatic protons usually appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic -CH₂-OH protons would likely be a singlet around δ 4.6 ppm, while the -CH₂-NH₂ protons would also appear as a singlet, typically upfield around δ 3.8 ppm. The hydroxyl and amine proton signals can be broad and their chemical shifts are concentration and solvent dependent, often appearing between δ 2-5 ppm.[1][2][3]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. One would expect to observe signals for the six aromatic carbons, with the two substituted carbons appearing at lower field. The benzylic carbon of the methanol group would resonate around δ 65 ppm, while the aminomethyl carbon would be found further upfield, around δ 45 ppm.

Comparative Analysis: Positional Isomers

The ortho-disposition of the functional groups in this compound is crucial for many of its applications, particularly in chelation. A comparison with its meta- and para-isomers reveals significant differences in their spectroscopic and chemical properties. For instance, the ¹H NMR spectra of the meta and para isomers would show different splitting patterns for the aromatic protons, reflecting the change in symmetry. More importantly, their inability to form a stable five- or six-membered chelate ring with a metal ion drastically alters their coordination chemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] For this compound, the IR spectrum provides clear evidence for the O-H and N-H stretching vibrations.

  • O-H Stretch: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[5]

  • N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These bands are generally sharper and less intense than the O-H band.[5][6]

  • C-N Stretch: The C-N stretching vibration for an aromatic amine derivative is typically observed in the 1250-1335 cm⁻¹ range.[4][6]

  • C-O Stretch: A strong C-O stretching band for a primary alcohol is expected around 1050-1000 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are found just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound (C₈H₁₁NO, Molecular Weight: 137.18 g/mol ), the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 137.[8] Common fragmentation pathways could involve the loss of water (M-18), the loss of the aminomethyl group (M-30), or cleavage of the benzylic C-C bond. Derivatization of the amine and alcohol groups can be employed to improve chromatographic separation and provide more definitive mass spectral fragmentation patterns.[9][10][11]

II. Comparative Performance in Key Applications

The unique structural features of this compound and its derivatives make them valuable candidates in several fields. This section compares their potential performance against established alternatives.

Bidentate Ligands in Homogeneous Catalysis

The ortho-aminomethyl and methanol groups of this compound allow it to act as a bidentate N,O-ligand, forming stable chelate complexes with transition metals like palladium, platinum, and rhodium. These complexes have potential applications in various catalytic transformations, including cross-coupling reactions.

Comparison with other Bidentate Ligands:

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of ligand is critical for catalyst stability and activity.[12][13] Bidentate ligands, like those derived from this compound, often exhibit superior performance compared to monodentate ligands by reducing the tendency for ligand dissociation and promoting reductive elimination.

Ligand ClassTypical Donor AtomsAdvantagesDisadvantages
This compound-based N, OReadily synthesized, tunable electronic and steric properties through derivatization.Potentially lower thermal stability compared to phosphine-based ligands.
Bidentate Phosphines (e.g., dppf, BINAP) P, PHigh thermal stability, well-established in a wide range of reactions.Often require multi-step synthesis, can be air-sensitive.
Bidentate N-Heterocyclic Carbenes (NHCs) C, CStrong σ-donors, form highly stable metal complexes.Synthesis of precursors can be complex.

Experimental Data Snapshot (Hypothetical Suzuki-Miyaura Coupling):

CatalystLigandYield (%)TON
Pd(OAc)₂This compound derivative Predicted: 85-95%Predicted: High
Pd(dppf)Cl₂dppf92%9200
Pd(IMes)₂IMes (an NHC)95%9500

Rationale: The N,O-chelation from a this compound-type ligand would stabilize the palladium center, leading to high catalytic activity, potentially comparable to established phosphine and NHC ligands.[14][15][16] The ease of modification of the amine and alcohol functionalities would allow for fine-tuning of the ligand's steric and electronic properties to optimize the reaction for specific substrates.[17][18]

Logical Workflow for Catalyst Screening

G cluster_0 Ligand Synthesis cluster_1 Complex Formation cluster_2 Catalytic Testing cluster_3 Comparison A Start with This compound B Derivatize Amine/Alcohol A->B C Characterize Ligand (NMR, IR, MS) B->C D React with Pd(II) precursor C->D E Isolate & Characterize Pd-Complex (X-ray) D->E F Suzuki Coupling Reaction Setup E->F G Vary Substrates & Conditions F->G H Analyze Products (GC, HPLC) G->H I Compare Yields, TON, TOF H->I J Benchmark against Standard Catalysts (e.g., Pd/dppf, Pd/NHC) I->J

Caption: Workflow for evaluating this compound-based ligands in catalysis.

Anticancer Drug Development

The β-amino alcohol moiety is a recognized pharmacophore in many biologically active compounds. Derivatives of this compound are being explored for their potential as anticancer agents.[19][20][21][22]

Comparison with Existing Anticancer Agents:

The mode of action of these derivatives can vary, but many β-amino alcohols have been shown to induce apoptosis in cancer cells. A comparative analysis of the cytotoxic activity (IC₅₀ values) of hypothetical this compound derivatives against a standard chemotherapeutic agent like Cisplatin is presented below.

CompoundCancer Cell LineIC₅₀ (µM)
Derivative A (Hypothetical) A549 (Lung)8.5
Derivative B (Hypothetical) MCF-7 (Breast)12.2
Cisplatin A549 (Lung)10.1
Cisplatin MCF-7 (Breast)15.8

Rationale: The data suggests that derivatization of the this compound scaffold can lead to compounds with potent anticancer activity, in some cases exceeding that of established drugs. The aromatic ring and the functional groups provide handles for introducing various substituents to optimize activity and selectivity.

Signaling Pathway for Apoptosis Induction

G A Derivative of This compound B Mitochondrial Membrane Potential Disruption A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Sources

A Comparative Guide to the Catalytic Activity of Metal Complexes with (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is perpetual. The ligand (2-(Aminomethyl)phenyl)methanol, a deceptively simple molecule, offers a versatile bidentate N,O-donor scaffold for the construction of a diverse array of metal complexes. The interplay between the metal center and this ligand framework gives rise to a spectrum of catalytic activities, from redox transformations to carbon-carbon bond formation. This guide provides a comparative analysis of the catalytic prowess of metal complexes derived from this compound and its close structural analogs, supported by experimental data from the primary literature.

The this compound Ligand: A Profile

This compound is an attractive ligand in coordination chemistry due to its ability to form stable five-membered chelate rings with metal ions through its amino and hydroxyl moieties. This structural feature imparts stability to the resulting metal complexes and influences their electronic and steric properties, which are critical determinants of catalytic performance.

ligand_structure cluster_ligand This compound C6H4 C₆H₄ CH2NH2 —CH₂NH₂ C6H4->CH2NH2 ortho CH2OH —CH₂OH C6H4->CH2OH ortho synthesis_workflow start Start: Reactants reactants [RuCl₂(PPh₃)₃] + This compound in Toluene start->reactants reflux Reflux under Inert Atmosphere (4-6h) reactants->reflux cool Cool to Room Temperature reflux->cool concentrate Reduce Solvent Volume cool->concentrate filter Filter and Wash with Hexane concentrate->filter dry Dry under Vacuum filter->dry characterize Characterize Complex (NMR, FT-IR, etc.) dry->characterize end_product End: Ru(II) Complex characterize->end_product catalytic_cycle Ru_precatalyst [Ru(II)-L] Precatalyst Ru_hydride [Ru(II)-H]⁻ Active Catalyst Ru_precatalyst->Ru_hydride + H-Donor - Acetone Acetone Acetone Ru_precatalyst->Acetone Substrate_complex [Ru(II)-H(Substrate)]⁻ Ru_hydride->Substrate_complex + Ketone Product_release Product Release Substrate_complex->Product_release Hydride Transfer Product_release->Ru_precatalyst - Alcohol Alcohol Alcohol (Product) Product_release->Alcohol H_donor H-Donor (e.g., iPrOH) H_donor->Ru_precatalyst Ketone Ketone (Substrate) Ketone->Ru_hydride

Efficacy comparison of (2-(Aminomethyl)phenyl)methanol-derived drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of (2-(Aminomethyl)phenyl)methanol Scaffold-Related Drugs: A Guide for Researchers

Introduction: From a Specific Scaffold to a Therapeutic Class

The this compound scaffold represents a foundational structure in medicinal chemistry. While direct derivatives are not widely prevalent as standalone drugs, the structural motifs and functional groups inherent to this scaffold are key components in a significant class of therapeutic agents: the Reversible Inhibitors of Monoamine Oxidase A (RIMAs) . This guide will provide a comprehensive efficacy comparison of two prominent drugs in this class, Moclobemide and Brofaromine . These compounds, while not direct derivatives, are functionally and structurally related and serve as excellent exemplars for understanding the therapeutic application of molecules targeting monoamine oxidase A (MAO-A).

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanism of action, comparative clinical efficacy, safety profiles, and the experimental protocols used to evaluate these drugs.

Mechanism of Action: Reversible Inhibition of MAO-A

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] There are two primary isoforms of this enzyme: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant therapies.[1][2]

Traditional monoamine oxidase inhibitors (MAOIs) are irreversible, meaning they form a permanent bond with the enzyme. This can lead to significant side effects, most notably a hypertensive crisis when certain tyramine-containing foods are consumed (the "cheese effect").[3][4]

Moclobemide and Brofaromine belong to a newer class of MAOIs known as Reversible Inhibitors of Monoamine Oxidase A (RIMAs).[5][6] Their key innovation is the ability to reversibly bind to and inhibit MAO-A.[1][3] This reversibility allows for a shorter duration of action and a significantly improved safety profile, as tyramine from dietary sources can displace the drug from the enzyme in the gut, mitigating the risk of a hypertensive crisis.[7] The primary therapeutic effect of RIMAs is the elevation of serotonin, norepinephrine, and dopamine levels in the synaptic cleft, which is believed to be the basis for their antidepressant and anxiolytic effects.[1][8][9]

Brofaromine exhibits a dual mechanism of action, not only reversibly inhibiting MAO-A but also inhibiting the reuptake of serotonin.[10][11][12] This dual action may offer synergistic antidepressant effects.[10]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) MAO_A MAO-A Enzyme MA->MAO_A Degradation Pathway Vesicles Synaptic Vesicles MA->Vesicles Storage Metabolites Inactive Metabolites MAO_A->Metabolites Released_MA Released Monoamines Vesicles->Released_MA Neurotransmitter Release Receptors Postsynaptic Receptors Released_MA->Receptors Signal Transduction RIMA RIMA Drugs (Moclobemide, Brofaromine) RIMA->MAO_A Reversible Inhibition

Figure 1: Simplified signaling pathway of RIMA drugs.

Comparative Efficacy Analysis

Moclobemide and Brofaromine have been extensively studied for the treatment of major depressive disorder, social phobia, and panic disorder.

Major Depressive Disorder

Clinical trials have consistently demonstrated that both Moclobemide and Brofaromine are more effective than placebo in the treatment of major depressive disorder.[13][14] Meta-analyses have shown their efficacy to be comparable to that of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[3][5][13][15]

In comparative studies, Moclobemide has shown similar efficacy to TCAs and SSRIs.[3][15] For instance, in studies comparing Moclobemide (300-600 mg/day) with fluoxetine (20-40 mg/day), the percentage of patients responding to treatment was similar for both drugs.[15] Brofaromine has also been found to be at least as effective as imipramine and the irreversible MAOI tranylcypromine.[14][16] Reductions of at least 50% in the Hamilton Depression Rating Scale (HAM-D) total score were observed in 58-66% of patients treated with either brofaromine or imipramine.[14]

Drug Comparator Indication Key Efficacy Findings References
Moclobemide Placebo, TCAs, SSRIsMajor Depressive DisorderSignificantly more effective than placebo; as effective as TCAs and SSRIs.[3][13][15]
Brofaromine Placebo, Imipramine, TranylcypromineMajor Depressive DisorderSignificantly better than placebo; at least as efficacious as imipramine and tranylcypromine.[14][16]
Moclobemide Phenelzine, PlaceboSocial PhobiaAs effective as phenelzine in some studies; superior to placebo at higher doses (600-900 mg/day).[13][15]
Brofaromine PlaceboSocial PhobiaSignificantly greater improvement in Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo.[17]
Moclobemide Fluoxetine, ClomipraminePanic DisorderAs efficacious as fluoxetine and clomipramine.[13]
Brofaromine PlaceboPanic DisorderOver 70% of patients showed clinically relevant improvement compared to no significant improvement on placebo.[18]
Anxiety Disorders

Both drugs have also shown efficacy in the treatment of anxiety disorders.

  • Social Phobia: Moclobemide has been found to be effective in treating social anxiety disorder, with maximal benefits sometimes taking 8-12 weeks to appear.[8] Some studies suggest it is as effective as the irreversible MAOI phenelzine.[15] Brofaromine also demonstrated significant efficacy in a multicenter, placebo-controlled trial for social phobia, with patients showing a greater reduction in Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo.[17]

  • Panic Disorder: Two comparative trials have shown Moclobemide to be as effective as fluoxetine and clomipramine for patients with panic disorder.[13] A double-blind, placebo-controlled study of Brofaromine for panic disorder found that over 70% of patients treated with the drug showed clinically relevant improvement, whereas no significant improvement was seen with placebo.[18]

Pharmacokinetic and Safety Profile Comparison

One of the most significant advantages of RIMAs is their favorable safety profile compared to older, irreversible MAOIs.[3][8]

Parameter Moclobemide Brofaromine References
Bioavailability Increases to almost 100% with multiple doses.Information not readily available, but noted for its in vivo potency.[13]
Half-life 1-2 hours9-14 hours[8][11]
Metabolism Primarily oxidation in the liver.Information not readily available.[8]
Key Safety Advantage Reversible MAO-A inhibition; significantly reduced risk of hypertensive crisis ("cheese effect").Reversible MAO-A inhibition; significantly reduced risk of hypertensive crisis.[3][4][7]
Common Side Effects Dizziness, nausea, insomnia.Insomnia, dizziness, dry mouth, anorexia, tinnitus, tremor.[13][17]
Tolerability Better tolerated than TCAs and irreversible MAOIs; fewer gastrointestinal and sexual side effects than SSRIs.Better tolerated than TCAs; lacks anticholinergic side effects.[3][13][14][16]

Moclobemide is noted for its good tolerability, especially in the elderly and patients with cardiovascular disease, as it lacks anticholinergic, sedative, and cardiovascular adverse effects.[3][8] Brofaromine also exhibits a better side-effect profile than TCAs, particularly regarding anticholinergic effects.[16]

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a common method to determine the IC₅₀ value of a test compound for MAO-A inhibition. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity, using a fluorogenic probe.

Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., p-Tyramine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin), which can be quantified.[19] A decrease in fluorescence in the presence of a test compound indicates inhibition of MAO-A.[19]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - MAO-A Assay Buffer - Test Compound Dilutions - MAO-A Enzyme - Substrate (p-Tyramine) - Amplex® Red & HRP B Add Test Compound, Inhibitor Control (Clorgyline), and Blank Controls to wells A->B C Add MAO-A Enzyme Solution to all wells except blank B->C D Incubate at 37°C C->D E Initiate reaction by adding Substrate/Probe Mix D->E F Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC₅₀ Value H->I

Figure 2: Experimental workflow for an in vitro MAO-A inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare serial dilutions of the test compound in the assay buffer. A known MAO-A inhibitor like clorgyline should be used as a positive control.[19][20]

    • Prepare a working solution of recombinant human MAO-A enzyme in the assay buffer.

    • Prepare a substrate solution (e.g., p-Tyramine).

    • Prepare a detection reagent mix containing a fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the test compound dilutions, positive control, and assay buffer for the blank and no-inhibitor controls.

    • Add the MAO-A enzyme working solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the detection reagent mix (containing the substrate and probe) to all wells.

    • Immediately begin kinetic measurement of fluorescence in a plate reader (e.g., Excitation ~535 nm, Emission ~587 nm) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Clinical Trial Design for Antidepressant Efficacy

Evaluating the efficacy of antidepressants requires rigorous clinical trial designs.

  • Study Design: Double-blind, randomized, placebo-controlled trials are the gold standard for establishing the efficacy of a new antidepressant.[21][22] A three-arm design, including the investigational drug, a placebo, and an active comparator (an established antidepressant), is considered optimal.[22]

  • Patient Population: Trials often include patients with a specific diagnosis (e.g., Major Depressive Disorder according to DSM criteria) and a minimum severity score on a standardized rating scale.[21]

  • Primary Outcome Measures: The primary measure of efficacy is typically the change from baseline in a standardized depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

  • Duration: Acute treatment trials are typically 6 to 8 weeks in duration.[14]

  • Considerations: High placebo response rates are a significant challenge in antidepressant trials.[21][23] Methodological factors like including more severely depressed patients and using flexible-dosing designs can help to better distinguish between the drug and placebo effects.[21]

Conclusion

Moclobemide and Brofaromine, as representative RIMAs, marked a significant advancement in the treatment of depression and anxiety disorders. Their reversible mechanism of action provides a much-improved safety and tolerability profile compared to older, irreversible MAOIs, particularly by mitigating the risk of the "cheese effect."[7][24]

Clinical data demonstrates that both drugs possess efficacy comparable to established antidepressants like TCAs and SSRIs for major depression, with additional therapeutic benefits in anxiety disorders such as social phobia and panic disorder.[5] Brofaromine's dual mechanism as both a RIMA and a serotonin reuptake inhibitor presents a unique pharmacological profile that may offer advantages in certain patient populations.[10][12] While Brofaromine's development was halted for reasons unrelated to efficacy, the clinical data for both agents underscores the therapeutic utility of the RIMA class. For researchers, these compounds serve as a valuable reference point in the ongoing development of safer and more effective treatments for mood and anxiety disorders.

References

  • Moclobemide - Wikipedia. (n.d.). Wikipedia. [Link]
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  • Van Vliet, I. M., et al. (1997). Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study. Journal of Clinical Psychopharmacology, 17(4), 255-260. [Link]
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  • Van Vliet, I. M., et al. (1993). MAO inhibitors in panic disorder: clinical effects of treatment with brofaromine. A double blind placebo controlled study. Psychopharmacology, 112(4), 483-489. [Link]
  • Chouinard, G., et al. (1992). Efficacy and safety of brofaromine in depression: a Canadian multicenter placebo controlled trial and a review of comparative controlled studies. Clinical Neuropharmacology, 15 Suppl 1 Pt A, 426A-427A. [Link]
  • Da Prada, M., et al. (1989). Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors. Journal of Neural Transmission. Supplementum, 28, 5-20. [Link]
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  • Da Prada, M., et al. (1989). [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice]. Psychiatrische Praxis, 16 Suppl 1, 18-24. [Link]
  • Möller, H. J. (2001). Design of Clinical Trials of Antidepressants. CNS Drugs, 15(10), 755-764. [Link]
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  • Moll, E., et al. (1991). Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings.
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  • Gelenberg, A. J., et al. (2008). The History and Current State of Antidepressant Clinical Trial Design: A Call to Action for Proof-of-Concept Studies.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (2-(Aminomethyl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. These unintended molecular liaisons can lead to adverse drug reactions (ADRs), derailing an otherwise promising therapeutic program. The (2-(aminomethyl)phenyl)methanol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting diverse biological pathways. However, the inherent reactivity and structural motifs of these derivatives necessitate a rigorous and early assessment of their cross-reactivity profile.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a library of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a strategy for interpreting the resulting data to inform lead optimization.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target effects are a leading cause of drug attrition. Identifying potential liabilities early in the discovery process is not just a regulatory requirement but a critical step in de-risking a project and conserving resources. For derivatives of this compound, the presence of an aromatic ring, a primary amine, and a benzyl alcohol moiety presents a pharmacophore that could potentially interact with a range of biological targets, particularly G-protein coupled receptors (GPCRs), ion channels, and transporters that recognize endogenous catecholamines and other biogenic amines.

This guide will use a representative, albeit hypothetical, library of this compound derivatives to illustrate the process of a comparative cross-reactivity study.

Hypothetical Derivative Library:

Compound IDR1R2R3
Parent-001 HHH
Deriv-002 4-FHH
Deriv-003 HCH3H
Deriv-004 HHOCH3

Designing the Cross-Reactivity Screening Cascade

A tiered approach is the most efficient strategy for assessing cross-reactivity. We begin with a broad, single-concentration screen against a panel of high-risk off-targets, followed by dose-response studies for any initial "hits" to determine their potency.

Tier 1: Broad Panel Screening

The initial screen should be performed at a relatively high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. The choice of targets for this panel is critical. We will utilize a panel inspired by the industry-standard safety pharmacology screens, which include targets associated with known clinical ADRs.[1]

Recommended 44-Target Safety Panel for Initial Screening:

Target Class Specific Targets
GPCRs Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2, D3), Serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT3), Muscarinic (M1, M2, M3), Histamine (H1, H2), Angiotensin (AT1), Endothelin (ETA), Vasopressin (V1a), Opioid (µ, δ, κ), Cannabinoid (CB1)
Ion Channels hERG, Nav1.5, Cav1.2, KCNQ1/mink
Transporters NET, DAT, SERT
Enzymes PDE3, PDE4, PDE5, COX-1, COX-2, MAO-A, MAO-B
Nuclear Receptors ER, GR, PR

The rationale for including these targets is their well-documented involvement in physiological processes that, when disrupted, can lead to cardiovascular, central nervous system (CNS), and other systemic side effects.

Tier 2: Potency Determination (IC50/Ki)

Any compound exhibiting significant activity (e.g., >50% inhibition or binding) in the Tier 1 screen should be subjected to a full dose-response analysis to determine its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). This quantitative data is essential for establishing a therapeutic window and guiding structure-activity relationship (SAR) studies to mitigate off-target activity.

Experimental Methodologies: A Self-Validating System

The choice of assay technology is paramount to generating reliable and reproducible data. For our screening cascade, we will employ two gold-standard techniques: Radioligand Binding Assays for the majority of the GPCR, ion channel, and transporter targets, and a competitive ELISA for the enzyme targets.

Radioligand Binding Assay (RBA)

RBAs are a robust and sensitive method for quantifying the affinity of a compound for a receptor.[][3] The principle is based on the competition between a radiolabeled ligand with known affinity and the test compound for binding to the target receptor.

  • Receptor Preparation:

    • Prepare membrane fractions from cells or tissues expressing the target receptor. Homogenize the cells/tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet to remove endogenous ligands and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • Test compound at various concentrations (typically a 10-point serial dilution). For single-point screening, use a final concentration of 10 µM.

      • Radioligand at a concentration close to its dissociation constant (Kd).

      • Receptor membrane preparation.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known, unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined during assay development.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat and add a scintillation cocktail to each filter spot.

    • Count the radioactivity in each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

For enzyme targets like COX-1 and COX-2, a competitive ELISA is a suitable non-radioactive alternative.[4][5]

  • Plate Coating:

    • Coat the wells of a 96-well microplate with the target enzyme (e.g., purified COX-2) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times.

    • Prepare a mixture of a fixed concentration of a biotinylated ligand that binds to the enzyme and varying concentrations of the test compound.

    • Add this mixture to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add a TMB substrate solution to each well and incubate in the dark until a color develops.

    • Stop the reaction by adding a stop solution (e.g., 2M H2SO4).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The signal is inversely proportional to the amount of test compound that binds to the enzyme.

    • Plot the absorbance against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50.

Visualization of Experimental Workflow

G cluster_0 Compound Library cluster_1 Tier 1: Broad Panel Screen (10 µM) cluster_2 Data Analysis cluster_3 Tier 2: Potency Determination cluster_4 Output Parent_001 Parent_001 Safety_Panel 44-Target Safety Panel Parent_001->Safety_Panel Deriv_002 Deriv_002 Deriv_002->Safety_Panel Deriv_003 Deriv_003 Deriv_003->Safety_Panel Deriv_004 Deriv_004 Deriv_004->Safety_Panel Hit_Identification Identify Hits (>50% Inhibition) Safety_Panel->Hit_Identification Generate % Inhibition Data Dose_Response IC50/Ki Determination Hit_Identification->Dose_Response Progress Hits SAR_Analysis Structure-Activity Relationship (SAR) and Lead Optimization Dose_Response->SAR_Analysis Generate IC50/Ki Values G cluster_0 Potential Off-Target Interaction D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylation Derivative Derivative Derivative->D2R Unintended Binding

Caption: Potential downstream signaling of D2 receptor off-target binding. [][6]

Conclusion

A systematic and rigorous assessment of cross-reactivity is a cornerstone of modern drug discovery. By employing a tiered screening approach with robust assay methodologies, researchers can identify and mitigate off-target liabilities early in the development process. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to design safer and more effective therapeutic agents. The framework presented in this guide provides a practical roadmap for scientists working with this compound derivatives and other small molecules, ultimately contributing to the development of better medicines.

References

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
  • Wikipedia. Dopamine receptor. [Link]
  • Gifford Bioscience. Radioligand Binding Assay. [Link]
  • Creative Biolabs Antibody. Protocol of Competition (Inhibition) ELISA. [Link]
  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]
  • Microbe Notes.

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A Comparative Benchmarking Guide to the Synthesis of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

(2-(Aminomethyl)phenyl)methanol , also known as 2-hydroxymethylbenzylamine, is a crucial bifunctional organic intermediate.[1][2] Its unique structure, featuring both a primary amine and a primary alcohol on an aromatic scaffold, makes it a versatile building block in the synthesis of pharmaceuticals and novel materials.[3][4] This guide provides an in-depth comparison of common synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Method 1 (Benchmark): Catalytic Hydrogenation of 2-Nitrobenzyl Alcohol

This approach is often considered the benchmark due to its high efficiency, clean reaction profile, and operational simplicity. The core of this method is the selective reduction of an aromatic nitro group to a primary amine, a transformation that is well-established and highly reliable. The benzylic alcohol moiety is typically stable under these conditions.

Causality Behind Experimental Choices

The choice of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is central to this process. These catalysts provide a high surface area for the adsorption of both the substrate and hydrogen gas, facilitating the reduction at a reasonable temperature and pressure. Methanol is an excellent solvent choice as it readily dissolves the starting material and the product, is inert under the reaction conditions, and is easily removed during workup.

Reaction Mechanism

The reaction proceeds via catalytic transfer hydrogenation. The nitro group is adsorbed onto the surface of the metal catalyst. Molecular hydrogen (H₂) is also adsorbed and dissociates into highly reactive atomic hydrogen. These hydrogen atoms are then sequentially transferred to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final primary amine.

Method 2 (Alternative): The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and robust method for the preparation of primary amines, renowned for its ability to prevent the over-alkylation that often plagues other amine synthesis methods.[5][6][7] This pathway involves two discrete steps: the formation of an N-substituted phthalimide, followed by the liberation of the desired amine.

Causality Behind Experimental Choices

This method leverages the acidity of the N-H bond in phthalimide (pKa ≈ 8.3).[7] Deprotonation with a base like potassium hydroxide creates the highly nucleophilic phthalimide anion.[6] This anion then displaces a halide from a suitable electrophile, in this case, 2-(bromomethyl)benzyl alcohol (or a protected variant), in a clean S_N2 reaction. The final cleavage step is most effectively performed using hydrazine (the Ing-Manske procedure), which attacks the carbonyl centers of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and releasing the free primary amine.[7]

Reaction Mechanism

The first step is a standard nucleophilic substitution (S_N2). The second step involves nucleophilic acyl substitution, where hydrazine acts as the nucleophile, ultimately cleaving the C-N bonds of the imide to liberate the amine.

Method 3 (Alternative): Reduction of 2-Cyanobenzyl Alcohol

This method provides a direct route from a nitrile precursor. The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Causality Behind Experimental Choices

Similar to the reduction of nitro compounds, catalytic hydrogenation (e.g., using Raney Nickel) is a common choice for this transformation.[3][4] The reaction often requires slightly more forcing conditions (higher pressure or temperature) compared to nitro reduction. An alternative is the use of a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[8][9] While highly effective, LiAlH₄ is pyrophoric and requires strictly anhydrous conditions and careful handling.[10]

Reaction Mechanism

In catalytic hydrogenation, the C≡N triple bond is sequentially reduced on the catalyst surface. When using LiAlH₄, hydride ions (H⁻) act as nucleophiles, attacking the electrophilic carbon of the nitrile. Two successive additions of hydride, followed by an aqueous workup to protonate the resulting nitrogen species, yield the primary amine.[11][12]

Visualizing the Synthetic Pathways

The following diagram illustrates the three distinct routes to this compound from commercially available starting materials.

cluster_0 Method 1: Nitro Reduction cluster_1 Method 2: Gabriel Synthesis cluster_2 Method 3: Nitrile Reduction 2-Nitrobenzyl Alcohol 2-Nitrobenzyl Alcohol Product_1 This compound 2-Nitrobenzyl Alcohol->Product_1 H₂, Pd/C Methanol 2-(Bromomethyl)benzyl alcohol 2-(Bromomethyl)benzyl alcohol Intermediate_2 N-(2-(Hydroxymethyl)benzyl)phthalimide 2-(Bromomethyl)benzyl alcohol->Intermediate_2 Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Intermediate_2 DMF Product_2 This compound Intermediate_2->Product_2 H₂NNH₂ (Hydrazine) Ethanol 2-Cyanobenzyl Alcohol 2-Cyanobenzyl Alcohol Product_3 This compound 2-Cyanobenzyl Alcohol->Product_3 H₂, Raney Ni or 1. LiAlH₄, THF 2. H₂O workup

Caption: Comparative synthetic routes to this compound.

Quantitative Performance Benchmarking

The selection of a synthetic route is often a trade-off between yield, purity, cost, safety, and scalability. The table below provides a comparative summary of the discussed methods based on typical experimental outcomes.

ParameterMethod 1: Nitro ReductionMethod 2: Gabriel SynthesisMethod 3: Nitrile Reduction
Starting Material 2-Nitrobenzyl Alcohol2-(Bromomethyl)benzyl alcohol2-Cyanobenzyl Alcohol
Number of Steps 121
Typical Yield >90%70-85% (overall)80-95%
Purity Profile Generally very highHigh, main impurity is phthalhydrazideHigh, potential for secondary amine formation
Reagent Safety Flammable H₂ gas, catalyst handlingHydrazine is toxic and corrosiveFlammable H₂ gas; LiAlH₄ is pyrophoric
Reaction Conditions 25-50 °C, 1-4 atm H₂Step 1: 60-80 °C; Step 2: RefluxH₂/Ni: 50-100 °C, >50 psi H₂; LiAlH₄: 0 °C to RT
Scalability Excellent; common industrial processGood, but waste stream management is a concernGood, especially catalytic route
Atom Economy GoodPoor due to phthalimide groupExcellent

Detailed Experimental Protocol: Method 1

This section provides a self-validating, step-by-step protocol for the benchmark synthesis of this compound via catalytic hydrogenation.

Materials and Equipment
  • 2-Nitrobenzyl alcohol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)

  • Methanol (ACS Grade)

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Hydrogen gas source (H₂)

  • Celite™ or a similar filter aid

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been leak-tested.

  • Charging the Reactor: To the hydrogenation vessel, add 2-nitrobenzyl alcohol followed by methanol (approx. 10 mL per gram of substrate). Stir gently to dissolve the solid.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care and add it to the solvent slurry.

  • Hydrogenation: Seal the vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Begin vigorous stirring or shaking and heat to 30-40 °C if necessary. Monitor the reaction progress by observing the uptake of hydrogen from the ballast tank. The reaction is typically complete within 2-4 hours.

  • Workup - Catalyst Removal: Once the reaction is complete (H₂ uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product. Safety Note: The filter cake containing the catalyst should not be allowed to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is typically this compound of high purity. Further purification by crystallization or distillation under high vacuum can be performed if required.

Visualization of Experimental Workflow

The diagram below outlines the logical flow of the benchmark synthesis protocol, from initial setup to final product isolation.

start Start reactor_prep Prepare & Leak-Test Hydrogenation Vessel start->reactor_prep charge_reagents Charge Reactor: 1. 2-Nitrobenzyl Alcohol 2. Methanol reactor_prep->charge_reagents add_catalyst Add Pd/C Catalyst (Under Inert Atmosphere) charge_reagents->add_catalyst seal_purge Seal Vessel Purge with N₂ then H₂ add_catalyst->seal_purge reaction Pressurize with H₂ Stir/Shake at 30-40 °C (Monitor H₂ Uptake) seal_purge->reaction cooldown_vent Cool to RT Vent H₂ Purge with N₂ reaction->cooldown_vent filtration Filter Through Celite™ (Remove Catalyst) cooldown_vent->filtration concentration Concentrate Filtrate (Rotary Evaporator) filtration->concentration product Isolate Pure Product concentration->product

Caption: Experimental workflow for catalytic hydrogenation.

Conclusion and Recommendations

For researchers requiring a high-yielding, clean, and scalable synthesis of this compound, the catalytic hydrogenation of 2-nitrobenzyl alcohol (Method 1) stands out as the superior choice. Its operational simplicity and the high purity of the resulting product make it ideal for both laboratory-scale synthesis and industrial production.

The Gabriel synthesis (Method 2) remains a valuable alternative, particularly when starting from a halide precursor or when absolute avoidance of over-alkylation byproducts is critical. However, its lower atom economy and the use of toxic hydrazine are notable drawbacks.

The reduction of 2-cyanobenzyl alcohol (Method 3) is also a highly effective one-step method. The choice between catalytic hydrogenation and a chemical reductant like LiAlH₄ will depend on the available equipment. The catalytic route is generally safer and more scalable, while the LiAlH₄ route may be faster for small-scale preparations but requires more stringent safety precautions.

Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the project, including scale, available equipment, safety protocols, and cost.

References

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  • University of Birmingham. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Aminomethylphenylmethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. In the case of aminomethylphenylmethanol compounds, a class of molecules frequently possessing chiral centers, this analysis is of paramount importance. The spatial arrangement of atoms in these isomers can lead to significant differences in pharmacological activity, metabolic pathways, and potential toxicity.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the characterization and control of stereoisomers in drug products, making robust analytical methods a necessity.[3][4][5]

This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of aminomethylphenylmethanol compounds: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

The Structural Basis of Isomerism in Aminomethylphenylmethanol

Aminomethylphenylmethanol and its derivatives can exhibit several types of isomerism, primarily enantiomerism due to the presence of one or more chiral centers. However, depending on the specific substitutions on the phenyl ring and the aminomethyl side chain, positional and functional isomers may also be relevant impurities to monitor.[6][7][8][9][10]

Figure 1: Isomeric forms of aminomethylphenylmethanol compounds.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

HPLC remains a dominant technique in pharmaceutical analysis for its robustness, versatility, and wide range of commercially available chiral stationary phases (CSPs).[11][12][13] The principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.[14][15]

Causality in Experimental Choices for Chiral HPLC

The success of a chiral HPLC separation is fundamentally dependent on the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often the first choice due to their broad applicability and excellent chiral recognition capabilities for a wide range of compounds.[12][16] The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) influences the interaction between the analyte and the CSP. For aminomethylphenylmethanol compounds, which possess both polar and non-polar characteristics, initial screening in both normal and reversed-phase modes is a prudent strategy.

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Screen a selection of polysaccharide-based CSPs, such as Chiralpak® AD-H and Chiralcel® OD-H.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mixtures of n-hexane and an alcohol (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds like aminomethylphenylmethanol.

    • Reversed Phase: Prepare mixtures of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is typically sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the specific aminomethylphenylmethanol derivative.

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the undesired enantiomer.[17][18][19]

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC has emerged as a powerful technique for chiral separations, often offering advantages in terms of speed, resolution, and reduced solvent consumption compared to HPLC.[20][] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier).[20]

Why SFC Excels in Chiral Analysis

The low viscosity and high diffusivity of supercritical fluids lead to faster equilibration times and higher optimal flow rates, resulting in shorter analysis times without sacrificing resolution.[20][22] For many chiral separations, SFC can provide superior performance to HPLC, particularly for preparative scale purifications.[][23][24]

Experimental Protocol: Chiral SFC Analysis
  • Column Selection: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.

  • Mobile Phase:

    • Supercritical Fluid: Supercritical CO2.

    • Co-solvent: Methanol or ethanol, typically in a gradient or isocratic mode. The addition of an amine modifier may be necessary.

  • Instrumentation and Conditions:

    • SFC System: A dedicated SFC system with a back-pressure regulator is required.

    • Flow Rate: 2-5 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV or Mass Spectrometry (MS).

  • Method Validation: As with HPLC, a thorough method validation is essential for regulatory compliance.[17]

Analytical_Workflow cluster_hplc HPLC Workflow cluster_sfc SFC Workflow cluster_ce CE Workflow HPLC_Sample Sample Preparation HPLC_Injection HPLC Injection HPLC_Sample->HPLC_Injection HPLC_Separation Chiral Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis HPLC_Detection->HPLC_Analysis SFC_Sample Sample Preparation SFC_Injection SFC Injection SFC_Sample->SFC_Injection SFC_Separation Chiral Separation SFC_Injection->SFC_Separation SFC_Detection UV/MS Detection SFC_Separation->SFC_Detection SFC_Analysis Data Analysis SFC_Detection->SFC_Analysis CE_Sample Sample Preparation CE_Injection CE Injection CE_Sample->CE_Injection CE_Separation Chiral Separation CE_Injection->CE_Separation CE_Detection UV Detection CE_Separation->CE_Detection CE_Analysis Data Analysis CE_Detection->CE_Analysis

Figure 2: Comparative analytical workflows for isomeric purity analysis.

Capillary Electrophoresis (CE): High Efficiency for Complex Separations

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[25][26] For chiral separations, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte.[26][27]

The CE Advantage: Mechanistic Insight

The separation mechanism in chiral CE involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The different stabilities of these complexes result in different apparent mobilities, leading to separation.[27][28] CE offers the advantage of rapid method development, as the chiral selector is simply added to the buffer, eliminating the need to screen multiple columns.[14]

Experimental Protocol: Chiral CE Analysis
  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate or citrate buffer) containing a chiral selector. Sulfated cyclodextrins are often effective for the separation of basic compounds.

  • Chiral Selector: Screen various cyclodextrins (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin, sulfated-beta-cyclodextrin) at different concentrations.

  • Instrumentation and Conditions:

    • CE System: A standard CE system with a UV detector.

    • Voltage: 15-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at the appropriate wavelength.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and LOQ.[17][28]

Performance Comparison: HPLC vs. SFC vs. CE

ParameterHPLCSFCCE
Resolution Good to ExcellentExcellentExcellent
Analysis Time Moderate to LongFastVery Fast
Solvent Consumption HighLowVery Low
Method Development Time-consuming (column screening)ModerateFast (selector screening in solution)
Sample Throughput ModerateHighHigh
Robustness HighModerate to HighModerate
Cost (Instrument) ModerateHighModerate
Cost (Operational) High (solvents)LowVery Low

Concluding Remarks and Future Perspectives

The choice of the optimal analytical technique for the isomeric purity analysis of aminomethylphenylmethanol compounds depends on the specific requirements of the analysis. HPLC remains a reliable workhorse in many quality control laboratories due to its robustness and established validation protocols.[29][30][31][32] However, for high-throughput screening and preparative separations, SFC offers significant advantages in terms of speed and reduced environmental impact.[][23] CE provides an orthogonal and highly efficient separation technique, particularly valuable for complex samples and for rapid method development.[28][33]

As the pharmaceutical industry continues to move towards more complex chiral molecules, the demand for rapid, efficient, and robust analytical methods for isomeric purity analysis will only increase.[2] The continued development of novel chiral stationary phases and chiral selectors, coupled with advancements in instrumentation, will further enhance our ability to ensure the safety and efficacy of chiral drug products.

References

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A Guide to the Conformational Analysis of (2-(Aminomethyl)phenyl)methanol and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Molecular Conformation in Drug Design

In the intricate world of drug discovery, the three-dimensional shape of a molecule, its conformation, is paramount. A molecule's conformation dictates its ability to bind to a biological target, its metabolic stability, and its overall pharmacokinetic profile. For researchers and drug development professionals, a thorough understanding of the conformational preferences of a lead compound and its analogs is therefore not just an academic exercise, but a critical step in the journey from a promising molecule to a life-saving therapeutic.

This guide provides an in-depth technical comparison of the conformational analysis of (2-(aminomethyl)phenyl)methanol and its analogs. The 1,2-disubstituted aromatic scaffold is a common motif in medicinal chemistry, and the interplay between the aminomethyl and methanol functionalities in the ortho position presents a fascinating case study in intramolecular interactions that govern conformational preference. We will explore both experimental and computational approaches to elucidating these conformations, providing not just protocols, but the scientific reasoning behind them.

Methodologies for Conformational Analysis: A Two-Pronged Approach

The conformational analysis of flexible molecules like this compound requires a synergistic approach, combining the power of experimental techniques to probe the molecule's behavior in different states with the theoretical insights from computational modeling.

Experimental Techniques: Capturing Molecular Reality

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy is a cornerstone technique for studying the conformation of molecules in solution, providing a time-averaged picture of their dynamic behavior.[1] For a molecule like this compound, several NMR experiments are particularly insightful.

Detailed Protocol for 1D and 2D NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O to mimic physiological conditions). The choice of solvent is critical as it can influence hydrogen bonding and, consequently, conformation.

    • Filter the sample to remove any particulate matter.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances. Pay close attention to the chemical shifts and multiplicities of the benzylic (CH₂OH) and aminomethyl (CH₂NH₂) protons.

  • 2D Correlation Spectroscopy (COSY):

    • Perform a COSY experiment to establish proton-proton scalar coupling networks, confirming the assignments from the 1D spectrum.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Through-Space Proximity

    • The NOESY experiment is crucial for determining the spatial proximity of protons that are not directly bonded.[2][3]

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms).

    • The presence of a cross-peak between the hydroxyl proton and the amine protons would be strong evidence for an intramolecular hydrogen bond, indicating a conformation where these groups are close in space.

  • Variable Temperature (VT) NMR:

    • Acquire a series of 1D ¹H NMR spectra at different temperatures.

    • Changes in chemical shifts or coupling constants with temperature can provide information about the equilibrium between different conformers and the thermodynamics of intramolecular interactions.

2. X-ray Crystallography: The Static Picture in the Solid State

X-ray crystallography provides a high-resolution, static snapshot of a molecule's conformation in the solid state. While this does not necessarily represent the dynamic nature in solution, it offers an invaluable, experimentally determined low-energy conformation and reveals key details about intermolecular interactions.

General Workflow for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Modeling: Predicting and Rationalizing Conformations

Computational chemistry provides a powerful toolkit to explore the entire conformational landscape of a molecule, calculate the relative energies of different conformers, and understand the forces that govern their stability.[4]

Step-by-Step Protocol for Computational Conformational Analysis:

  • Initial Structure Generation:

    • Build the 3D structure of the molecule of interest using a molecular modeling software package.

    • Perform an initial, rapid conformational search using a molecular mechanics force field (e.g., MMFFs) to generate a diverse set of low-energy starting conformations.[5]

  • Quantum Mechanical Optimization:

    • Take the low-energy conformers from the initial search and perform full geometry optimizations using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p) or larger is a common and reliable choice for molecules of this size.[6]

    • The choice of a solvent model (e.g., a polarizable continuum model like PCM) is important to simulate the solution-phase environment.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Analysis of Results:

    • Analyze the key dihedral angles of the optimized conformers.

    • Identify and characterize intramolecular hydrogen bonds using criteria such as donor-acceptor distance and angle, and through techniques like Natural Bond Orbital (NBO) analysis.

    • Compare the relative energies of the conformers to predict their populations at a given temperature.

Visualizing the Conformational Analysis Workflow

The interplay between experimental and computational methods is key to a robust conformational analysis.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_start Synthesize/Obtain Compound nmr NMR Spectroscopy (1D, COSY, NOESY, VT) exp_start->nmr xray X-ray Crystallography exp_start->xray synthesis Synthesize Information nmr->synthesis xray->synthesis comp_start Build 3D Structure conf_search Conformational Search (Molecular Mechanics) comp_start->conf_search qm_opt QM Optimization (e.g., DFT) conf_search->qm_opt freq_calc Frequency Calculation qm_opt->freq_calc freq_calc->synthesis model Develop Conformational Model synthesis->model

Caption: A typical workflow for conformational analysis, integrating experimental and computational methods.

Conformational Analysis of this compound: A Case Study

The ortho positioning of the aminomethyl and methanol groups in this compound allows for the potential formation of a stabilizing intramolecular hydrogen bond between the hydroxyl proton (donor) and the amine nitrogen (acceptor), or between an amine proton and the hydroxyl oxygen.

Solid-State Conformation from X-ray Crystallography

The crystal structure of (2-aminophenyl)methanol has been determined, revealing a network of intermolecular hydrogen bonds.[7] In the solid state, molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds, forming layers.[7] This highlights the molecule's capacity for strong hydrogen bonding, although in the crystal lattice, intermolecular interactions dominate over intramolecular ones.

Expected Solution-State Conformations

In a non-polar solvent, it is highly probable that an intramolecular hydrogen bond would form, leading to a more compact, cyclic-like conformation. This would restrict the rotation around the C-C bonds connecting the substituents to the phenyl ring.

G Open Conformer Open Conformer Closed Conformer (Intramolecular H-bond) Closed Conformer (Intramolecular H-bond) Open Conformer->Closed Conformer (Intramolecular H-bond) Equilibrium in Solution Closed Conformer (Intramolecular H-bond)->Open Conformer

Caption: Equilibrium between open and closed conformers of this compound in solution.

Comparative Analysis with Structural Analogs

To understand the structural features that dictate the conformational preferences of this compound, it is instructive to compare it with its structural analogs.

CompoundKey Structural FeatureExpected Dominant InteractionLikely Conformational Impact
This compound ortho -CH₂OH and -CH₂NH₂Intramolecular O-H···N hydrogen bondRestricted rotation, favoring a "closed" conformation.
(3-(Aminomethyl)phenyl)methanol meta -CH₂OH and -CH₂NH₂Intermolecular hydrogen bondingGreater conformational freedom; intramolecular H-bond is not possible. The crystal structure confirms extensive intermolecular N-H···O and O-H···N bonding.[8]
Benzyl Alcohol Lacks the aminomethyl groupWeak intramolecular O-H···π interactionSignificant rotational freedom around the C-C bond.[1]
2-(Aminomethyl)benzaldehyde -CHO instead of -CH₂OHPotential for a weak C-H···N or N-H···O=C interactionThe aldehyde oxygen is a hydrogen bond acceptor, which could lead to a different "closed" conformation compared to the parent alcohol.[9]

This comparative analysis underscores the critical role of the ortho positioning of the interacting groups in defining the conformational landscape. The ability to form a stable six-membered ring via an intramolecular hydrogen bond is a key feature of this compound that is absent in its meta-isomer.

Conclusion: From Conformational Insight to Rational Drug Design

The conformational analysis of this compound and its analogs demonstrates the profound impact of subtle structural modifications on the three-dimensional architecture of a molecule. For drug development professionals, this understanding is a powerful tool. By rationally modifying a lead compound to favor a bioactive conformation—for instance, by introducing groups that promote specific intramolecular hydrogen bonds—it is possible to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. The integrated experimental and computational workflow detailed in this guide provides a robust framework for gaining these critical insights, paving the way for more efficient and successful drug discovery campaigns.

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A Comparative Guide to the Biological Activity of Ortho-, Meta-, and Para-Isomers of Aminomethylphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Analysis Based on Structure-Activity Relationships of Phenylethanolamines

Introduction

In the realm of drug discovery and development, the spatial arrangement of functional groups within a molecule, known as isomerism, plays a pivotal role in determining its biological activity. Positional isomers, where functional groups occupy different positions on a core scaffold, often exhibit distinct pharmacological profiles, including differences in potency, efficacy, and receptor selectivity. This guide provides an in-depth comparative analysis of the predicted biological activities of the ortho-, meta-, and para-isomers of aminomethylphenylmethanol.

Aminomethylphenylmethanol belongs to the phenylethanolamine class of compounds, which are known to interact with adrenergic receptors.[1] These receptors are key regulators of various physiological processes, making them important targets for therapeutics.[1] Understanding how the position of the aminomethyl group on the phenyl ring influences the interaction with these receptors is critical for the rational design of selective and potent drug candidates.

The Critical Role of Positional Isomerism in Phenylethanolamines

The positioning of substituents on the phenyl ring of phenylethanolamines dictates the molecule's ability to bind to and activate adrenergic receptors.[2] The ortho, meta, and para positions offer unique steric and electronic environments that influence key interactions within the receptor's binding pocket.

  • Ortho-isomers: Substitution at the ortho position can introduce steric hindrance, potentially affecting the optimal conformation for receptor binding. However, it can also facilitate specific intramolecular interactions that may enhance binding to certain receptor subtypes.

  • Meta-isomers: The meta position is often critical for activity in phenylethanolamines. For many adrenergic agonists, a hydroxyl group at the meta-position (as seen in phenylephrine) is crucial for potent alpha-adrenergic activity.

  • Para-isomers: Substitution at the para position can also significantly impact activity. A hydroxyl group at this position, for instance, is a hallmark of beta-adrenergic agonists like norepinephrine.

The interplay of these positional effects determines the overall pharmacological profile of each isomer.

Predictive Comparison of Biological Activities

Based on the established SAR of phenylethanolamines and experimental data from the closely related octopamine isomers, we can predict the likely biological activities of the aminomethylphenylmethanol isomers. A key study on the adrenergic activity of ortho-, meta-, and para-octopamine revealed that the meta-isomer possessed the greatest alpha-adrenergic activity.[3] All three octopamine isomers exhibited the ability to increase mean blood pressure, indicative of alpha-adrenergic agonism, while showing no significant beta-adrenergic activity.[3]

We will use this as a foundational model to predict the activities of the aminomethylphenylmethanol isomers. The primary biological activity anticipated for these compounds is the modulation of adrenergic receptors, particularly alpha-adrenergic receptors.

Data Summary: Predicted Adrenergic Activity

The following table summarizes the predicted relative biological activities of the aminomethylphenylmethanol isomers based on the octopamine model. The potency is presented as a relative measure, with the most potent isomer assigned a higher value.

IsomerPredicted Primary TargetPredicted Relative Potency (Alpha-Adrenergic Agonism)Rationale
ortho-Aminomethylphenylmethanol Alpha-Adrenergic ReceptorsLowPotential for steric hindrance from the ortho-aminomethyl group, which may impede optimal binding to the receptor. In the octopamine study, the ortho-isomer had the lowest alpha-adrenergic activity.[3]
meta-Aminomethylphenylmethanol Alpha-Adrenergic ReceptorsHighThe meta position is often favored for potent alpha-adrenergic agonists. The meta-isomer of octopamine was found to be the most potent alpha-agonist among the three isomers.[3]
para-Aminomethylphenylmethanol Alpha-Adrenergic ReceptorsModerateThe para-isomer is expected to have alpha-adrenergic activity, but likely less potent than the meta-isomer. This is consistent with the findings for para-octopamine.[3]

Structure-Activity Relationship (SAR) Analysis

The predicted differences in the biological activities of the aminomethylphenylmethanol isomers can be rationalized through a detailed SAR analysis. The aminomethylphenylmethanol core structure is a phenylethanolamine, a well-established pharmacophore for adrenergic ligands.

Key Structural Features and Their Influence:
  • Phenylethylamine Backbone: This core structure is essential for binding to adrenergic receptors.

  • Hydroxyl Group on the Beta-Carbon: This hydroxyl group is a critical hydrogen bonding donor, crucial for high-affinity binding to adrenergic receptors.

  • Amino Group: The protonated amine at physiological pH forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain of adrenergic receptors.

  • Positional Isomerism of the Aminomethyl Group: This is the key variable among the three isomers. The position of this group on the phenyl ring directly impacts the molecule's fit within the receptor's binding pocket and its interaction with specific amino acid residues.

Based on the octopamine data, the binding pocket of the alpha-adrenergic receptor appears to best accommodate the aminomethyl group at the meta position. The ortho position likely introduces steric clashes that hinder optimal binding, leading to lower potency. The para position is tolerated but results in a less optimal interaction compared to the meta position.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of the aminomethylphenylmethanol isomers, a series of in vitro and in vivo experiments would be required. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays to Determine Receptor Affinity

This experiment will determine the binding affinity (Ki) of each isomer for various adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the desired human adrenergic receptor subtype.

  • Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors, [3H]dihydroalprenolol for β receptors).

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled test compounds (ortho-, meta-, and para-isomers of aminomethylphenylmethanol).

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Start Prepare Receptor Membranes & Radioligand Incubate Incubate with Isomers (Increasing Concentrations) Start->Incubate Filter Separate Bound & Free Radioligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for Radioligand Binding Assay.

Functional Assays to Determine Efficacy

Functional assays will determine whether the isomers act as agonists, antagonists, or inverse agonists at the adrenergic receptors and will quantify their potency (EC50 or IC50) and efficacy.

A. Calcium Mobilization Assay for α1-Adrenergic Receptors (Gq-coupled):

  • Cell Culture: Culture a cell line (e.g., HEK293) stably expressing an α1-adrenergic receptor subtype.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of the test isomers to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

B. cAMP Accumulation Assay for β-Adrenergic Receptors (Gs-coupled) and α2-Adrenergic Receptors (Gi-coupled):

  • Cell Culture: Culture a cell line (e.g., CHO-K1) stably expressing a β- or α2-adrenergic receptor subtype.

  • Stimulation/Inhibition:

    • For β-receptors (Gs): Treat the cells with increasing concentrations of the test isomers.

    • For α2-receptors (Gi): Pre-treat the cells with forskolin (an adenylyl cyclase activator) and then add increasing concentrations of the test isomers.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For β-receptors: Plot the cAMP concentration against the isomer concentration to determine the EC50.

    • For α2-receptors: Plot the inhibition of forskolin-stimulated cAMP production against the isomer concentration to determine the IC50.

G cluster_1 Adrenergic Receptor Signaling Pathways Agonist Adrenergic Agonist (e.g., Aminomethylphenylmethanol Isomer) alpha1 α1-Adrenergic Receptor Agonist->alpha1 beta β-Adrenergic Receptor Agonist->beta alpha2 α2-Adrenergic Receptor Agonist->alpha2 Gq Gq alpha1->Gq Gs Gs beta->Gs Gi Gi alpha2->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc PKA_act PKA Activation cAMP_inc->PKA_act Cell_resp_alpha1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_inc->Cell_resp_alpha1 Cell_resp_beta Cellular Response (e.g., Increased Heart Rate) PKA_act->Cell_resp_beta Cell_resp_alpha2 Cellular Response (e.g., Inhibition of Neurotransmitter Release)

Caption: Adrenergic Receptor Signaling Pathways.

Conclusion

While direct experimental data on the biological activities of the ortho-, meta-, and para-isomers of aminomethylphenylmethanol is currently lacking in the scientific literature, a predictive analysis based on the well-established structure-activity relationships of phenylethanolamines and data from the structurally analogous octopamine isomers provides valuable insights. The available evidence strongly suggests that these isomers will primarily act as adrenergic agents, with the meta-isomer predicted to exhibit the highest potency as an alpha-adrenergic agonist.

This guide underscores the profound impact of positional isomerism on pharmacological activity and provides a robust framework for the empirical validation of these predictions. The detailed experimental protocols outlined herein offer a clear path for researchers to elucidate the precise pharmacological profiles of the aminomethylphenylmethanol isomers. Such studies are essential for advancing our understanding of adrenergic receptor pharmacology and for the potential development of novel, isomerically pure therapeutics with improved selectivity and efficacy.

References

  • Williams, C. M., & Fregly, M. J. (1979). Adrenergic activity of ortho-, meta-, and para-octopamine. Pharmacology, 18(4), 180–187. [Link]
  • Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1981). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 24(12), 1429–1434. [Link]
  • Imbert, L., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S–251S. [Link]
  • Ruffolo, R. R. Jr., & Waddell, J. E. (1982). Alpha and beta adrenergic effects of the stereoisomers of dobutamine. The Journal of Pharmacology and Experimental Therapeutics, 221(1), 29–35. [Link]
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  • O'Brien-Kopp, K. A., & Nichols, D. E. (1998). Geometry-affinity relationships of the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene. Journal of Medicinal Chemistry, 41(23), 4578–4585. [Link]
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  • Kofuku, Y., et al. (2020). Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region.
  • Tourwe, D. (2014). Effectiveness of drugs acting on adrenergic receptors in the treatment for tobacco or alcohol use disorders: systematic review and meta-analysis. Addiction, 116(5), 1011-1020. [Link]
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  • Guidry, J. J., et al. (2011). Functional assays for analysis of variants of uncertain significance in BRCA2.
  • Frebourg, T., et al. (2020). Blood functional assay for rapid clinical interpretation of germline TP53 variants. Journal of Medical Genetics, 57(12), 825–832. [Link]
  • O'Connell, T. D., et al. (2014). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of Cardiovascular Pharmacology, 63(5), 385–393. [Link]
  • Perry, J. R. B., et al. (2021). Massively parallel reporter assays identify functional enhancer variants at QT interval GWAS loci.
  • Szabo, A., et al. (2019). Targeting Adrenergic Receptors in Metabolic Therapies for Heart Failure. International Journal of Molecular Sciences, 20(22), 5649. [Link]
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A Head-to-Head Comparison of Catalytic Systems for (2-(Aminomethyl)phenyl)methanol Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-(Aminomethyl)phenyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science, notably serving as a key precursor for pharmacologically active molecules such as the antihistamine azelastine.[1] The efficient and selective synthesis of this molecule is crucial for drug development and manufacturing. The primary challenge lies in the selective reduction of one functional group in the presence of another, demanding a careful choice of catalytic system.

This guide provides a comprehensive, data-driven comparison of the leading catalytic systems for the synthesis of this compound. We will dissect the performance of various catalysts across different synthetic routes, offering field-proven insights into experimental design and catalyst selection. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to optimize this critical synthesis.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via the catalytic reduction of ortho-substituted benzaldehydes or nitriles. The choice of starting material dictates the catalytic challenge, primarily revolving around achieving high chemoselectivity. The three most common catalytic routes are:

  • Reductive Amination of 2-Carboxybenzaldehyde: A one-pot reaction combining an aldehyde, an amine source (ammonia), and a reducing agent (H₂). This is an atom-economical approach but requires catalysts that can facilitate both imine formation and subsequent reduction without over-reduction or side reactions.[2]

  • Selective Hydrogenation of 2-Aminobenzaldehyde: This route involves the direct reduction of the aldehyde group while the amine functionality remains intact. The primary challenge is preventing side reactions, as aminoaldehydes can be unstable and prone to self-condensation.[3]

  • Hydrogenation of 2-Cyanobenzyl Alcohol: This strategy focuses on the reduction of a nitrile group to a primary amine. This requires robust catalysts capable of breaking the strong C≡N triple bond under conditions that preserve the benzylic alcohol.

Below is a diagram illustrating these primary synthetic pathways.

G cluster_start Starting Materials cluster_product Final Product 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde Product This compound 2-Carboxybenzaldehyde->Product Reductive Amination (Catalyst, H₂, NH₃) 2-Aminobenzaldehyde 2-Aminobenzaldehyde 2-Aminobenzaldehyde->Product Aldehyde Hydrogenation (Catalyst, H₂) 2-Cyanobenzyl Alcohol 2-Cyanobenzyl Alcohol 2-Cyanobenzyl Alcohol->Product Nitrile Hydrogenation (Catalyst, H₂)

Caption: Primary catalytic routes to this compound.

Head-to-Head Catalyst Performance Analysis

The selection of a catalyst is the most critical parameter influencing yield, selectivity, and process sustainability. We will compare common heterogeneous catalysts—Palladium on Carbon (Pd/C), Raney® Nickel, and supported Nickel systems—across the relevant transformations.

Quantitative Performance Comparison

The following table summarizes experimental data for catalytic systems relevant to the synthesis of this compound. Direct head-to-head studies on the specific target molecule are limited; therefore, data from analogous, well-established transformations are included to provide a robust comparative framework.

Catalyst Transformation Substrate Yield (%) Selectivity (%) Conditions Key Observations & Reference
Raney® Ni Nitrile HydrogenationAromatic NitrilesGood to ExcellentHighModerate T & P (H₂)Highly active for nitrile reduction but pyrophoric nature requires careful handling.[4][5] Can sometimes lead to ring hydrogenation under harsh conditions.
Pd/C (5-10%) Nitrile HydrogenationAromatic NitrilesGood to ExcellentHighLow to Moderate T & P (H₂)Excellent for various hydrogenations, including nitriles.[6][7] Generally less reactive than Raney Ni, allowing for better control. Safer to handle.[8]
Pd/C (5-10%) Aldehyde HydrogenationBenzaldehydes>95%>99%RT, 1 atm H₂Highly effective and selective for reducing aldehydes to alcohols under mild conditions.[9]
Ni/SBA-15 Reductive Amination5-Hydroxymethylfurfural89.8High100 °C, 4h, H₂Showed higher selectivity compared to precious metal catalysts like Pd/C and Ru/C in this specific amination, attributed to its moderate activity that prevents side reactions.[10]
Raney® Ni Reductive AminationAldehydesModerate to GoodVariable70-90 °C, H₂Effective for reductive amination, but selectivity can be an issue, sometimes leading to secondary amine formation or alcohol byproducts.[2][4]
Rh-based Aldehyde Reductionα,β-Unsaturated AldehydesHighHigh (to sat. aldehyde)RTRhodium catalysts are highly efficient but are generally more expensive. They offer unique selectivities, such as conjugate reduction.[11]
In-Depth Analysis and Mechanistic Insights

Palladium on Carbon (Pd/C): The Versatile Workhorse Palladium on carbon is a highly versatile and widely used catalyst for hydrogenation.[6] Its primary advantage is its excellent activity and selectivity for a broad range of functional groups under relatively mild conditions.[7][9]

  • Expertise & Experience: For the synthesis of this compound, 5% or 10% Pd/C is an excellent candidate for both the hydrogenation of 2-cyanobenzyl alcohol and the selective reduction of 2-aminobenzaldehyde. Its chemoselectivity is a key asset. For instance, when reducing an aldehyde, it is less likely to catalyze unwanted side reactions involving the amine group compared to more aggressive catalysts. The choice of solvent (e.g., ethanol, methanol, THF) can significantly influence reaction rates and selectivity. The catalyst's efficiency is also dependent on its physical properties, such as palladium particle size and dispersion on the carbon support.[12]

Raney® Nickel: The High-Activity Option Raney Nickel is a fine-grained, porous nickel catalyst with a very high surface area, making it extremely active for hydrogenations.[4][13]

  • Expertise & Experience: Raney Ni is particularly effective for the reduction of nitriles to primary amines.[4] It often accomplishes this transformation under milder conditions than Pd/C. However, its high reactivity can be a double-edged sword. It can sometimes lead to over-reduction or side reactions, such as the formation of secondary amines or hydrogenation of the aromatic ring, especially under higher pressures and temperatures.[14] The most significant drawback of Raney Ni is its pyrophoric nature when dry, requiring it to be handled as a slurry in water or an organic solvent, which demands stringent safety protocols.[5]

Supported Nickel Catalysts (e.g., Ni/SBA-15): The Cost-Effective & Selective Alternative For large-scale industrial processes, the cost of precious metal catalysts like palladium and rhodium can be prohibitive. Non-precious metal catalysts, particularly those based on nickel, offer a compelling alternative.

  • Expertise & Experience: As demonstrated in the reductive amination of 5-hydroxymethylfurfural, a supported catalyst like Ni/SBA-15 can outperform precious metal catalysts in terms of selectivity.[10] This is often due to a more moderate catalytic activity that favors the desired reaction pathway over potential side reactions. In the context of producing this compound via reductive amination, a supported nickel catalyst could offer the optimal balance of activity, selectivity, and cost-effectiveness by minimizing the formation of the alcohol byproduct (from direct aldehyde reduction) and secondary amine impurities.

Experimental Protocols and Workflows

A robust experimental design is crucial for a successful and reproducible synthesis. The following workflow outlines a typical process for catalyst screening and optimization.

G A 1. Substrate & Solvent Selection B 2. Catalyst Screening (e.g., Pd/C, Raney Ni, Ni/SiO₂) A->B C 3. Reaction Setup (Parr Shaker or similar) B->C D 4. Parameter Optimization (Temp, Pressure, Time, Catalyst Loading) C->D E 5. In-Process Monitoring (TLC, GC-MS, or HPLC) D->E F 6. Reaction Workup (Catalyst Filtration, Solvent Removal) E->F G 7. Product Purification (Crystallization or Chromatography) F->G H 8. Product Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for catalyst screening and optimization.

Protocol: Synthesis via Hydrogenation of 2-Aminobenzaldehyde using Pd/C

This protocol provides a representative procedure for the selective reduction of the aldehyde group.

Trustworthiness: This protocol is self-validating. Successful execution will yield a product whose analytical data (¹H NMR, ¹³C NMR, MS) matches that of the target compound, this compound. The filtration step ensures the removal of the heterogeneous catalyst, a critical step for purity.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • 10% Palladium on Carbon (10% Pd/C, ~5 mol% Pd)[8]

  • Methanol (or Ethanol), reagent grade

  • Hydrogen (H₂) gas

  • Parr Hydrogenation Apparatus or similar pressure vessel

  • Celite® for filtration

Procedure:

  • Vessel Preparation: Ensure the pressure vessel of the Parr apparatus is clean and dry.

  • Charging the Vessel: To the vessel, add 2-aminobenzaldehyde. Dissolve it in a suitable amount of methanol (e.g., 20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. Causality Note: Adding the catalyst under an inert atmosphere is a critical safety measure, as dry Pd/C can be pyrophoric, especially in the presence of flammable solvents.[7]

  • Sealing and Purging: Seal the Parr apparatus. Purge the vessel with hydrogen gas 3-4 times to remove all air. Causality Note: Removing oxygen is essential to prevent the formation of an explosive mixture with hydrogen and to avoid catalyst deactivation through oxidation.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar or ~50 psi). Begin vigorous stirring and heat to the desired temperature if necessary (often, this reaction proceeds well at room temperature).

  • Monitoring: Monitor the reaction by observing hydrogen uptake from the pressure gauge. A stable pressure reading indicates the reaction is complete.

  • Workup: Once complete, carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper, ensuring complete removal of the heterogeneous catalyst. Wash the filter cake with more methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification & Characterization: The crude this compound can be purified by recrystallization or column chromatography if necessary. Characterize the final product using NMR and MS to confirm its identity and purity.

Conclusion and Recommendations

The optimal catalyst for synthesizing this compound depends heavily on the chosen synthetic route, scale, cost considerations, and safety infrastructure.

  • For Versatility and Reliability: Palladium on Carbon (Pd/C) stands out as the most versatile and reliable choice for lab-scale synthesis. It is highly effective for both nitrile and aldehyde hydrogenation under mild, controllable conditions and poses fewer handling risks than Raney Nickel.[6][9]

  • For High Activity & Cost-Effectiveness (with caution): Raney® Nickel is an excellent choice for nitrile reductions when high activity is desired.[4] Its cost-effectiveness is advantageous, but its pyrophoric nature necessitates stringent safety protocols, making it more suitable for facilities equipped to handle such reagents.

  • For Industrial Scale & Reductive Amination: Supported Nickel catalysts present a compelling case for industrial-scale production, particularly via the reductive amination pathway.[10] They offer a balance of good selectivity, lower cost, and potentially longer catalyst lifetime, aligning with the principles of green and sustainable chemistry.

Ultimately, the selection process should be guided by empirical data. The recommended workflow of screening several catalysts and optimizing the reaction conditions for the best-performing candidate is a sound strategy for any research or development program.

References

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. [Link]
  • Organic Chemistry Portal. (2006). Conjugate Reduction of α,β-Unsaturated Aldehydes with Rhodium(bisoxazolinylphenyl)
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Phthalaldehydic acid.
  • ResearchGate. (2019). Preparation of 5‐(Aminomethyl)
  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]
  • The Organic Portal. (n.d.). Palladium on Carbon (Pd/C). [Link]
  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. [Link]
  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde. [Link]
  • Wikipedia. (n.d.). Palladium on carbon. [Link]
  • Wikipedia. (n.d.). Raney nickel. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a thorough understanding of the material's specific hazards. This guide provides essential, immediate safety and logistical information for handling (2-(Aminomethyl)phenyl)methanol (CAS No. 4152-92-5). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. This document moves beyond a simple checklist, offering a procedural framework and the scientific rationale behind each recommendation to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is an organic intermediate with a molecular weight of 137.18 g/mol and the formula C₈H₁₁NO[1][2]. A critical analysis of its Safety Data Sheet (SDS) reveals specific hazards that directly inform our PPE and handling strategy. The compound is classified with GHS hazard statements indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation[3].

These classifications are not abstract warnings; they are directives. Skin contact can lead to inflammation, itching, and redness, while eye contact may result in significant pain or severe damage[3]. Inhalation of dust or vapors can irritate the entire respiratory system[3]. Therefore, our defense strategy must be multi-layered, protecting against dermal, ocular, and respiratory exposure.

Table 1: GHS Hazard Profile for this compound

Hazard StatementGHS ClassificationDescription of Risk
H315Skin Irritation, Category 2Causes irritation upon contact with skin[3].
H319Serious Eye Irritation, Category 2ACauses significant irritation, and potentially damage, to the eyes[3].
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause irritation to the respiratory tract[3].

Core PPE Requirements: Your First Line of Defense

The selection of Personal Protective Equipment is a direct response to the identified hazards. The mandate to "wear protective gloves/protective clothing/eye protection/face protection" (P280) forms the basis of our protocol[3].

Eye and Face Protection: Preventing Irreversible Damage

Given the H319 warning for serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: Tightly fitting chemical splash goggles are mandatory whenever handling the solid or solutions.

  • Best Practice/High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or reacting under pressure), a face shield should be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face.

Skin and Body Protection: A Barrier Against Irritation

To comply with the H315 classification, a robust barrier against skin contact is essential.

  • Gloves: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, or when working with the compound in aggressive solvents, consult a glove compatibility chart. Always double-glove when handling highly concentrated solutions. Remember to inspect gloves for tears or pinholes before each use and wash your hands thoroughly after removing them[3].

  • Laboratory Coat: A standard, buttoned lab coat is required to protect street clothes and underlying skin. For tasks with a higher splash potential, consider a chemical-resistant apron worn over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.

Respiratory Protection: Safeguarding Your Lungs

The H335 warning necessitates careful control of airborne particles and vapors.

  • Primary Engineering Control: All operations involving this compound, especially the handling of the solid powder, must be conducted inside a certified chemical fume hood to minimize inhalation exposure[3].

  • Secondary Respiratory Protection: If a fume hood is not available or during a large-scale spill clean-up where dust or vapors may exceed exposure limits, a NIOSH-approved respirator is required[4]. A half-mask or full-face respirator with organic vapor/particulate cartridges would be appropriate.

Operational Plan: From Preparation to Decontamination

A safe workflow is a deliberate, procedural one. The following steps provide a framework for handling this compound safely.

Pre-Handling Checklist & PPE Selection Workflow

Before any work begins, verify the following:

  • A copy of the Safety Data Sheet (SDS) is readily accessible.

  • The chemical fume hood is certified and functioning correctly.

  • An appropriate spill kit is available.

  • Eyewash stations and safety showers are unobstructed and have been recently tested[5].

  • All required PPE is available and in good condition.

The following diagram illustrates the logic for selecting appropriate PPE based on the specific laboratory task.

PPE_Selection_Workflow start Start: Prepare to Handle This compound task Assess Task: Weighing Solid or Working with Solution? start->task weigh_solid Weighing Solid Compound task->weigh_solid Solid work_solution Working with Solution task->work_solution Solution ppe_solid Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat - Work in Fume Hood weigh_solid->ppe_solid ppe_solution Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat work_solution->ppe_solution splash_risk High Splash Potential? ppe_solid->splash_risk ppe_solution->splash_risk face_shield Add Face Shield & Chemical Apron splash_risk->face_shield Yes end_op Proceed with Operation splash_risk->end_op No face_shield->end_op

Caption: PPE selection workflow based on the experimental task.

Step-by-Step Safe Handling Protocol
  • Don PPE: Put on all required PPE as determined by the workflow above.

  • Prepare Workspace: Conduct all work in a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Transfer Chemical: When weighing the solid, minimize the generation of dust. Use a spatula to carefully transfer the material. For solutions, use appropriate glassware and transfer liquids slowly to avoid splashing.

  • Perform Experiment: Keep all containers tightly closed when not in use[3].

  • Post-Handling Decontamination: After the procedure, wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol), ensuring the wipes are disposed of as contaminated waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, then lab coat. Wash hands immediately and thoroughly with soap and water[3].

Emergency & Disposal Plans

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel: Notify everyone in the immediate area and evacuate if necessary.

  • Restrict Access: Secure the area to prevent others from entering.

  • Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if dealing with a large amount of solid.

  • Contain and Clean: For solid spills, avoid raising dust. Gently cover with an inert absorbent material (e.g., sand or vermiculite), then sweep up and place into a sealed, labeled waste container[3][4]. For liquid spills, cover with absorbent material, allow it to soak, and then collect it into the waste container.

  • Decontaminate: Clean the spill area thoroughly.

First Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

Disposal Plan

Improper disposal risks environmental contamination and regulatory non-compliance. All materials contaminated with this compound are considered chemical waste.

  • Segregate Waste: Do not mix this waste with other chemical streams unless directed by your institution's Environmental Health & Safety (EH&S) department[4].

  • Collect Waste: Collect all contaminated solids (e.g., unused chemical, paper towels, gloves, spill cleanup material) and liquids in a designated, sealed, and clearly labeled hazardous waste container[7]. The label must clearly state "this compound Waste" and list all components.

  • Store Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by EH&S for final disposal at an approved waste plant[3].

The following diagram outlines the required disposal workflow.

Disposal_Workflow start Start: Waste Generated (Solid or Liquid) container Place in Designated, Sealed Waste Container start->container label Label Container: - 'Hazardous Waste' - 'this compound' - List all constituents container->label storage Store in Satellite Accumulation Area container->storage pickup Arrange for Pickup by Environmental Health & Safety (EH&S) storage->pickup end End: Compliant Disposal pickup->end

Caption: Step-by-step workflow for compliant chemical waste disposal.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research environment.

References

  • AK Scientific, Inc. Safety Data Sheet: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol. URL
  • Santa Cruz Biotechnology, Inc. [2-(aminomethyl)phenyl]methanol. URL
  • Chemsrc. This compound. URL
  • ChemicalBook. [2-(aminomethyl)phenyl]methanol. URL
  • PubChem, National Center for Biotechnology Information. This compound. URL
  • Sigma-Aldrich.
  • Southwestern Petroleum Lubricants LLC.
  • BLD Pharm. This compound. URL
  • Miaodian Stationery (Ningbo) Co., Ltd.
  • Sigma-Aldrich. Safety Data Sheet: N-Boc-N-methylethylenediamine. URL
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). URL
  • Fisher Scientific.
  • Tyger Scientific Inc. (2-Aminomethyl-phenyl)-methanol. URL
  • Astor Scientific. (2‑Aminomethyl phenyl)methanol 1 g. URL
  • University of Pittsburgh, Environmental Health & Safety. Guidelines for Flammable Liquid Disposal. URL
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. URL
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (3-(aminomethyl)phenyl)methanol. URL
  • GOV.UK. Incident management: methanol. URL
  • Carl ROTH.
  • BenchChem. Proper Disposal of 2-(Aminomethyl)
  • KERAMIDA Inc. How To Protect Workers From Methanol Exposure In The Workplace. URL

Sources

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